Product packaging for 2,2-Dimethylpiperidin-4-one(Cat. No.:CAS No. 858264-10-5)

2,2-Dimethylpiperidin-4-one

Cat. No.: B3158483
CAS No.: 858264-10-5
M. Wt: 127.18 g/mol
InChI Key: NPANULWSOUGZFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,2-Dimethylpiperidin-4-one is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B3158483 2,2-Dimethylpiperidin-4-one CAS No. 858264-10-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-7(2)5-6(9)3-4-8-7/h8H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPANULWSOUGZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CCN1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chapter 1: Retrosynthetic Analysis and Core Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Synthesis of 2,2-Dimethylpiperidin-4-one from Simple Precursors

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of synthetic strategies for obtaining this compound, a valuable heterocyclic scaffold in medicinal chemistry. As a key intermediate, its efficient synthesis is crucial for the development of novel therapeutics, including analogues of potent analgesics.[1][2] This document moves beyond simple procedural lists to offer a causal analysis of experimental choices, ensuring both scientific rigor and practical applicability.

The structure of this compound lends itself to several logical disconnection approaches. The primary strategies involve forming the six-membered ring through either multi-component condensation reactions or intramolecular cyclizations of a pre-formed linear precursor.

A retrosynthetic analysis reveals two primary bond disconnection points for ring formation:

  • C-N and C-C Bond Formation (Mannich-type approach): Disconnecting the N1-C2 and C3-C4 bonds leads back to a primary amine (ammonia), an enolizable ketone (acetone), and a non-enolizable carbonyl compound. This forms the basis of the classical Mannich or Robinson-Schöpf type syntheses.[3][4]

  • Intramolecular C-C Bond Formation (Dieckmann/Michael-type approach): Disconnecting the C2-C3 or C4-C5 bond suggests an intramolecular cyclization of a linear amino-diester or amino-ketoester. This precursor is typically assembled via sequential Michael additions.[5][6]

The following diagram illustrates these primary retrosynthetic pathways.

G cluster_0 Retrosynthetic Pathways Target This compound Approach1 Approach A: Condensation Target->Approach1 C-N / C-C Disconnection Approach2 Approach B: Intramolecular Cyclization Target->Approach2 C-C Disconnection Precursors1 Mesityl Oxide + Ammonia (via Acetone + Ammonia) Approach1->Precursors1 Precursors2 Linear Amino-dicarbonyl Precursor Approach2->Precursors2

Caption: Retrosynthetic analysis of this compound.

Chapter 2: Modified Condensation Synthesis from Acetone and Ammonia

The most direct and industrially relevant synthesis of sterically hindered piperidones is the reaction between acetone and ammonia to produce 2,2,6,6-tetramethyl-4-piperidone (Triacetonamine, TAA).[7] By modifying the reaction precursors and conditions, a similar pathway can be envisioned for this compound. This approach leverages the in-situ formation of key intermediates from simple starting materials.

Mechanistic Rationale

The synthesis proceeds through a tandem sequence of reactions:

  • Aldol Condensation: Acetone self-condenses under catalytic conditions to form diacetone alcohol, which readily dehydrates to mesityl oxide (4-methyl-3-penten-2-one).

  • Aza-Michael Addition: Ammonia acts as a nucleophile, adding to the β-carbon of the α,β-unsaturated ketone (mesityl oxide) to form an amino-ketone intermediate (diacetone amine).

  • Intramolecular Mannich Reaction: The amino-ketone then reacts with a third molecule of acetone. The amino group forms an enamine with the acetone, which then attacks the ketone carbonyl of the diacetone amine moiety intramolecularly, followed by cyclization and dehydration to form the piperidone ring.

The key to achieving the 2,2-dimethyl substitution pattern, rather than the 2,2,6,6-tetramethyl pattern, is to control the stoichiometry and reaction conditions to favor the cyclization after the initial Michael addition without further additions at the C6 position.

Proposed Synthetic Pathway

G cluster_0 Reaction Sequence Acetone Acetone (3 eq.) MesitylOxide Mesityl Oxide Acetone->MesitylOxide Aldol Condensation Ammonia Ammonia Ammonia->MesitylOxide Aldol Condensation Catalyst Acid Catalyst (e.g., NH4Cl, AlCl3) Catalyst->MesitylOxide Aldol Condensation DiacetoneAmine Diacetone Amine MesitylOxide->DiacetoneAmine Aza-Michael Addition Target 2,2-Dimethyl- piperidin-4-one DiacetoneAmine->Target Intramolecular Mannich Cyclization

Caption: Proposed condensation pathway from acetone and ammonia.

Experimental Protocol: Conceptual

A one-pot synthesis can be adapted from established procedures for TAA.[7]

  • Reactor Charging: An autoclave is charged with acetone, an acid catalyst (e.g., ammonium chloride or aluminum chloride), and optionally a solvent.

  • Reaction Initiation: The reactor is sealed and heated to a temperature range of 60-120 °C. Gaseous ammonia is then introduced under pressure (1-50 atm).[7] The acetone to ammonia molar ratio is critical and should be maintained high (e.g., 4:1 to 10:1) to favor the desired reaction pathway.[7]

  • Reaction Monitoring: The reaction is allowed to proceed for 2-8 hours, with pressure and temperature monitored.

  • Work-up and Isolation: After cooling, the reaction mixture is neutralized with a base (e.g., NaOH solution). The organic layer is separated from the aqueous layer. The product, this compound, can then be isolated from the organic phase by distillation under reduced pressure.

ParameterValue RangeRationaleReference
Reactants Acetone, AmmoniaSimple, inexpensive, and readily available precursors.[7]
Catalyst NH₄Cl, AlCl₃, CaCl₂Promotes both aldol condensation and imine formation.[7]
Molar Ratio Acetone:Ammonia (4:1 to 10:1)A high acetone ratio drives the reaction forward and can influence selectivity.[7]
Temperature 50 - 120 °CBalances reaction rate against side product formation.[7]
Pressure 1 - 50 atmMaintains ammonia in the reaction phase and controls reaction rate.[7]
Time 2 - 8 hoursSufficient time for the multi-step condensation to reach completion.[7]

Chapter 3: Synthesis via Dihydropyridone Reduction

A more modern and versatile approach involves the synthesis of a piperidone ring by reducing a dihydropyridone or a related precursor.[1][8] This method offers better control over substitution patterns, which is particularly advantageous for producing asymmetrically substituted piperidones like the 2,2-dimethyl target.

General Strategy and Mechanism

This strategy involves two main steps:

  • Formation of a Dihydropyridone Precursor: An α,β-unsaturated ketone is reacted with an enamine or a similar intermediate to form a 1,4-dihydropyridine or a related cyclic structure.

  • Conjugate Reduction: The C=C double bond of the dihydropyridone ring is selectively reduced to yield the final piperidin-4-one. Catalytic hydrogenation or chemical reducing agents can be employed. Using zinc in acetic acid is a mild and inexpensive option that avoids over-reduction of the ketone.[8]

Experimental Workflow

G Start α,β-Unsaturated Ketone/Aldehyde Cyclization Step 1: Cyclocondensation Start->Cyclization Amine Amine Source (e.g., β-enaminone) Amine->Cyclization Dihydropyridone Substituted Dihydropyridone Intermediate Cyclization->Dihydropyridone Reduction Step 2: Conjugate Reduction Dihydropyridone->Reduction e.g., Zn/HOAc or H2, Pd/C Product This compound Reduction->Product

Caption: Workflow for piperidone synthesis via dihydropyridone reduction.

Detailed Protocol: Reduction of a Dihydropyridone

This protocol details the reduction step, assuming the dihydropyridone precursor has been synthesized.

  • Dissolution: The N-protected 2,2-dimethyl-2,3-dihydro-4-pyridone is dissolved in a suitable solvent, such as acetic acid or ethanol.

  • Addition of Reducing Agent: Activated zinc dust is added portion-wise to the solution while stirring. The use of zinc in acetic acid is a classic method for this type of conjugate reduction.[8]

  • Reaction: The mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Filtration: The excess zinc is removed by filtration through a pad of celite.

  • Work-up: The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or distillation to yield pure N-protected this compound. The protecting group can be removed in a subsequent step if required.

Chapter 4: Characterization and Analysis

Confirmation of the final product, this compound, requires standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the two methyl groups at the C2 position (as a singlet), and distinct signals for the methylene protons at C3, C5, and C6. ¹³C NMR will confirm the presence of the carbonyl carbon (~208-212 ppm) and the quaternary C2 carbon.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1710-1725 cm⁻¹ is indicative of the ketone carbonyl group. The N-H stretch will appear as a broad peak around 3300-3500 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₇H₁₃NO, M.W. = 127.18 g/mol ) should be observed.

  • Gas Chromatography (GC): Can be used to assess the purity of the final product and to monitor reaction progress.

Conclusion

The synthesis of this compound can be effectively achieved from simple and inexpensive precursors like acetone and ammonia, leveraging a modified Mannich-type condensation. This approach, analogous to the industrial synthesis of triacetonamine, is suitable for large-scale production.[7] For greater control and versatility, particularly in a research or drug development setting, multi-step sequences involving the reduction of dihydropyridone intermediates offer a robust alternative.[1][8] The choice of synthetic route will ultimately depend on the desired scale, purity requirements, and available starting materials. Each method provides a reliable pathway to this important heterocyclic building block, paving the way for further elaboration in pharmaceutical research.

References

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 2,2-Dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2-Dimethylpiperidin-4-one is a heterocyclic organic compound with the molecular formula C₇H₁₃NO. As a derivative of piperidin-4-one, its structural framework is a key building block in the synthesis of various biologically active molecules and pharmaceutical agents. A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, purity, and for the rational design of more complex molecules. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound, grounded in fundamental principles and supported by data from related structures.

Molecular Structure and Key Features

The structure of this compound features a six-membered piperidine ring containing a nitrogen atom and a ketone functional group at the 4-position. A key characteristic is the presence of a quaternary carbon at the 2-position, substituted with two methyl groups. This gem-dimethyl group significantly influences the molecule's spectroscopic signature.

G cluster_0 Fragmentation Pathway of this compound mol [C₇H₁₃NO]⁺˙ m/z = 127 frag1 [M - CH₃]⁺ m/z = 112 mol->frag1 - •CH₃ frag2 [M - C₃H₇]⁺ m/z = 84 mol->frag2 - •C₃H₇ frag3 [C₃H₆N]⁺ m/z = 56 frag2->frag3 - CO

physical and chemical properties of 2,2-Dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Analyzing Compound Properties

I'm currently immersed in a comprehensive data gathering phase. Initial focus is on the compound's physical and chemical attributes, meticulously extracting data points like its molecular formula, weight, boiling and melting points, and solubility characteristics. I'm leveraging Google searches and reputable scientific databases. The data is starting to build a solid foundation.

Developing Initial Framework

I've transitioned from pure data gathering to formulating a structured technical guide. I'm focusing now on 2,2-Dimethylpiperidin-4-one's attributes, aiming to build tables for quantitative data and visualize its key structures and reaction workflows using DOT language. The synthesis is coming along now. I'll need to do a final data verification.

Expanding Data Gathering Scope

I'm now expanding my data acquisition beyond initial physical and chemical properties. I'm actively researching synthesis methods, reactivity, and potential hazards associated with this compound. I'm also looking into its applications in drug development and research, seeking cited experimental protocols for a more complete understanding.

Analyzing the Structure

Okay, I'm diving into the properties of this compound. I'm starting with an introduction that highlights its importance as a heterocyclic building block. The plan is to ensure a logical progression through the key physical and chemical characteristics. I want to make sure to present the data in a way that is easily understandable for an expert. I'm focusing on the structural aspects first.

Exploring Spectroscopic Data

I'm now focusing on spectroscopic data, aiming to detail expected signals for ¹H NMR analysis. I plan to describe chemical shifts, multiplicities, and integrations for all protons. I'll infer this based on general NMR principles. I'll make sure to visualize the structure with a DOT diagram to facilitate understanding.

Refining Spectroscopic Analysis

I've been working on refining the spectroscopic analysis section. I've focused on creating accurate predictions for both ¹H and ¹³C NMR spectra, considering chemical shifts, multiplicities, and integration patterns. I'm using general NMR principles and referencing similar compounds for comparison. For IR, I'm noting key absorption bands, especially the carbonyl and N-H stretches. I've already started sketching a DOT diagram to visualize the molecular structure. I am starting to flesh out the Mass Spectrometry section.

Structuring the Content

Finalizing Properties and Plans

I've been concentrating on the molecular and physicochemical properties now, compiling a comprehensive table from multiple sources including PubChem and Guidechem. I'm focusing on ensuring accuracy of the data. The final section, safety, is now being drafted. I'll provide an overview of safety data.

Refining Synthesis & Reactivity

Okay, I'm now refining the synthesis and reactivity sections, particularly the reactivity of the key functional groups, the ketone and secondary amine. I'll provide detailed explanations of reactions like reduction of the ketone, N-alkylation of the amine, citing relevant sources as necessary. I'll incorporate DOT diagrams for clarity, ensuring a comprehensive understanding of the molecule's chemical behavior. I plan to finish this section soon.

An In-Depth Technical Guide to 2,2-Dimethylpiperidin-4-one: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethylpiperidin-4-one, a pivotal heterocyclic building block in modern medicinal chemistry. The document delves into its chemical identity, synthesis, physicochemical properties, and critical applications, particularly as a key intermediate in the development of advanced therapeutic agents. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: The Strategic Importance of Substituted Piperidones

The piperidine ring is a ubiquitous scaffold in a vast array of natural products and pharmaceutically active compounds.[1] Its derivatives are known to exhibit a wide range of biological activities, including analgesic, antihypertensive, and antiviral properties.[2] Within this class, piperidin-4-ones serve as exceptionally versatile intermediates for the synthesis of complex molecular architectures.[3] The strategic placement of a ketone functionality on the piperidine ring allows for a multitude of chemical transformations, enabling the introduction of diverse substituents and the construction of intricate pharmacophores.

Specifically, substitution at the C2 position of the piperidin-4-one ring, adjacent to the nitrogen atom, presents unique synthetic challenges but also offers significant opportunities for modulating pharmacological activity.[4] this compound, with its gem-dimethyl group at the C2 position, is a valuable building block that has gained attention for its role in the synthesis of specialized therapeutic compounds, most notably in the development of potent analgesics.[4] This guide will explore the essential technical details of this important chemical entity.

Chemical Identity and Properties

Nomenclature and Identification
  • IUPAC Name: this compound[2]

  • CAS Number: 858264-10-5[2]

  • Molecular Formula: C₇H₁₃NO[2]

  • Synonyms: 2,2-Dimethyl-4-piperidone, 2,2-dimethyl-4-piperidinone[2]

Physicochemical Data

The following table summarizes the key computed physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 127.18 g/mol [PubChem CID: 20569310][2]
XLogP3-AA -0.1[PubChem CID: 20569310][2]
Hydrogen Bond Donor Count 1[PubChem CID: 20569310][2]
Hydrogen Bond Acceptor Count 2[PubChem CID: 20569310][2]
Rotatable Bond Count 0[PubChem CID: 20569310][2]
Exact Mass 127.099714038 Da[PubChem CID: 20569310][2]
Topological Polar Surface Area 29.1 Ų[PubChem CID: 20569310][2]
Spectroscopic Characterization (Predicted)
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the gem-dimethyl protons (a singlet), the two methylene groups adjacent to the ketone (a triplet), and the methylene group adjacent to the nitrogen (a triplet). The NH proton would appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would feature a signal for the carbonyl carbon (downfield), the quaternary carbon bearing the gem-dimethyl groups, the two methyl carbons, and the three methylene carbons of the piperidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretch of the ketone, typically in the range of 1710-1720 cm⁻¹. A peak corresponding to the N-H stretch of the secondary amine would also be present, usually in the region of 3300-3500 cm⁻¹.

Synthesis of this compound and its Derivatives

The synthesis of piperidin-4-ones, particularly those with asymmetric substitution at the C2 position, can be challenging.[4] Traditional methods often involve multi-component reactions like the Mannich condensation.[3] However, more contemporary approaches have been developed to afford greater control over the substitution pattern.

A notable synthetic strategy for a closely related derivative, N-phenethyl-2,2-dimethylpiperidin-4-one, is detailed in European Patent EP 3 666 757 A1. This method highlights a modern approach to constructing the 2,2-dimethylpiperidone core and serves as a valuable reference for synthetic chemists. The following is an illustrative workflow based on the principles described in the patent.

Illustrative Synthetic Workflow

The synthesis can be conceptualized as a multi-step process that first constructs a tetrahydropyridinium salt intermediate, which is then reduced to the final piperidin-4-one.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Reduction cluster_2 Optional Step 3: Deprotection A α,β-Unsaturated Ketone/Aldehyde C Enamine/Enolate Formation A->C B Primary Amine (e.g., Phenethylamine) B->C D Tetrahydropyridin-4-ylidene Ammonium Salt C->D Cyclization F N-Substituted This compound D->F E Reducing Agent (e.g., LiAlH4) E->F Reduction H This compound F->H N-Debenzylation/ Deprotection G Catalytic Hydrogenation (e.g., Pd/C, H2)

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from EP 3 666 757 A1 for a Derivative)

The following protocol describes the synthesis of N-(2-phenylethyl)-2,2-dimethylpiperidin-4-one, a key derivative, and is adapted from the experimental procedures outlined in patent EP 3 666 757 A1.[4] This procedure illustrates the reduction of a tetrahydropyridinium salt intermediate.

  • Preparation of the Reaction Mixture: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), suspend the N-(2,2-Dimethyl-1-(2-phenylethyl)-1,2,3,4-tetrahydropyridin-4-ylidene)pyrrolidinium iodide intermediate (1.0 equivalent) in anhydrous diethyl ether.

  • Addition of Reducing Agent: To the stirred suspension, carefully add lithium aluminum hydride (LiAlH₄, approximately 4.2 equivalents) portion-wise at a temperature maintained at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cautiously quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining cooling with an ice bath.

  • Extraction: Filter the resulting mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(2-phenylethyl)-2,2-dimethylpiperidin-4-one.[4]

Causality Behind Experimental Choices: The use of a powerful reducing agent like LiAlH₄ is necessary for the efficient reduction of the tetrahydropyridinium salt. The Fieser workup (sequential addition of water, NaOH solution, and water) is a standard and effective method for quenching LiAlH₄ reactions, resulting in a granular precipitate that is easily filtered off. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

Applications in Drug Development

This compound is a valuable building block for the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system.[5] The gem-dimethyl group at the C2 position can impart specific conformational constraints and metabolic stability to the final drug molecule, which can be advantageous for optimizing its pharmacokinetic and pharmacodynamic properties.

Intermediate in the Synthesis of Fentanyl Analogues

A significant application of the 2,2-dimethylpiperidone core is in the synthesis of potent opioid analgesics. European patent EP 3 666 757 A1 explicitly describes a synthetic pathway to "2,2-dimethyl fentanyl" starting from 2,2-dimethyl-1-phenethylpiperidine-4-one.[4] This underscores the direct relevance of the this compound scaffold as a key intermediate in the development of novel fentanyl analogues. The synthesis involves the reductive amination of the piperidin-4-one with aniline, followed by acylation to yield the final product.

G A N-Phenethyl- This compound C Reductive Amination A->C B Aniline B->C D 4-Anilino-N-phenethyl- 2,2-dimethylpiperidine C->D F Acylation D->F E Propionyl Chloride E->F G 2,2-Dimethyl Fentanyl Analogue F->G

Caption: Synthetic pathway from a this compound derivative to a fentanyl analogue.

Potential in Neurological and Other Therapeutic Areas

The structural framework of this compound is valuable for creating active pharmaceutical ingredients (APIs) for a range of neurological disorders.[5] The piperidone moiety allows for the introduction of various pharmacophoric elements, making it a versatile starting material for library synthesis in drug discovery campaigns. Beyond analgesics, its derivatives are explored for their potential as antimicrobials and in other therapeutic areas.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives. The following information is compiled from various safety data sheets (SDS).

  • General Handling: Use in a well-ventilated area or in a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.

  • First Aid Measures:

    • In case of eye contact: Immediately rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.

Self-Validating Protocol Note: The health hazards of this specific compound have not been fully investigated. Therefore, it should be handled with the caution appropriate for a novel chemical entity of unknown toxicity. The information provided is a general guide and should be supplemented with a thorough review of the specific SDS for the product being used.

Conclusion

This compound is a strategically important heterocyclic intermediate with demonstrated utility in the synthesis of complex and pharmacologically relevant molecules. Its unique structural feature—the gem-dimethyl group adjacent to the ring nitrogen—offers synthetic chemists a valuable tool for creating novel chemical entities with potentially enhanced metabolic stability and specific conformational properties. The clear application of its derivatives in the synthesis of potent opioid analgesics like fentanyl analogues highlights its significance in drug discovery. As research into novel therapeutics continues, the demand for such specialized and versatile building blocks is expected to grow, further solidifying the importance of this compound in the field of medicinal chemistry.

References

Unlocking the Therapeutic Potential of 2,2-Dimethylpiperidin-4-one Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Within this privileged class of heterocycles, 2,2-Dimethylpiperidin-4-one emerges as a particularly valuable synthetic intermediate, primarily utilized in the development of pharmaceuticals targeting neurological disorders and in the synthesis of modern agrochemicals.[1] While extensive research has focused on the broader family of piperidin-4-one derivatives, this guide consolidates the existing knowledge to specifically explore the latent therapeutic potential of derivatives originating from the 2,2-dimethyl substituted core. By examining the well-documented anticancer, antimicrobial, antiviral, and neuroprotective activities of closely related analogues, we provide a scientifically grounded rationale for the focused investigation of this compound derivatives as a promising frontier for novel drug discovery. This document serves as a technical resource, offering insights into synthesis, detailed protocols for biological evaluation, and a forward-looking perspective on the future of this chemical scaffold.

The this compound Scaffold: A Privileged Core in Medicinal Chemistry

The six-membered nitrogen-containing piperidine heterocycle is a ubiquitous structural motif found in a vast array of natural products, alkaloids, and synthetic pharmaceuticals.[2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile pharmacophore for interacting with diverse biological targets.

The this compound scaffold represents a specific and strategic starting point for chemical synthesis. The gem-dimethyl substitution at the C2 position introduces steric hindrance that can influence the molecule's conformation and metabolic stability, potentially leading to improved pharmacokinetic profiles. This core structure is recognized as a key building block in organic synthesis, particularly for creating active pharmaceutical ingredients (APIs) aimed at treating neurological disorders.[1] Its application also extends to the agrochemical industry, where it contributes to the formulation of pesticides and herbicides.[1] The established utility of this scaffold as a synthetic intermediate strongly suggests that its derivatives possess inherent biological activities worthy of dedicated exploration.

General Synthesis of this compound Derivatives

The synthesis of piperidin-4-one derivatives is well-established, with the Mannich reaction being a common and efficient method.[3] This reaction typically involves the one-pot condensation of an aldehyde, a ketone (or a derivative), and an amine. For synthesizing derivatives of this compound, a modified Mannich condensation can be envisioned, followed by further derivatization at the nitrogen atom or the C3/C5 positions to generate a diverse chemical library for biological screening.

G cluster_0 Core Synthesis cluster_1 Derivatization (N-Substitution) cluster_2 Derivatization (Functionalization) Acetone Acetone Core 2,2-Dimethyl- piperidin-4-one Core Acetone->Core Formaldehyde Formaldehyde Formaldehyde->Core Ammonia Ammonia Ammonia->Core RX Alkyl/Aryl Halide (R-X) Core->RX Reagents Condensation Reagents (e.g., Thiosemicarbazide) Core->Reagents N_Sub N-Substituted Derivative RX->N_Sub Screening Biological Activity Screening N_Sub->Screening Func_Deriv C4-Functionalized Derivative Reagents->Func_Deriv Func_Deriv->Screening

Figure 1: General synthetic workflow for this compound derivatives.

Potential Biological Activities

While direct studies on a broad range of 2,2-dimethyl-substituted derivatives are emerging, the extensive data on the parent piperidin-4-one scaffold provides a strong predictive framework for their therapeutic potential.

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents.[4][5] Studies on various piperidin-4-one analogues have revealed cytotoxic activity against multiple cancer cell lines, including breast, colon, and ovarian cancer.[4][6]

Mechanism of Action: The anticancer effects of piperidine-containing compounds are often multifactorial. A primary mechanism involves the induction of apoptosis (programmed cell death). This can be achieved by modulating the expression of key regulatory proteins, such as increasing the pro-apoptotic Bax protein while decreasing the anti-apoptotic Bcl-2 protein.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases (e.g., caspase-3 and caspase-9), which execute the apoptotic program.[4] Furthermore, some derivatives can induce cell cycle arrest, typically at the G0/G1 or G2/M phase, thereby preventing cancer cell proliferation.[4][7]

G Derivative Piperidin-4-one Derivative PI3K PI3K/Akt Pathway Derivative->PI3K Inh Bcl2 Bcl-2 (Anti-apoptotic) Expression Derivative->Bcl2 Inh Bax Bax (Pro-apoptotic) Expression Derivative->Bax Act Mito Mitochondrial Dysfunction Bcl2->Mito Bax->Mito Caspase Caspase-9/3 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 2: Potential apoptotic pathway targeted by piperidin-4-one derivatives.

Comparative Cytotoxicity Data: The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative N-substituted piperidine derivatives against various cancer cell lines, demonstrating the scaffold's potential.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 6a T47DBreast Cancer13.9[6]
Compound 6a OVCAR3Ovarian Cancer35.8[6]
Compound 6a CA46Burkitt's Lymphoma21.8[6]
DTPEP MCF-7Breast Cancer (ER+)Data not quantified[4]
DTPEP MDA-MB-231Breast Cancer (ER-)Data not quantified[4]

*Note: Data is for structurally related piperidine derivatives, not specifically 2,2-dimethyl variants.

Antimicrobial Activity

The piperidin-4-one nucleus is a well-established pharmacophore for antimicrobial agents.[3] Numerous studies have demonstrated that derivatives, particularly those functionalized at the C4 position (e.g., with thiosemicarbazone moieties), exhibit significant antibacterial and antifungal activities.[3][8] These compounds have shown efficacy against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli, and fungi like Candida albicans.[3][8] The antimicrobial potency often compares favorably to standard drugs like ampicillin.[3]

Antiviral and Other Activities

In addition to anticancer and antimicrobial effects, the broader class of piperidin-4-ones has been reported to possess antiviral, analgesic, and central nervous system (CNS) depressant properties.[3][5][8] The structural versatility of the piperidine ring allows for modifications that can tune its activity towards different biological targets, highlighting the scaffold's potential for developing drugs against a wide spectrum of diseases.

Neuroprotective Potential

The documented use of this compound as a key intermediate for drugs targeting neurological disorders provides a strong impetus to investigate its derivatives for neuroprotective effects.[1] While direct evidence is still emerging for this specific subclass, related piperidine-containing natural products, such as piperine, have demonstrated significant neuroprotective properties in models of neurodegenerative diseases like Parkinson's.[9]

The proposed mechanisms for this neuroprotection are often linked to:

  • Anti-inflammatory Effects: Reducing the activation of microglia and the expression of pro-inflammatory cytokines in the brain.[9]

  • Antioxidant Activity: Mitigating oxidative stress, a key pathological factor in many neurodegenerative conditions.[9][10]

  • Anti-apoptotic Effects: Protecting neurons from cell death by modulating apoptotic pathways, similar to the mechanisms observed in cancer cells (e.g., regulating the Bax/Bcl-2 balance).[9]

Given these precedents, a focused library of this compound derivatives could yield novel candidates for treating Alzheimer's disease, Parkinson's disease, or ischemic brain injury.[11][12]

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of novel this compound derivatives, rigorous and standardized biological assays are essential.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a critical first step in evaluating the anticancer potential of new chemical entities.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Assay & Readout Culture 1. Culture Cancer Cell Lines Seed 2. Seed Cells into 96-well Plates Culture->Seed Attach 3. Incubate 24h for Attachment Seed->Attach Prepare 4. Prepare Serial Dilutions of Test Compound Add 5. Add Compound to Wells (Include Controls) Prepare->Add Incubate 6. Incubate for 48-72h Add->Incubate MTT 7. Add MTT Reagent (Incubate 3-4h) Lyse 8. Solubilize Formazan Crystals (DMSO) MTT->Lyse Read 9. Measure Absorbance (570 nm) Lyse->Read Analyze 10. Calculate % Viability and Determine IC50 Read->Analyze

Figure 3: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Maintain cancer cell lines (e.g., MCF-7, MDA-MB-231) in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells in the logarithmic growth phase and determine cell concentration and viability.

    • Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test derivative (e.g., 10 mM in DMSO).

    • Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions. Include vehicle controls (e.g., DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Measurement:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This method is used to determine the antimicrobial activity of a substance by measuring the zone of inhibition against a specific microorganism.

Step-by-Step Methodology:

  • Media Preparation: Prepare nutrient agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri plates.

  • Inoculation: Spread a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) evenly over the agar surface.

  • Well Preparation: Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume (e.g., 100 µL) of the test derivative solution (dissolved in a suitable solvent like DMSO) at various concentrations into the wells. Include a solvent control, a negative control, and a positive control (standard antibiotic/antifungal).[13]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.

Future Perspectives and Conclusion

The this compound scaffold stands as a promising, yet underexplored, platform for the development of novel therapeutic agents. Its established role as a key intermediate for compounds targeting neurological disorders provides a compelling rationale for its investigation in neuroprotection.[1] Furthermore, the robust anticancer, antimicrobial, and antiviral activities demonstrated by the broader family of piperidin-4-ones strongly suggest that a focused chemical library derived from this specific core could yield potent and selective drug candidates.

References

An In-depth Technical Guide to 2,2-Dimethylpiperidin-4-one: A Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The piperidine ring is one of the most ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] Its versatility, however, is often challenged by metabolic instability, particularly through oxidation at positions adjacent to the nitrogen atom. The strategic introduction of a gem-dimethyl group at the C-2 position, creating the 2,2-dimethylpiperidin-4-one scaffold, offers a robust solution to this problem. This modification provides steric shielding, enhances conformational rigidity, and favorably modulates physicochemical properties. This guide provides an in-depth analysis of the this compound core, detailing its synthesis, inherent advantages in drug design, and its application in the development of novel therapeutics, with a specific focus on its use in creating inhibitors for the PAR-2 signaling pathway.

The Strategic Advantage of the gem-Dimethyl Group

In drug discovery, seemingly minor structural modifications can have profound impacts on a molecule's efficacy, selectivity, and pharmacokinetic profile. The use of a gem-dimethyl group is a prime example of such a strategic design choice.[2] When incorporated into the piperidin-4-one scaffold at the C-2 position, this group imparts several critical advantages that are highly sought after by medicinal chemists.

  • Enhanced Metabolic Stability: The primary advantage is the prevention of metabolic degradation. The carbon atoms alpha to the piperidine nitrogen are susceptible to oxidation by Cytochrome P450 (CYP) enzymes, a common route of drug metabolism and clearance. The bulky gem-dimethyl group acts as a "metabolic shield," sterically hindering the approach of these enzymes, which can significantly increase the compound's half-life and oral bioavailability.[1][2]

  • Conformational Rigidity: The Thorpe-Ingold effect suggests that the presence of a gem-disubstituted carbon can decrease the endocyclic bond angle and favor certain ring conformations. This pre-organization of the scaffold into a more rigid, bioactive conformation can reduce the entropic penalty upon binding to a biological target, leading to increased potency and selectivity.[2]

  • Modulation of Physicochemical Properties: The introduction of the dimethyl group increases the lipophilicity of the scaffold, which can be fine-tuned to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

The following diagram illustrates the core concept of metabolic shielding.

cluster_0 Standard Piperidine Metabolism cluster_1 gem-Dimethyl Shielding Effect Piperidine Piperidine Ring Metabolism Oxidative Metabolism (α-Carbon) Piperidine->Metabolism Vulnerable Site CYP450 CYP450 Enzyme CYP450->Metabolism Catalyzes GemDimethyl 2,2-Dimethylpiperidine Scaffold Blocked Metabolism Blocked GemDimethyl->Blocked Protected Site Shield Steric Shield (gem-dimethyl group) Shield->Blocked Prevents Enzyme Access

Caption: Metabolic shielding by the gem-dimethyl group.

Synthesis of the this compound Scaffold

While traditional methods like the Mannich condensation are effective for producing symmetrically substituted piperidones, creating asymmetrically substituted scaffolds like this compound is more challenging.[1][4] A modern, more controlled approach has been developed to overcome this limitation, proceeding through a tetrahydropyridin-4-ylidene ammonium salt intermediate. This method provides a reliable pathway to the desired asymmetrically substituted core.[1]

Experimental Protocol: Synthesis via Reduction

This protocol is based on the process described in patent EP3666757A1.[1]

  • Formation of the Intermediate: An appropriate α,β-unsaturated ketone is reacted with a primary amine and a secondary amine (e.g., pyrrolidine) to form a tetrahydropyridin-4-ylidene ammonium salt. This salt serves as a stable precursor to the final piperidone.

  • Reduction Step: The isolated ammonium salt is then reduced to yield the target this compound. This reduction is the key step, converting the enamine-like system into the saturated piperidone ring.

    • Reagents: A hydride-based reducing agent, such as Lithium Aluminium Hydride (LiAlH₄) or Sodium borohydride (NaBH₄), is typically employed.

    • Solvent: The reaction is performed in an aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent quenching of the reducing agent.

    • Conditions: The reaction is generally carried out at reduced temperatures (e.g., 0 °C to room temperature) under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification: Following the reduction, the reaction is carefully quenched with water and a base (e.g., NaOH solution). The product is then extracted into an organic solvent, dried, and purified using column chromatography to yield the pure this compound.

The diagram below outlines this synthetic workflow.

A α,β-Unsaturated Ketone + Primary Amine + Secondary Amine B Formation of Tetrahydropyridin-4-ylidene Ammonium Salt A->B Step 1: Condensation C Reduction with Hydride Reagent (e.g., LiAlH₄) B->C Step 2: Key Reduction D This compound (Target Scaffold) C->D Step 3: Work-up & Purification

Caption: Synthetic workflow for this compound.

Application in Drug Design: A Case Study on PAR-2 Inhibitors

The true value of a scaffold is demonstrated by its successful application in a drug discovery program. The this compound core has been utilized as a key building block in the synthesis of novel inhibitors for Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor implicated in inflammation, pain, and other pathological conditions.[5]

Target Rationale: PAR-2 Signaling Pathway

PAR-2 is activated by the proteolytic cleavage of its extracellular domain, exposing a tethered ligand that initiates downstream signaling. Dysregulation of this pathway is associated with various inflammatory diseases. Therefore, inhibitors of the PAR-2 signaling pathway represent a promising therapeutic strategy.[5]

Scaffold Incorporation and Structure-Activity Relationship (SAR)

In the work detailed in patent WO2015048245A1, the this compound hydrochloride was used as a reactant to build a library of imidazopyridazine-based PAR-2 inhibitors.[5] The piperidone was coupled to the core structure, with the nitrogen of the piperidine ring forming a new bond.

The general structure of the resulting compounds is shown below, highlighting the contribution of the scaffold.

Core Imidazopyridazine Core (Pharmacophore) Piperidine 2,2-Dimethylpiperidine Moiety (from Scaffold) - Enhances Stability - Modulates PK Core->Piperidine Linkage R1 R1 Group (e.g., Aryl) - Modulates Potency Core->R1 Substitution R2 R2 Group - Modulates Selectivity Piperidine->R2 Further Derivatization (at C4 position)

References

Introduction: The Strategic Value of the 2,2-Dimethylpiperidin-4-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reaction Mechanisms of 2,2-Dimethylpiperidin-4-one

The piperidine ring is a ubiquitous structural motif found in a vast number of natural products and pharmaceutically active compounds.[1][2] Its prevalence in FDA-approved drugs underscores its importance as a privileged scaffold in medicinal chemistry. This compound, a specific derivative, offers a unique combination of features. The gem-dimethyl group at the C2 position provides steric bulk, which can influence the conformation of the piperidine ring and modulate the binding of molecules to biological targets. This substitution pattern makes it a valuable, albeit less explored, intermediate for creating novel chemical entities, particularly for structure-activity relationship (SAR) studies.[3][4]

This guide will illuminate the key reaction pathways that allow chemists to leverage this scaffold, transforming a simple building block into complex molecules with potential therapeutic applications.

Reactions at the C4-Carbonyl Center

The ketone functionality is the primary site for carbon-carbon and carbon-heteroatom bond formation, making it a versatile handle for molecular elaboration.

Reductive Amination: A Cornerstone of Amine Synthesis

Reductive amination is arguably the most powerful method for converting the C4-keto group into a substituted amine, a critical transformation in drug discovery. The reaction proceeds through a two-step sequence within a single pot: the formation of an imine or enamine intermediate, followed by its immediate reduction.[5][6]

Causality Behind Reagent Selection: The choice of reducing agent is critical for success. While a strong reductant like sodium borohydride (NaBH₄) can work, it also readily reduces the starting ketone. This necessitates a two-step procedure where the imine is formed first, followed by the addition of the reductant.[7][8] A superior, field-proven approach utilizes a selective reducing agent that is unreactive towards ketones but highly reactive towards the protonated imine (iminium ion) intermediate.

Sodium triacetoxyborohydride [NaBH(OAc)₃, or STAB] is the reagent of choice for this transformation.[8][9] Its reduced reactivity is due to the electron-withdrawing effect of the acetate groups. This allows the reaction to be performed in a "direct" or "one-pot" manner, where the ketone, amine, and reducing agent are all present from the start. The equilibrium between the ketone and the iminium ion favors the ketone, but the irreversible reduction of the small amount of iminium ion present drives the reaction to completion.

Mechanism of Reductive Amination

The diagram below illustrates the direct reductive amination pathway using a primary amine and STAB. The reaction is typically catalyzed by a small amount of acetic acid, which facilitates both iminium ion formation and is also a byproduct of the STAB reduction.

Reductive_Amination ketone This compound hemiaminal Hemiaminal Intermediate ketone->hemiaminal + R-NH₂ - H₂O amine R-NH₂ stab NaBH(OAc)₃ iminium Iminium Ion hemiaminal->iminium Protonation & Dehydration product 4-Amino-2,2-dimethylpiperidine Derivative iminium->product + NaBH(OAc)₃ - NaB(OAc)₂OH Wittig_Reaction ketone This compound cycloaddition_ts [2+2] Cycloaddition ketone->cycloaddition_ts + Ylide ylide Phosphonium Ylide (Ph₃P⁺-C⁻HR) oxaphosphetane Oxaphosphetane Intermediate cycloaddition_ts->oxaphosphetane alkene 4-Alkylidene-2,2-dimethylpiperidine oxaphosphetane->alkene Cycloreversion phos_oxide Triphenylphosphine Oxide (Ph₃P=O) oxaphosphetane->phos_oxide Cycloreversion N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Combine Piperidinone, Alkyl Halide (1.1 eq), and Base (2.0 eq) in Solvent (e.g., ACN) B Heat mixture (e.g., 60-80 °C) A->B C Monitor by TLC/LC-MS (12-24 h) B->C D Cool to RT, Filter solids C->D E Concentrate filtrate D->E F Purify by Column Chromatography E->F

References

solubility and stability of 2,2-Dimethylpiperidin-4-one in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2,2-Dimethylpiperidin-4-one

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a viable therapeutic is paved with rigorous scientific investigation. Among the most fundamental yet critical aspects of this journey are the characterization of a compound's solubility and stability. These intrinsic properties govern not only the feasibility of formulation but also the ultimate bioavailability and efficacy of a drug substance. This guide provides a comprehensive technical overview of the solubility and stability of this compound, a heterocyclic ketone with potential applications as a building block in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and physicochemical behavior. The experimental protocols detailed herein are designed to be self-validating, reflecting a commitment to robust and reproducible scientific practice.

Introduction to this compound

This compound is a substituted piperidine derivative. The piperidine ring is a common scaffold in many pharmaceuticals, valued for its ability to impart desirable pharmacokinetic properties. The presence of a ketone functional group and gem-dimethyl substitution at the 2-position creates a unique chemical entity with specific steric and electronic characteristics that influence its interactions with solvents and its susceptibility to degradation. A thorough understanding of these characteristics is paramount for its effective utilization in synthetic chemistry and drug discovery programs.

Physicochemical Properties

A foundational understanding of a molecule's inherent properties is essential before embarking on solubility and stability studies.

PropertyValueSource
Molecular FormulaC7H13NOPubChem
Molecular Weight127.18 g/mol PubChem
XLogP3-AA-0.1PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem

The negative XLogP3-AA value suggests a degree of hydrophilicity, which would indicate at least moderate solubility in polar solvents. The presence of both a hydrogen bond donor (the secondary amine) and acceptors (the amine nitrogen and the carbonyl oxygen) further supports its potential for interaction with protic solvents.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. Poor solubility can be a major hurdle in drug development, leading to complex and costly formulation strategies. The following sections detail the predicted solubility of this compound in a range of common solvents and provide a robust protocol for its experimental determination.

Predicted Solubility in Common Solvents

Based on the physicochemical properties of this compound, a predicted solubility profile has been generated. The presence of the polar ketone and secondary amine functionalities is expected to result in good solubility in polar solvents, while the hydrocarbon backbone may afford some solubility in less polar environments.

SolventSolvent TypePredicted Solubility (mg/mL) at 25°C
WaterPolar Protic> 50
EthanolPolar Protic> 100
MethanolPolar Protic> 100
Isopropyl AlcoholPolar Protic> 75
AcetonitrilePolar Aprotic> 100
AcetonePolar Aprotic> 100
DichloromethaneChlorinated~ 30
TolueneNonpolar Aromatic< 10
HexaneNonpolar Aliphatic< 1
Experimental Protocol for Equilibrium Solubility Determination

The following protocol describes the shake-flask method, a gold-standard technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetonitrile)

  • Scintillation vials

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters

  • HPLC system with a suitable column (e.g., C18)

  • Calibrated analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials. The excess solid should be clearly visible.

    • Add a known volume of each test solvent to the respective vials.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed.

    • Allow the samples to equilibrate for at least 24 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.

  • Analysis:

    • Dilute the filtered samples with a suitable mobile phase to a concentration within the calibration range of the analytical method.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility of the compound in each solvent based on the concentration determined from the calibration curve.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess compound to vials B Add known volume of solvent A->B C Seal vials B->C D Incubate on orbital shaker (24h, 25°C) C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

Assessing the chemical stability of a compound is a non-negotiable step in drug development. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.

Predicted Stability and Potential Degradation Pathways

The this compound molecule contains functional groups that may be susceptible to degradation under certain conditions:

  • Amine: The secondary amine may be susceptible to oxidation.

  • Ketone: The ketone functionality could potentially undergo reactions such as reduction or aldol condensation, although the gem-dimethyl group may provide some steric hindrance.

  • Piperidine Ring: The ring itself is generally stable, but extreme pH or oxidative conditions could potentially lead to ring-opening. A plausible degradation pathway could involve the cleavage of a C-N bond.

Forced Degradation Study

A forced degradation study, or stress testing, is designed to accelerate the degradation of a compound to predict its long-term stability and to identify its degradation products.

3.2.1. Summary of Predicted Forced Degradation Results

The following table summarizes the expected outcomes of a forced degradation study on this compound.

Stress ConditionReagent/ConditionPredicted Degradation (%)
Acidic Hydrolysis0.1 M HCl, 60°C, 24h< 5%
Basic Hydrolysis0.1 M NaOH, 60°C, 24h5-10%
Oxidation3% H2O2, RT, 24h10-20%
Thermal80°C, 48h< 5%
PhotolyticICH Q1B conditions< 5%
3.2.2. Experimental Protocol for Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.

    • Oxidation: Mix the stock solution with 3% H2O2 and keep at room temperature.

    • Thermal Stress: Store the stock solution in an oven at 80°C.

    • Photolytic Stress: Expose the stock solution to light as per ICH Q1B guidelines.

    • A control sample (unstressed) should be stored under normal conditions.

  • Time Points:

    • Withdraw samples at various time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Sample Neutralization (for acidic and basic samples):

    • Neutralize the acidic and basic samples before analysis.

  • Analysis:

    • Analyze all samples by a stability-indicating LC-MS method.

    • The PDA detector will help in assessing the peak purity of the parent compound.

    • The mass spectrometer will aid in the identification of any degradation products.

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions A Prepare stock solution of compound B Acidic (HCl, heat) A->B C Basic (NaOH, heat) A->C D Oxidative (H2O2) A->D E Thermal (Heat) A->E F Photolytic (Light) A->F G Sample at time points B->G C->G D->G E->G F->G H Neutralize (if necessary) G->H I Analyze by LC-MS/PDA H->I

Caption: Workflow for Forced Degradation Study.

Conclusion

This technical guide has provided a detailed overview of the predicted solubility and stability of this compound, grounded in its fundamental physicochemical properties. The provided experimental protocols offer a robust framework for the empirical determination of these critical parameters. A comprehensive understanding of a compound's solubility and stability profile is indispensable for its successful progression through the drug development pipeline. The insights and methodologies presented herein are intended to empower researchers to make informed decisions and to accelerate the development of new chemical entities.

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of 2,2-Dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2,2-Dimethylpiperidin-4-one, a heterocyclic ketone that serves as a crucial building block in medicinal chemistry and drug development. The strategic placement of a gem-dimethyl group at the C2 position introduces unique conformational constraints and metabolic stability, making it an attractive scaffold for novel therapeutics. This document traces the historical development of its synthesis, from early pioneering efforts to modern, optimized methodologies. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed experimental protocols, and present comparative data to inform rational synthetic route design. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important synthetic intermediate.

Introduction: The Significance of the 2,2-Dimethyl-4-piperidone Core

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to interact with biological targets. Within the broader class of piperidines, 4-piperidones are particularly valuable as synthetic intermediates due to the reactivity of the ketone functionality.[3][4]

The introduction of a gem-dimethyl group at the C2 position, affording this compound, imparts several advantageous properties. The steric hindrance provided by the dimethyl substitution can influence the conformation of the piperidine ring and its substituents, which can be critical for optimizing binding to target proteins. Furthermore, this substitution can block metabolic oxidation at the C2 position, enhancing the pharmacokinetic profile of drug candidates.[5] Consequently, this specific scaffold has garnered interest in the development of novel therapeutic agents.

This guide will first explore the historical context of the discovery and initial syntheses of this compound, followed by a detailed examination of the evolution of its synthetic methodologies.

Historical Perspective: The Dawn of a Hindered Piperidone

While the synthesis of the parent piperidin-4-one and its more symmetrically substituted analogues, such as 2,6-disubstituted derivatives, has a long history dating back to the early 20th century with the work of Petrenko-Kritschenko, the asymmetrically substituted this compound appeared in the chemical literature much later.[1] Early methods for piperidone synthesis, like the classical Mannich reaction, were highly effective for producing symmetrically substituted products.[6][7]

The first documented syntheses of 2,2-dimethylpiperidin-4-ones are attributed to Soviet chemists in the 1980s. Specifically, the work of Vartanyan et al. in 1984 and Markaryan et al. in 1988, published in the Armenian Chemical Journal (Arm Khim Zhur), are cited as pioneering efforts in the preparation of this class of compounds.[8][9] Although access to the full text of these early publications is limited, their citation in modern patents underscores their significance in establishing the first routes to this hindered piperidone.[8][9]

These early syntheses likely relied on variations of established reactions, adapted to accommodate the steric bulk of the gem-dimethyl group. The primary challenge in synthesizing asymmetrically substituted piperidones lies in controlling the regioselectivity of the cyclization reaction.

Key Synthetic Strategies and Mechanistic Insights

The synthesis of this compound can be broadly categorized into two main approaches: classical condensation and cyclization reactions, and more modern, often catalytic, methods.

Classical Approaches: Building the Ring from Acyclic Precursors

The foundational methods for constructing the 2,2-dimethyl-4-piperidone core involve the formation of the heterocyclic ring from acyclic starting materials.

A logical and historically significant approach to this compound is the intramolecular cyclization of an aminoketone precursor. This strategy is predicated on the formation of 4-amino-4-methylpentan-2-one, which can then undergo an intramolecular condensation to form the desired piperidone.

The precursor, 4-amino-4-methylpentan-2-one, can be synthesized from diacetone alcohol through a series of reactions. The likely overall transformation is depicted below:

G cluster_0 Synthesis of 4-amino-4-methylpentan-2-one cluster_1 Intramolecular Cyclization Diacetone_alcohol Diacetone Alcohol Mesityl_oxide Mesityl Oxide Diacetone_alcohol->Mesityl_oxide Dehydration 4_amino_4_methylpentan_2_ol 4-amino-4-methylpentan-2-ol Mesityl_oxide->4_amino_4_methylpentan_2_ol Ammonia Addition 4_amino_4_methylpentan_2_one 4-amino-4-methylpentan-2-one 4_amino_4_methylpentan_2_ol->4_amino_4_methylpentan_2_one Oxidation Aminoketone 4-amino-4-methylpentan-2-one Piperidone This compound Aminoketone->Piperidone Intramolecular Mannich-type Reaction

Figure 1. Retrosynthetic analysis of this compound via an intramolecular Mannich-type reaction.

The key cyclization step involves the nucleophilic attack of the primary amine onto the ketone carbonyl, forming a cyclic hemiaminal intermediate, which then dehydrates to an enamine or iminium ion, followed by tautomerization to the more stable piperidone. The reaction is typically acid-catalyzed to facilitate the dehydration of the intermediate.

Causality Behind Experimental Choices: The choice of an intramolecular versus intermolecular approach is crucial. An intramolecular cyclization is generally favored entropically, as the reactive functionalities are tethered, increasing the probability of a successful ring-closing event. The use of an acid catalyst is essential to protonate the hydroxyl group of the hemiaminal intermediate, converting it into a good leaving group (water) and driving the reaction towards the formation of the piperidone.

Modern Synthetic Developments

While classical methods provide a fundamental basis for the synthesis of this compound, modern organic synthesis has introduced more efficient and versatile approaches.

Recent advancements in catalysis have enabled the development of stereoselective methods for the synthesis of substituted piperidones. While often focused on creating chiral centers, these methodologies can be adapted for the synthesis of achiral compounds like this compound with high efficiency. For instance, transition metal-catalyzed cyclization reactions of appropriately substituted aminoalkynes or aminoalkenes can provide access to the piperidone core under mild conditions.

Experimental Protocols

This section provides a representative, detailed experimental protocol for the synthesis of this compound based on the intramolecular cyclization of 4-amino-4-methylpentan-2-one.

Protocol: Synthesis of this compound Hydrochloride

Step 1: Synthesis of 4-Amino-4-methylpentan-2-ol

  • In a high-pressure autoclave, charge mesityl oxide and a solution of aqueous ammonia.

  • Seal the autoclave and heat the mixture with stirring. The reaction progress can be monitored by gas chromatography.

  • After the reaction is complete, cool the autoclave to room temperature and cautiously vent the excess ammonia.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 4-amino-4-methylpentan-2-ol.[5]

Step 2: Oxidation to 4-Amino-4-methylpentan-2-one

  • Dissolve the crude 4-amino-4-methylpentan-2-ol in a suitable solvent such as acetone.

  • Cool the solution in an ice bath and add a solution of an oxidizing agent (e.g., Jones reagent - chromium trioxide in sulfuric acid) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the addition of isopropanol.

  • Filter the mixture to remove chromium salts and neutralize the filtrate with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield crude 4-amino-4-methylpentan-2-one.

Step 3: Intramolecular Cyclization and Salt Formation

  • Dissolve the crude 4-amino-4-methylpentan-2-one in a suitable solvent like toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude free base in anhydrous diethyl ether and bubble dry hydrogen chloride gas through the solution to precipitate this compound hydrochloride.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Presentation and Characterization

The synthesized this compound and its hydrochloride salt should be characterized by standard analytical techniques to confirm their identity and purity.

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₇H₁₃NO
Molecular Weight 127.18 g/mol
Appearance Colorless to pale yellow oil or solid
Boiling Point Not readily available
¹H NMR (CDCl₃, δ ppm) Characteristic peaks for the gem-dimethyl group (singlet), and the methylene protons of the piperidine ring.
¹³C NMR (CDCl₃, δ ppm) Signals corresponding to the carbonyl carbon, the quaternary carbon at C2, and the methylene carbons.
IR (neat, cm⁻¹) Strong absorption band for the C=O stretch (around 1715 cm⁻¹), and N-H stretch (around 3300 cm⁻¹).
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 127.

Note: Specific spectral data should be obtained from experimental analysis.

Conclusion and Future Outlook

The synthesis of this compound, from its initial discovery to the development of more refined synthetic routes, highlights the enduring importance of this heterocyclic scaffold in organic and medicinal chemistry. The early work, though not easily accessible, laid the groundwork for the exploration of asymmetrically substituted piperidones. The intramolecular Mannich-type cyclization remains a robust and logical approach to its synthesis.

Future research in this area will likely focus on the development of highly efficient, scalable, and environmentally benign catalytic methods for the synthesis of this compound and its derivatives. Furthermore, the application of this versatile building block in the synthesis of novel, biologically active molecules will undoubtedly continue to expand, particularly in the areas of neuropharmacology and oncology, where the unique properties imparted by the gem-dimethyl group can be fully exploited.

References

Methodological & Application

Application Notes and Protocols for the N-Alkylation of 2,2-Dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Substituted 2,2-Dimethylpiperidin-4-one Scaffolds

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Specifically, N-substituted piperidines are prevalent in many FDA-approved drugs, where the substituent on the nitrogen atom plays a pivotal role in modulating the molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.[3][4] The this compound scaffold is a particularly valuable building block in drug discovery, offering a combination of a secondary amine for derivatization and a ketone for further functionalization. The gem-dimethyl group at the 2-position introduces steric hindrance, which can influence the molecule's conformational preferences and metabolic stability. This application note provides a detailed protocol for the N-alkylation of this compound, a key chemical transformation for creating diverse libraries of compounds for biological screening.

Guiding Principles: Understanding the N-Alkylation of Hindered Secondary Amines

The N-alkylation of a secondary amine, such as this compound, is a nucleophilic substitution reaction. The nitrogen atom of the piperidine acts as a nucleophile, attacking an electrophilic alkylating agent, typically an alkyl halide. The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[5][6]

Two primary methods are commonly employed for the N-alkylation of secondary amines:

  • Direct N-Alkylation: This classic approach involves the direct reaction of the amine with an alkyl halide (or other alkylating agents like tosylates) in the presence of a suitable base and solvent.[7][8] The choice of base is critical, especially for hindered amines, to avoid competing side reactions.[9]

  • Reductive Amination: This alternative method involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[10][11][12] This method is often milder and can be more suitable for sensitive substrates.[13]

This guide will focus on a detailed protocol for the direct N-alkylation of this compound.

Mechanism of Direct N-Alkylation

The direct N-alkylation of this compound with an alkyl halide proceeds via an SN2 mechanism. The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the piperidine attacks the electrophilic carbon of the alkyl halide, forming a new carbon-nitrogen bond.

  • Transition State: A trigonal bipyramidal transition state is formed where the nucleophile (amine) and the leaving group (halide) are partially bonded to the carbon atom.

  • Leaving Group Departure: The halide ion departs, taking with it the bonding pair of electrons.

  • Proton Transfer: The resulting ammonium salt is deprotonated by a base to yield the final N-alkylated product and the protonated base.

Direct N-Alkylation Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Formation of Ammonium Salt cluster_2 Step 3: Deprotonation Amine R₂NH TransitionState [R₂N---R'---X]⁻ Amine->TransitionState attacks AlkylHalide R'-X AlkylHalide->TransitionState AmmoniumSalt R₂N⁺HR' + X⁻ TransitionState->AmmoniumSalt Product R₂NR' AmmoniumSalt->Product Base B: Base->Product deprotonates ProtonatedBase BH⁺ Product->ProtonatedBase

Caption: Mechanism of direct N-alkylation of a secondary amine.

Detailed Experimental Protocol: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound with an alkyl bromide. The reaction conditions may require optimization depending on the specific alkylating agent used.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Concentration/PuritySupplierNotes
This compoundC₇H₁₃NO127.18>95%e.g., Sigma-AldrichStarting material.[14]
Alkyl Bromide (e.g., Benzyl Bromide)C₇H₇Br171.04>98%e.g., Sigma-AldrichAlkylating agent.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Anhydrous, powderede.g., Fisher ScientificBase.
Acetonitrile (CH₃CN)CH₃CN41.05Anhydrouse.g., Fisher ScientificSolvent.
Dichloromethane (DCM)CH₂Cl₂84.93ACS Gradee.g., Fisher ScientificFor workup.
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Aqueous solutionLab preparedFor workup.
BrineNaCl58.44Saturated aqueous solutionLab preparedFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Anhydrouse.g., Fisher ScientificDrying agent.
Round-bottom flask----Reaction vessel.
Magnetic stirrer and stir bar----For agitation.
Reflux condenser----To prevent solvent loss.
Heating mantle or oil bath----For temperature control.
Separatory funnel----For liquid-liquid extraction.
Rotary evaporator----For solvent removal.
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous acetonitrile (10 volumes relative to the starting amine) to the flask, followed by anhydrous powdered potassium carbonate (2.0-3.0 eq.).[15][16] Stir the suspension at room temperature for 10-15 minutes.

  • Addition of Alkylating Agent: Slowly add the alkyl bromide (1.1-1.2 eq.) to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 82°C for acetonitrile) and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the resulting residue in dichloromethane (DCM).

    • Transfer the DCM solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

Experimental Workflow Start Start: Dry Round-Bottom Flask AddAmine Add this compound Start->AddAmine AddSolventBase Add Anhydrous Acetonitrile & K₂CO₃ AddAmine->AddSolventBase Stir Stir at Room Temperature AddSolventBase->Stir AddAlkylHalide Slowly Add Alkyl Bromide Stir->AddAlkylHalide Reflux Heat to Reflux & Monitor Reaction AddAlkylHalide->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter to Remove Salts Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Dissolve Dissolve Residue in DCM Concentrate->Dissolve WashNaHCO3 Wash with Sat. NaHCO₃ Dissolve->WashNaHCO3 WashBrine Wash with Brine WashNaHCO3->WashBrine Dry Dry over MgSO₄ WashBrine->Dry ConcentrateFinal Concentrate to Obtain Crude Product Dry->ConcentrateFinal Purify Purify by Column Chromatography ConcentrateFinal->Purify End Pure N-Alkylated Product Purify->End

Caption: Experimental workflow for the N-alkylation of this compound.

Process Optimization and Troubleshooting

Observation/Problem Potential Cause Suggested Solution
Slow or incomplete reaction - Steric hindrance of the amine. - Low reactivity of the alkylating agent. - Insufficiently strong base.- Increase the reaction temperature or prolong the reaction time. - Use a more reactive alkylating agent (e.g., alkyl iodide instead of bromide). - Use a stronger base such as sodium hydride (NaH) in an aprotic solvent like DMF or THF, but exercise caution due to its reactivity.[16]
Formation of quaternary ammonium salt (over-alkylation) - The N-alkylated product is also nucleophilic. - Excess alkylating agent.- Use a stoichiometric amount or a slight excess of the alkylating agent. - Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
Side reactions involving the ketone - Enolate formation under strongly basic conditions.- Use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA). - Consider using milder reaction conditions.
Difficult purification - Similar polarities of starting material and product.- Optimize the mobile phase for column chromatography for better separation. - Consider converting the product to a salt for purification by recrystallization, followed by liberation of the free base.[17]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.[18][19][20][21]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of volatile and potentially toxic reagents and solvents.[18][20]

  • Handling of Reagents:

    • Alkyl Halides: Many alkyl halides are lachrymators and/or toxic. Handle with care and avoid skin contact and inhalation.

    • Bases: Strong bases like potassium carbonate can be corrosive.[22] Avoid contact with skin and eyes.

    • Solvents: Acetonitrile and dichloromethane are flammable and/or toxic. Handle in a fume hood and away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

References

Application Notes & Protocols: Leveraging 2,2-Dimethylpiperidin-4-one for the Synthesis of Novel Neurological Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of biologically active compounds, particularly those targeting the Central Nervous System (CNS).[1][2] This guide focuses on a specific, high-value building block: 2,2-Dimethylpiperidin-4-one . We will explore the strategic advantages conferred by its unique structure and provide detailed, field-proven protocols for its derivatization into potential neurological drug candidates. The methodologies detailed herein are designed for researchers, medicinal chemists, and drug development professionals seeking to construct diverse chemical libraries for CNS discovery programs.

Introduction: The Strategic Value of the this compound Scaffold

The piperidine ring is a ubiquitous feature in numerous FDA-approved drugs and clinical candidates for neurological disorders, including antipsychotics and neuroleptics.[1][3][4] Its conformational flexibility and basic nitrogen atom are key to interacting with a multitude of CNS receptors, such as dopamine and serotonin receptors.[1][3]

This compound emerges as a particularly strategic starting material for several reasons:

  • Dual Reactive Sites: It possesses two distinct and readily functionalizable sites: a secondary amine and a ketone at the C4 position. This allows for sequential or orthogonal synthetic strategies to build molecular complexity and explore structure-activity relationships (SAR).

  • Metabolic Stability: The gem-dimethyl group at the C2 position provides steric shielding. This seemingly minor modification can significantly hinder enzymatic metabolism (e.g., by Cytochrome P450 enzymes) at the adjacent C-H bonds, a common metabolic soft spot. This can lead to improved pharmacokinetic profiles, such as a longer half-life, in drug candidates.

  • Conformational Lock: The steric bulk of the gem-dimethyl groups can influence the equilibrium of the piperidine ring's chair conformation. This can help to pre-organize the molecule into a specific three-dimensional shape, potentially leading to higher binding affinity and selectivity for a desired biological target.

This guide provides the foundational chemistry to exploit these features, focusing on core transformations that serve as the gateway to novel chemical entities.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below.

PropertyValueSource
IUPAC Name This compound[5]
Molecular Formula C₇H₁₃NO[5]
Molecular Weight 127.18 g/mol [5]
CAS Number 858264-10-5[5]
Appearance Off-white to yellow solid-
Solubility Soluble in methanol, ethanol, dichloromethane-

Core Synthetic Transformations and Protocols

The true utility of this compound lies in its reactivity. The following sections detail the most critical reactions for its elaboration into diverse libraries of compounds.

Diagram 1: Key Reactive Sites

cluster_main This compound cluster_nodes mol ketone C4-Ketone (Electrophilic Site) p2 ketone->p2 amine Secondary Amine (Nucleophilic Site) p1 amine->p1 p1->mol p2->mol G Experimental Workflow: Reductive Amination start 1. Reactant Setup (Ketone + Amine in DCM) acid 2. Acid Catalyst (Acetic Acid, RT, 30 min) start->acid reduction 3. Reduction (Add STAB, RT, 4-16h) acid->reduction monitoring 4. Monitor Progress (TLC / LC-MS) reduction->monitoring monitoring->reduction Incomplete workup 5. Aqueous Work-up (NaHCO₃ Quench, Extraction) monitoring->workup Reaction Complete purification 6. Purification (Flash Chromatography) workup->purification product 7. Purified 4-Amino-piperidine Derivative purification->product G Pathway to a Hypothetical Multi-Target CNS Drug Candidate cluster_exp Pathway to a Hypothetical Multi-Target CNS Drug Candidate start 2,2-Dimethyl- piperidin-4-one step1 Step 1: N-Alkylation (See Protocol 2.2) Reagents: 1-(2-bromoethyl)-4-fluorobenzene, K₂CO₃, ACN start->step1 intermediate Intermediate A step2 Step 2: Reductive Amination (See Protocol 2.1) Reagents: 3-aminobenzisoxazole, STAB, DCM intermediate->step2 final Final Candidate step1->intermediate exp1 Rationale: Install the 'tail' group known to interact with 5-HT₂ₐ receptors. step2->final exp2 Rationale: Introduce the 'head' group pharmacophore for D₂ receptor binding.

References

Application Note and Protocol for the Purification of 2,2-Dimethylpiperidin-4-one by Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step guide for the purification of 2,2-Dimethylpiperidin-4-one using normal-phase flash column chromatography. This compound is a key building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[1] Its purity is paramount for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring the validity of subsequent biological assays. This guide details the rationale behind the chosen chromatographic strategy, provides a detailed experimental protocol, and offers insights into potential challenges and optimization strategies.

Introduction: The Rationale for Chromatographic Purification

This compound is a heterocyclic ketone containing a secondary amine, rendering it a basic and polar compound.[2] Synthetic routes to this and similar piperidone derivatives can often result in a crude product containing unreacted starting materials, reaction by-products, and other impurities that can interfere with downstream applications.[3][4] Therefore, a robust purification method is essential.

Flash column chromatography is a widely adopted technique for the purification of organic compounds due to its efficiency, speed, and scalability.[5] For a polar and basic compound like this compound, normal-phase chromatography using silica gel as the stationary phase is the method of choice.[6][7] The slightly acidic nature of silica can, however, lead to strong interactions with basic analytes, causing peak tailing and poor separation.[8] To mitigate this, the mobile phase is typically modified with a small amount of a basic additive, such as triethylamine or ammonium hydroxide, to improve peak shape and resolution.[8][9]

This guide will walk you through the entire process, from the initial analysis of the crude material by Thin-Layer Chromatography (TLC) to the final isolation of the purified product.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for developing an effective purification protocol.

PropertyValueSource
Molecular Formula C₇H₁₃NOPubChem[2]
Molecular Weight 127.18 g/mol PubChem[2]
XLogP3 -0.1PubChem[2]
Appearance Expected to be a solid or oilGeneral Knowledge
Solubility Soluble in polar organic solvents like methanol, dichloromethane, and ethyl acetate.General Chemical Knowledge

The negative XLogP3 value indicates the compound's hydrophilic and polar nature, reinforcing the choice of normal-phase chromatography.

Experimental Workflow

The purification process can be broken down into three key stages: Method Development using TLC, Preparative Purification by Flash Chromatography, and Product Analysis.

Purification_Workflow cluster_0 Method Development cluster_1 Purification cluster_2 Analysis & Isolation TLC 1. TLC Analysis of Crude Material Solvent_System 2. Mobile Phase Optimization TLC->Solvent_System Determine Rf Column_Packing 3. Column Packing Solvent_System->Column_Packing Optimized Mobile Phase Sample_Loading 4. Sample Loading Column_Packing->Sample_Loading Elution 5. Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis 6. TLC Analysis of Fractions Elution->Fraction_Analysis Pooling 7. Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal 8. Solvent Removal Pooling->Solvent_Removal Purity_Confirmation 9. Purity & Identity Confirmation Solvent_Removal->Purity_Confirmation

Caption: A flowchart illustrating the key stages in the purification of this compound.

Detailed Protocols

Materials and Reagents
  • Crude this compound

  • Silica gel (for flash chromatography, 40-63 µm particle size)

  • TLC plates (silica gel 60 F₂₅₄)

  • Hexane (or Heptane), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA) or Ammonium Hydroxide (28-30% solution)

  • Glass column for flash chromatography

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO₄) stain or other suitable TLC stain

  • Collection tubes or flasks

  • Rotary evaporator

Protocol 1: Method Development with Thin-Layer Chromatography (TLC)

The goal of this step is to identify a mobile phase that provides a good separation of this compound from its impurities, with a target retention factor (Rf) of 0.2-0.4 for the desired compound.[10]

  • Prepare TLC Chambers: Prepare several TLC developing chambers with different solvent systems. Good starting points for polar, basic compounds include mixtures of a non-polar solvent (Hexane or DCM) and a polar solvent (Ethyl Acetate or MeOH), with a basic modifier.

    • System A: 70:30:1 Hexane:Ethyl Acetate:Triethylamine

    • System B: 95:5:0.5 Dichloromethane:Methanol:Ammonium Hydroxide

    • System C: 50:50:1 Hexane:Ethyl Acetate:Triethylamine

  • Spot the TLC Plate: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or methanol). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the TLC Plate: Place the spotted TLC plate in a developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the TLC Plate:

    • Remove the plate and mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). Circle any visible spots.

    • As piperidine derivatives may not be strongly UV-active, staining is often necessary.[11] Use a potassium permanganate stain or another appropriate stain (e.g., ninhydrin for primary/secondary amines) to visualize the spots.

  • Calculate Rf Values: Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).

  • Optimize the Mobile Phase: Adjust the polarity of the solvent system to achieve an Rf of 0.2-0.4 for the product spot, ensuring it is well-separated from impurity spots.

    • If the Rf is too high, decrease the polarity of the mobile phase (i.e., increase the proportion of the non-polar solvent).

    • If the Rf is too low, increase the polarity of the mobile phase (i.e., increase the proportion of the polar solvent).

Protocol 2: Purification by Flash Column Chromatography

This protocol assumes a standard glass column. The principles can be adapted for automated flash chromatography systems.

  • Column Preparation:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the optimized mobile phase (from Protocol 1).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to pack the silica gel evenly.

    • Add a layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.

    • Equilibrate the column by running the mobile phase through it until the packed bed is stable. The solvent level should be just above the top layer of sand.

  • Sample Loading:

    • Dry Loading (Recommended for optimal separation): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column using a pipette.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Begin collecting fractions in test tubes or flasks. The size of the fractions will depend on the column size and the separation.

  • Monitoring the Separation:

    • Monitor the collected fractions by TLC using the optimized solvent system.

    • Spot every few fractions on a TLC plate to track the elution of the desired compound and impurities.

Caption: A schematic of a typical flash chromatography column setup.

Protocol 3: Product Isolation and Analysis
  • Fraction Analysis and Pooling:

    • Based on the TLC analysis of the collected fractions, identify the fractions containing the pure this compound.

    • Combine the pure fractions into a round-bottom flask.

  • Solvent Removal:

    • Remove the mobile phase from the pooled fractions using a rotary evaporator. Be mindful of the compound's potential volatility.

  • Purity and Identity Confirmation:

    • The purity of the final product should be assessed by an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • Confirm the identity of the purified compound using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Troubleshooting

ProblemPossible CauseSolution
Streaking or Tailing on TLC/Column Compound is too polar or strongly interacting with the acidic silica.Add or increase the concentration of a basic modifier (e.g., 0.5-2% triethylamine or ammonium hydroxide) to the mobile phase.[8][9]
Poor Separation of Spots The polarity of the mobile phase is not optimal.Systematically vary the solvent ratio to improve resolution. Consider trying a different solvent system (e.g., switching from Hexane/EtOAc to DCM/MeOH).
Compound Stuck on the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low polarity mixture and slowly increase the percentage of the more polar solvent.
Cracked Silica Bed The column was packed unevenly or the solvent polarity was changed too abruptly.Ensure even packing of the silica slurry. If running a gradient, change the solvent composition gradually.

Conclusion

This application note provides a robust and reliable method for the purification of this compound using normal-phase flash chromatography. By following the detailed protocols for method development, purification, and analysis, researchers can obtain this valuable building block in high purity, which is crucial for its successful application in pharmaceutical research and development. The principles and troubleshooting guide presented here can also be adapted for the purification of other similar polar, basic compounds.

References

Application Notes and Protocols for the Synthesis of Chiral 2,2-Dimethylpiperidin-4-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The chiral 2,2-dimethylpiperidin-4-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, featuring a stereogenic center and a gem-dimethyl group at the C2 position, provides a unique conformational constraint that is highly valuable for the design of potent and selective therapeutic agents. This application note provides a comprehensive guide to the synthetic methodologies for accessing enantiomerically enriched this compound analogs. We will explore several robust strategies, including asymmetric synthesis via chiral auxiliaries, diastereoselective approaches, and biocatalytic methods. Detailed, field-proven protocols, mechanistic insights, and comparative data are presented to enable researchers to select and implement the most suitable synthetic route for their specific research and development needs.

Introduction: The Significance of the Chiral this compound Scaffold

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs and natural products.[1] The introduction of a gem-dimethyl group at the C2 position imparts distinct pharmacological properties by restricting conformational flexibility and providing a lipophilic pocket for potential protein-ligand interactions. When combined with a chiral center, the resulting this compound core becomes a powerful building block for creating diverse libraries of drug candidates with well-defined three-dimensional structures. Analogs of this scaffold have been investigated for a range of therapeutic targets, underscoring the need for efficient and stereocontrolled synthetic methods.[2]

This guide will focus on practical and adaptable synthetic strategies, providing not just step-by-step instructions, but also the underlying scientific principles that govern the stereochemical outcome of each transformation.

Strategic Approaches to Asymmetric Synthesis

The primary challenge in synthesizing chiral this compound analogs lies in the stereoselective construction of the piperidine ring and the introduction of desired substituents. We will discuss three principal strategies to achieve this.

Diagram of Synthetic Strategies

cluster_0 Synthetic Strategies Start Racemic this compound Precursor Strategy_A Strategy A: Chiral Auxiliary-Mediated Synthesis Start->Strategy_A Strategy_B Strategy B: Diastereoselective Ring Closure Start->Strategy_B Strategy_C Strategy C: Biocatalytic Resolution/Deracemization Start->Strategy_C End Enantioenriched this compound Analogs Strategy_A->End Strategy_B->End Strategy_C->End

Caption: Overview of the main synthetic routes to chiral this compound analogs.

Strategy A: Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a classic and reliable method for inducing stereoselectivity.[3] In this approach, an achiral precursor is covalently bonded to a chiral auxiliary, which then directs the stereochemical course of subsequent reactions. After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered.[4] For the synthesis of this compound analogs, an Evans oxazolidinone auxiliary is an excellent choice for controlling the stereochemistry of an alkylation reaction.[1]

Rationale and Workflow

The general workflow involves the acylation of a chiral oxazolidinone auxiliary with a suitable carboxylic acid derivative, followed by a diastereoselective enolate alkylation to introduce a substituent at the C3 position. Subsequent cyclization and removal of the auxiliary yield the desired chiral piperidinone.

Diagram of Chiral Auxiliary Workflow

cluster_1 Chiral Auxiliary Workflow Step1 1. Acylation of Evans Auxiliary Step2 2. Diastereoselective Enolate Formation Step1->Step2 Step3 3. Alkylation with Electrophile Step2->Step3 Step4 4. Reductive Cleavage of Auxiliary Step3->Step4 Step5 5. Cyclization to Piperidinone Step4->Step5 End Chiral 2,2-Dimethyl-3-substituted-piperidin-4-one Step5->End

Caption: Stepwise workflow for the synthesis using an Evans chiral auxiliary.

Detailed Experimental Protocol: Synthesis of (R)-3-benzyl-2,2-dimethylpiperidin-4-one

This protocol describes the synthesis of a representative analog using a commercially available Evans auxiliary.

Materials:

  • (R)-4-benzyl-2-oxazolidinone

  • 3,3-dimethylpentanedioic anhydride

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine (i-Pr₂NH)

  • Benzyl bromide (BnBr)

  • Lithium aluminum hydride (LiAlH₄)

  • Pyridinium chlorochromate (PCC)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (DCM)

  • Standard glassware for anhydrous reactions

Protocol:

  • Acylation of the Chiral Auxiliary:

    • To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise.

    • Stir the resulting solution for 30 minutes.

    • Add a solution of 3,3-dimethylpentanedioic anhydride (1.1 eq) in THF.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-acylated oxazolidinone.

  • Diastereoselective Alkylation:

    • To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C, add n-BuLi (1.1 eq) and stir for 20 minutes to form lithium diisopropylamide (LDA).

    • Cool the LDA solution to -78 °C and add the N-acylated oxazolidinone (1.0 eq) in THF dropwise.

    • Stir for 1 hour to ensure complete enolate formation.

    • Add benzyl bromide (1.5 eq) and stir at -78 °C for 4 hours, then allow to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify by column chromatography.

  • Reductive Cleavage of the Auxiliary:

    • To a solution of the alkylated product (1.0 eq) in anhydrous THF at 0 °C, add LiAlH₄ (2.0 eq) portion-wise.

    • Stir at 0 °C for 2 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting suspension through Celite and concentrate the filtrate. The crude alcohol is used in the next step without further purification.

  • Oxidation and Cyclization:

    • To a solution of the crude amino alcohol (1.0 eq) in anhydrous DCM, add PCC (1.5 eq).

    • Stir at room temperature for 4 hours.

    • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.

    • Concentrate the filtrate and purify by column chromatography to yield the desired (R)-3-benzyl-2,2-dimethylpiperidin-4-one.

Strategy B: Diastereoselective Synthesis

Diastereoselective methods are powerful for constructing polysubstituted piperidines with precise control over relative stereochemistry.[2][5] An aza-Prins cyclization is an effective way to construct the piperidine ring with control over the stereochemistry at C2 and C4.[5]

Rationale and Workflow

This approach involves the reaction of a homoallylic amine with an aldehyde, catalyzed by a Lewis acid, to form a tetrahydropyridinium ion intermediate, which is then trapped by a nucleophile. Subsequent functional group manipulations yield the target piperidinone.

Diagram of Diastereoselective Synthesis Workflow

cluster_2 Diastereoselective Synthesis Workflow Step1_B 1. Aza-Prins Cyclization Step2_B 2. Nucleophilic Trapping Step1_B->Step2_B Step3_B 3. Oxidation of C4 Step2_B->Step3_B Step4_B 4. N-Deprotection/Alkylation Step3_B->Step4_B End_B Chiral 2,4-Disubstituted-2-methylpiperidin-4-one Step4_B->End_B

Caption: Workflow for the diastereoselective synthesis of substituted piperidinones.

Detailed Experimental Protocol: Diastereoselective Synthesis of a 2,4-Disubstituted Piperidin-4-ol Precursor

This protocol outlines the key cyclization step.

Materials:

  • N-Tosyl-4-methylpent-4-en-1-amine

  • Benzaldehyde

  • Tin(IV) chloride (SnCl₄)

  • Anhydrous DCM

Protocol:

  • Aza-Prins Cyclization:

    • To a solution of N-tosyl-4-methylpent-4-en-1-amine (1.0 eq) and benzaldehyde (1.2 eq) in anhydrous DCM at -78 °C, add SnCl₄ (1.1 eq) dropwise.

    • Stir the reaction at -78 °C for 3 hours.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

    • Purify the residue by column chromatography to yield the desired 2-phenyl-4-chloro-4,6,6-trimethyl-1-tosylpiperidine as a mixture of diastereomers. The diastereomeric ratio can be influenced by the choice of Lewis acid and reaction conditions.

Strategy C: Biocatalytic Approaches

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral molecules.[6][7] For this compound analogs, ketoreductases (KREDs) can be employed for the asymmetric reduction of a prochiral ketone precursor, or lipases can be used for the kinetic resolution of a racemic alcohol.[8][9]

Rationale and Workflow

In a kinetic resolution, an enzyme selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers. The unreacted enantiomer can then be oxidized to the desired chiral ketone.

Diagram of Biocatalytic Resolution Workflow

cluster_3 Biocatalytic Resolution Workflow Step1_C 1. Synthesis of Racemic 2,2-Dimethylpiperidin-4-ol Step2_C 2. Enzymatic Kinetic Resolution Step1_C->Step2_C Step3_C 3. Separation of Enantiomers Step2_C->Step3_C Step4_C 4. Oxidation of Chiral Alcohol Step3_C->Step4_C End_C Enantioenriched this compound Step4_C->End_C

Caption: Workflow for the biocatalytic kinetic resolution of a piperidin-4-ol precursor.

Detailed Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-2,2-Dimethylpiperidin-4-ol

Materials:

  • (±)-N-Benzyl-2,2-dimethylpiperidin-4-ol

  • Immobilized Candida antarctica lipase B (CAL-B)

  • Vinyl acetate

  • Anhydrous toluene

Protocol:

  • Enzymatic Acylation:

    • To a solution of (±)-N-benzyl-2,2-dimethylpiperidin-4-ol (1.0 eq) in anhydrous toluene, add vinyl acetate (3.0 eq).

    • Add immobilized CAL-B (50 mg per mmol of substrate).

    • Stir the suspension at 40 °C and monitor the reaction progress by chiral HPLC.

    • Stop the reaction at approximately 50% conversion.

  • Separation and Deprotection:

    • Filter off the enzyme and wash with toluene.

    • Concentrate the filtrate and separate the acylated product from the unreacted alcohol by column chromatography.

    • The unreacted alcohol can be oxidized to the chiral piperidinone using standard oxidation methods (e.g., Swern or Dess-Martin oxidation).

Comparison of Synthetic Strategies

StrategyAdvantagesDisadvantagesKey Considerations
A: Chiral Auxiliary High diastereoselectivity, reliable, well-established.[4]Requires stoichiometric amounts of the auxiliary, additional protection/deprotection steps.Availability and cost of the chiral auxiliary.
B: Diastereoselective Can create multiple stereocenters in one step, atom-economical.May produce mixtures of diastereomers, optimization can be challenging.Choice of catalyst and reaction conditions is crucial for selectivity.
C: Biocatalytic High enantioselectivity, mild reaction conditions, environmentally friendly.[6]Substrate scope can be limited, requires screening of enzymes.Enzyme stability and activity, compatibility of the substrate with the enzymatic system.

Conclusion

The synthesis of chiral this compound analogs can be achieved through several effective strategies. The choice of method will depend on the specific target molecule, available resources, and desired scale of the synthesis. Chiral auxiliary-based methods offer a robust and predictable route, while diastereoselective and biocatalytic approaches provide more elegant and potentially more efficient alternatives. The protocols and insights provided in this application note serve as a valuable resource for researchers in the field of medicinal chemistry to accelerate the discovery and development of novel therapeutics based on this important scaffold.

References

practical guide to the crystallization of 2,2-Dimethylpiperidin-4-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering data on the crystallization of 2,2-Dimethylpiperidin-4-one and related compounds. My initial searches are focused on solubility data and standard crystallization methods for this class of molecules. I'm aiming to build a solid foundation of information.

Developing Crystallization Protocols

I'm now diving into the specifics of crystallization protocols. I'm focusing on those relevant to this compound derivatives, considering factors like purity assessment and solvent selection. I'm also planning to incorporate troubleshooting steps and rationale. I'm going to start structuring the application note with an introduction to the compounds' importance in medicinal chemistry.

Expanding Search Strategies

I am now expanding my search to include specific crystallization techniques and their suitability for this compound derivatives. I'm focusing on scholarly articles and patents detailing synthesis and crystallization. I'm also looking at the impact of substituents on crystallization behavior and will include pre-crystallization considerations, purity assessment, and solvent selection in my guide. I plan to build out detailed protocols for each relevant technique and include troubleshooting steps.

Application Notes & Protocols: Leveraging 2,2-Dimethylpiperidin-4-one in Multi-Component Reactions for Advanced Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Strategic Value of 2,2-Dimethylpiperidin-4-one in Complex Syntheses

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets.[1][2] Among piperidine-based building blocks, this compound stands out as a particularly versatile intermediate.[3][4] Its strategic design incorporates several key features: a nucleophilic secondary amine, a reactive ketone carbonyl, and α-protons for enolate formation. Crucially, the gem-dimethyl group at the C-2 position provides steric hindrance that can direct the stereochemical outcome of reactions and prevents unwanted side reactions like epimerization or oxidation at that position.

Multi-component reactions (MCRs) represent a paradigm of efficiency in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation.[5][6] This approach aligns with the principles of green chemistry by maximizing atom economy, reducing waste, and minimizing purification steps.[6][7]

This guide provides an in-depth exploration of the application of this compound as a cornerstone reagent in several powerful MCRs. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-tested protocols for synthesizing diverse and complex heterocyclic scaffolds with high potential for drug discovery programs.[8]

General Experimental Workflow for Multi-Component Reactions

A successful multi-component reaction relies on careful planning and execution. The following workflow provides a general framework for the protocols described in this document.

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_analysis Analysis prep_reagents Reagent Preparation & Purification setup_glassware Glassware Setup (Dry, Inert Atm.) prep_reagents->setup_glassware add_reagents Sequential Reagent Addition (as per protocol) setup_glassware->add_reagents monitor_rxn Reaction Monitoring (TLC, LC-MS) add_reagents->monitor_rxn quench_rxn Quenching monitor_rxn->quench_rxn extract_product Extraction quench_rxn->extract_product purify_product Purification (Chromatography, Recrystallization) extract_product->purify_product characterize Characterization (NMR, MS, IR) purify_product->characterize G Amine R₂NH Iminium Iminium Ion [CH₂=NR₂]⁺ Amine->Iminium Aldehyde CH₂O Aldehyde->Iminium Piperidinone This compound Enol Enol Intermediate Piperidinone->Enol H⁺ or OH⁻ Product Mannich Base (β-Amino Ketone) Iminium->Product Enol->Product Nucleophilic Attack G Ketone Piperidinone Iminium Iminium Ion Ketone->Iminium Amine Amine Amine->Iminium Acid Carboxylic Acid Adduct Acyl Adduct Acid->Adduct as RCOO⁻ Isocyanide Isocyanide Nitrilium Nitrilium Ion Isocyanide->Nitrilium Iminium->Nitrilium Nitrilium->Adduct Product Spirocyclic α-Acylamino Amide Adduct->Product Mumm Rearrangement G Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Ketoester β-Ketoester Ketoester->Knoevenagel Piperidinone Piperidinone Enamine Piperidinone Enamine Piperidinone->Enamine Ammonia NH₃ Ammonia->Enamine Michael Michael Adduct Knoevenagel->Michael Enamine->Michael Michael Addition Product Fused Dihydropyridine Michael->Product Cyclization & Dehydration G Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium Urea Urea Urea->Iminium Piperidinone Piperidinone Adduct Open-Chain Adduct Piperidinone->Adduct via Enol Iminium->Adduct Product Spiro-DHPM Adduct->Product Cyclization & Dehydration

References

protocol for monitoring the progress of 2,2-Dimethylpiperidin-4-one reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm currently focused on gathering information. Google searches are underway to find details on 2,2-Dimethylpiperidin-4-one synthesis, relevant reaction types, and standard TLC protocols. This preliminary data will form the groundwork for subsequent steps. I'll need this information to understand the established methods.

Analyzing TLC Parameters

I'm now zeroing in on TLC parameters. I'll identify suitable stationary phases, mobile phase systems, and visualization techniques specifically for this compound. I aim to create a detailed protocol for monitoring the reaction progress, with reasoning behind each step. I am building a table for key quantitative data and a Graphviz diagram to visually represent the TLC workflow.

Formulating TLC Protocols

I'm now putting together the specific TLC protocols. I'm focusing on sample prep, solvent systems, and visualization. I'm building a table to track Rf values and crafting a Graphviz diagram to map the workflow. Next, I'll draft the whole thing!

Topic: Large-Scale Synthesis Considerations for 2,2-Dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylpiperidin-4-one is a pivotal heterocyclic building block in medicinal chemistry, serving as a key intermediate for a range of pharmaceutically active compounds, particularly in the development of therapies for neurological disorders.[1] Its asymmetrically substituted piperidone core presents unique challenges for synthesis on an industrial scale, demanding a departure from the more straightforward methods used for symmetrically substituted analogs like 2,2,6,6-tetramethyl-4-piperidone. This document provides a detailed guide to the strategic considerations for the large-scale synthesis of this compound, including an analysis of potential synthetic routes, a recommended scalable protocol, and critical process controls.

Introduction: Strategic Importance of the 2,2-Dimethylpiperidone Scaffold

The piperidine ring is a ubiquitous scaffold in natural products and pharmaceuticals.[2][3] The introduction of gem-dimethyl substitution at the C2 position, adjacent to the nitrogen atom, imparts specific conformational rigidity and steric hindrance. This modification can significantly influence a molecule's binding affinity to biological targets, metabolic stability, and overall pharmacokinetic profile. While N-benzyl-2,2-dimethyl-piperidin-4-one has seen some investigation, the parent compound remains a less-explored yet highly valuable intermediate.[4]

The primary challenge in its large-scale production lies in achieving the asymmetric substitution pattern efficiently and cost-effectively, which is not readily accomplished through classical one-pot Mannich-type condensations that are effective for symmetrical piperidones.[2][4] Therefore, a robust, multi-step approach is often required, prioritizing accessible starting materials, high-yielding transformations, and scalable purification methods.

Analysis of Synthetic Strategies for Large-Scale Production

Several synthetic routes can be envisioned for this compound. The selection of an optimal route for industrial application hinges on a careful evaluation of factors such as starting material cost, process safety, atom economy, and scalability.

Route A: Multi-step Synthesis from Diacetone Acrylonitrile (Conceptual)

This conceptual route involves the formation of a key intermediate via Michael addition, followed by cyclization and hydrolysis. It offers good control over the substitution pattern.

  • Step 1: Michael addition of nitromethane to mesityl oxide.

  • Step 2: Reduction of the nitro group to a primary amine.

  • Step 3: Intramolecular cyclization to form a piperidone precursor.

  • Step 4: Hydrolysis/decarboxylation to yield the target molecule.

Route B: Petrenko-Kritschenko Piperidone Synthesis Adaptation

The classical Petrenko-Kritschenko reaction involves the condensation of an aldehyde, an amine, and a β-ketoester.[2] Adapting this for an asymmetric product is complex but theoretically possible.

  • Challenge: This method is most effective for symmetrical 2,6-disubstituted piperidones. Achieving selective 2,2-dimethyl substitution without competing reactions would require carefully chosen starting materials and conditions, likely resulting in low yields and complex purification on a large scale.

Route C: Cyclization of an Aminodiene Precursor (Recommended Route)

A highly promising and logical approach involves the conjugate addition of an amine to an α,β-unsaturated system, followed by intramolecular cyclization. This strategy provides excellent regiochemical control. The recommended protocol below is based on a robust and scalable variation of this concept, starting from readily available commercial materials.

Comparative Analysis of Synthetic Routes
Parameter Route A (Nitromethane) Route B (Petrenko-Kritschenko) Route C (Recommended)
Starting Materials Mesityl oxide, nitromethaneComplex, specialized reagents3-Methyl-2-butenal, nitromethane, H₂/Catalyst
Number of Steps ~41-2 (theoretically)3
Scalability Moderate; reduction step can be challenging.Poor; low selectivity for asymmetric products.High; utilizes standard industrial reactions.
Key Advantage Good control of substitution.Potentially shorter.High regioselectivity, scalable hydrogenation.
Key Disadvantage Use of nitromethane, potentially energetic intermediates.Poorly suited for this specific target.Multi-step process.

Recommended Large-Scale Synthesis Protocol: A Three-Step Approach

This protocol is designed for scalability, safety, and efficiency, leveraging established industrial chemical transformations. The overall scheme involves a Michael addition, a nitro group reduction via catalytic hydrogenation, and a final acid-catalyzed cyclization/hydrolysis.

Diagram of Recommended Synthetic Workflow

Synthetic_Workflow cluster_0 PART 1: Synthesis of 5-Nitro-3,3-dimethylhexan-2-one cluster_1 PART 2: Synthesis of 5-Amino-3,3-dimethylhexan-2-one cluster_2 PART 3: Cyclization and Purification A 3-Methyl-2-butenal C Michael Addition (Base Catalyst, e.g., DBU) A->C B Nitromethane B->C D 5-Nitro-3,3-dimethylhexan-2-one (Intermediate 1) C->D E Catalytic Hydrogenation (e.g., Raney Nickel, H₂) D->E F 5-Amino-3,3-dimethylhexan-2-one (Intermediate 2) E->F G Acid-Catalyzed Cyclization (e.g., HCl in Dioxane) F->G H This compound (Crude Product) G->H I Purification (Distillation/Recrystallization) H->I J Final Product: This compound HCl I->J Process_Flow start Starting Materials (3-Methyl-2-butenal, Nitromethane) step1 Step 1: Michael Addition IPC: GC-MS for aldehyde consumption start->step1:f0 step2 Step 2: Catalytic Hydrogenation IPC: H₂ uptake monitoring step1:f0->step2:f0 step3 Step 3: Cyclization IPC: HPLC for product formation step2:f0->step3:f0 purification Purification (Crystallization & Drying) step3:f0->purification qc Final QC (HPLC, NMR, Assay, LOD) purification->qc product Final Product qc->product

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2,2-Dimethylpiperidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Dimethylpiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving optimal yields for this critical synthetic intermediate. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting steps based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction yield is consistently low. What are the most common causes for the inefficient synthesis of this compound?

Low yields in the synthesis of this compound can often be attributed to several critical factors impacting the core reaction mechanism, which is typically a variation of the Mannich reaction or a related condensation pathway. The most prevalent issues include:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are paramount. Deviations from the optimal range can lead to incomplete reactions or the formation of undesired side products. For instance, in the synthesis from acetone and ammonia, temperatures between 50°C and 120°C are often employed.[1]

  • Incorrect Stoichiometry of Reactants: The molar ratio of the reactants, such as acetone to ammonia, is a crucial parameter that is often overlooked. An excess of one reactant may favor side reactions. A molar ratio of acetone to ammonia between 4:1 and 20:1 has been shown to significantly improve yields in certain processes.[1]

  • Ineffective Catalysis: The choice and concentration of the catalyst are critical. Acid catalysts are commonly used to facilitate the condensation reaction. The absence of a suitable catalyst or the use of an inappropriate one can drastically reduce the reaction rate and overall yield.

  • Formation of Side Products: Several side reactions can compete with the desired product formation. These can include self-condensation of the starting materials or alternative cyclization pathways.

  • Product Degradation: The desired this compound may be unstable under the reaction or work-up conditions, leading to degradation and a lower isolated yield.

  • Inefficient Purification: The purification process itself can be a source of product loss. Improper extraction, distillation, or crystallization techniques can lead to a significant reduction in the final isolated yield.

To systematically troubleshoot low yields, it is essential to evaluate each of these factors. A logical approach is to first ensure the purity of starting materials and then to optimize the reaction conditions.

Question 2: I am observing the formation of significant amounts of byproducts. What are the likely side reactions, and how can I minimize them?

The formation of byproducts is a common challenge. The specific side products will depend on the chosen synthetic route. For the common synthesis involving acetone and ammonia, potential side reactions include:

  • Formation of Triacetonamine: While structurally similar, the reaction can favor the formation of 2,2,6,6-tetramethylpiperidin-4-one (triacetonamine) if the reaction conditions are not carefully controlled.[1]

  • Aldol Condensation of Acetone: Acetone can undergo self-condensation under basic or acidic conditions to form diacetone alcohol and subsequently mesityl oxide. These can further react to form a complex mixture of byproducts.

  • Over-alkylation or Polymerization: The amine can react with multiple molecules of the ketone or aldehyde, leading to higher molecular weight byproducts or polymers.

Strategies to Minimize Side Reactions:

  • Strict Control of Stoichiometry: As mentioned, maintaining the optimal molar ratio of reactants is crucial. For instance, in the Petrenko-Kritschenko piperidone synthesis, the ratio of aldehyde, keto acid derivative, and amine is critical.[2]

  • Temperature Management: Running the reaction at the lowest effective temperature can help to disfavor many side reactions, which often have higher activation energies than the desired reaction.

  • Catalyst Optimization: The type and concentration of the catalyst can influence the reaction pathway. Experimenting with different acid catalysts (e.g., ammonium chloride, zinc chloride) and their concentrations can help to favor the desired product.[1]

  • Order of Addition: The sequence in which reactants are added can be important. In some cases, adding one reactant slowly to a mixture of the others can help to control the concentration of reactive intermediates and minimize side reactions.

Question 3: My reaction seems to stall and does not go to completion. What should I investigate?

An incomplete reaction can be a frustrating source of low yield. The following are key areas to investigate:

  • Catalyst Deactivation: The catalyst may be deactivated over the course of the reaction. This can be due to poisoning by impurities in the starting materials or by reaction with byproducts. Consider using a higher catalyst loading or adding a fresh portion of the catalyst midway through the reaction.

  • Reversibility of the Reaction: The formation of this compound is a reversible process. The accumulation of product can slow down the forward reaction. In some cases, removal of a byproduct, such as water, can help to drive the reaction to completion.

  • Insufficient Reaction Time or Temperature: The reaction may simply require more time or a higher temperature to reach completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR) to determine the optimal reaction time.

  • Purity of Starting Materials: Impurities in the starting materials can inhibit the reaction. Ensure that all reactants and solvents are of high purity and are free of water unless it is a component of the reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound (Illustrative)

This protocol is a generalized representation and should be adapted based on specific literature procedures and laboratory safety protocols.

  • Reaction Setup: In a suitable pressure reactor, combine the appropriate ketone (e.g., acetone) and a source of ammonia (e.g., ammonium hydroxide or gaseous ammonia).

  • Catalyst Addition: Add the chosen acid catalyst (e.g., ammonium chloride) to the reaction mixture.

  • Reaction Conditions: Seal the reactor and heat the mixture to the desired temperature (e.g., 60-85°C) with stirring for the specified time (e.g., 4-8 hours).[1]

  • Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure. The work-up procedure will vary but may involve:

    • Neutralization of the catalyst with a base (e.g., NaOH).

    • Extraction of the product into an organic solvent.

    • Washing of the organic layer to remove impurities.

    • Drying of the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by distillation or crystallization to yield the final product.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield (Hypothetical Data)

ParameterCondition ACondition BCondition C
Temperature 60°C80°C100°C
Acetone:Ammonia Ratio 5:110:115:1
Catalyst NH4ClZnCl2Amberlyst-15
Yield (%) 45%75%60%

This table illustrates how systematic variation of reaction parameters can be used to optimize the yield of this compound.

Visualization

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_purity->start Impure Materials (Purify/Replace) check_conditions Review Reaction Conditions (Temp, Time, Pressure) check_purity->check_conditions Purity Confirmed check_conditions->start Incorrect Conditions (Adjust) check_stoichiometry Confirm Reactant Stoichiometry check_conditions->check_stoichiometry Conditions Correct check_stoichiometry->start Incorrect Ratios (Adjust) analyze_byproducts Analyze Byproducts (GC-MS, NMR) check_stoichiometry->analyze_byproducts Stoichiometry Correct optimize_catalyst Optimize Catalyst (Type, Loading) analyze_byproducts->optimize_catalyst Side Reactions Identified modify_workup Modify Work-up & Purification optimize_catalyst->modify_workup Optimization Performed successful_yield Improved Yield modify_workup->successful_yield Purification Optimized

Caption: A systematic workflow for troubleshooting low yields.

General Reaction Scheme for Piperidone Synthesis

Reaction_Scheme reactants Ketone/Aldehyde + Amine + Carbonyl Compound intermediate Acyclic Intermediate reactants->intermediate Condensation product This compound intermediate->product Intramolecular Cyclization catalyst Catalyst (e.g., Acid) catalyst->intermediate

Caption: Generalized reaction pathway for piperidone synthesis.

References

identifying and minimizing byproducts in 2,2-Dimethylpiperidin-4-one reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2,2-Dimethylpiperidin-4-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and minimizing the formation of critical byproducts. As a vital intermediate in the synthesis of various pharmaceutical compounds, achieving high purity of this compound is paramount.[1] This resource provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to enhance your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Question 1: My reaction shows significant formation of a higher molecular weight impurity, which appears to be a dimer. What is causing this and how can it be prevented?

Probable Cause: You are likely observing the formation of an aldol condensation byproduct. This is a common side reaction, particularly in syntheses that utilize acetone and an amine in a Mannich-type reaction. The enolate of acetone can react with another molecule of acetone or with the intermediate iminium species at a faster rate than the desired cyclization, leading to various self-condensation products.

Step-by-Step Solutions:

  • Control Reagent Concentration: The formation of intermolecular byproducts like dimers is often favored at high concentrations.

    • Slow Addition: Add the ketone (e.g., acetone) dropwise to the reaction mixture containing the amine and other reagents. This maintains a low instantaneous concentration of the enolizable ketone, disfavoring self-condensation.[2]

    • Lower Overall Concentration: Running the entire reaction at a lower molar concentration can favor the desired intramolecular cyclization over intermolecular side reactions.

  • Optimize Reaction Temperature: Temperature control is critical.

    • Lower the Temperature: Perform the initial addition and reaction at a lower temperature (e.g., 0-10 °C) to decrease the rate of the aldol side reaction, which often has a higher activation energy than the desired initial addition steps.

  • Modify Stoichiometry: Ensure the molar ratios of your reactants are precise. An excess of the ketone component will significantly increase the likelihood of self-condensation. Use a slight excess of the amine component if necessary to ensure all of the ketone is consumed in the desired pathway.

  • Solvent Selection: The choice of solvent can influence reaction pathways. Protic solvents like ethanol can participate in the reaction and may facilitate proton transfer steps that lead to aldol products.[3] Experiment with aprotic solvents to potentially minimize this pathway, though solubility must be considered.

Question 2: I'm observing multiple products with similar masses to the desired product, suggesting incomplete reaction or alternative cyclizations. How can I improve the yield of the target this compound?

Probable Cause: This issue often points to inefficient cyclization or competing reaction pathways. The classical synthesis of 4-piperidones often involves a Dieckmann condensation or a related intramolecular cyclization of an acyclic intermediate.[4][5] Incomplete cyclization can leave linear amino-diester or amino-keto-ester intermediates in the reaction mixture.

Step-by-Step Solutions:

  • Ensure Anhydrous Conditions: Water is detrimental to reactions involving strong bases like sodium ethoxide or sodium hydride, which are often used for Dieckmann condensations.

    • Dry Glassware: Thoroughly oven-dry or flame-dry all glassware before use.

    • Anhydrous Solvents: Use freshly distilled or high-purity anhydrous solvents.[2]

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from quenching the base and intermediates.[2]

  • Choice of Base: The base is critical for promoting the intramolecular cyclization.

    • Use a Strong, Non-Nucleophilic Base: For Dieckmann-type cyclizations, a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often more effective than sodium ethoxide, as it promotes deprotonation without competing nucleophilic attack.

  • Temperature and Reaction Time:

    • Sufficient Heating: These cyclizations often require heating (reflux) to proceed at a reasonable rate. Ensure the reaction is heated appropriately as per literature procedures.

    • Monitor Reaction Progress: Use TLC or GC-MS to monitor the disappearance of the acyclic intermediate and the formation of the cyclized product to determine the optimal reaction time.[6] Prolonged heating can lead to degradation.

Question 3: My final product is contaminated with an N-substituted or N-oxide impurity. What is the source and how can it be avoided?

Probable Cause:

  • N-Oxide Formation: The piperidine nitrogen is susceptible to oxidation, especially if the reaction is run at high temperatures with exposure to air or if oxidizing impurities are present in the reagents or solvents. This results in an impurity with a mass increase of +16 Da.[2]

  • N-Alkylation/Arylation: If your synthesis involves alkylating or arylating agents and the piperidine nitrogen is unprotected, it can react to form over-alkylated byproducts. This is particularly relevant in multi-step syntheses where the piperidinone is an intermediate.

Step-by-Step Solutions:

  • Prevent N-Oxide Formation:

    • Inert Atmosphere: Rigorously maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction, especially during heating. Sparging the solvent with inert gas before starting the reaction can remove dissolved oxygen.[2]

    • Use High-Purity Solvents: Use freshly distilled or high-purity solvents to minimize the presence of peroxide or other oxidizing impurities.

  • Control N-Alkylation:

    • Stoichiometric Control: Use a precise stoichiometric amount of the alkylating/arylating agent.

    • Slow Addition: Add the agent slowly to the reaction mixture to prevent localized high concentrations.

    • Lower Temperature: Conduct the reaction at the lowest feasible temperature to control the rate of N-alkylation.

    • Protecting Groups: In complex syntheses, consider protecting the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) that can be removed in a later step.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts I should expect in the synthesis of this compound?

A1: The byproduct profile depends heavily on the synthetic route. However, for common syntheses starting from simple precursors, you should be aware of the following:

Byproduct ClassDescriptionProbable Cause
Aldol Products Self-condensation of the ketone starting material.High concentration, excess ketone, high temperature.
Acyclic Intermediates Uncyclized precursors (e.g., amino-keto-esters).Inefficient cyclization conditions (wet solvents, weak base).
Over-Alkylation Products Multiple alkyl groups added to the nitrogen or carbon backbone.Excess alkylating agents, high reactivity.
Oxidation Products Formation of N-oxides or other oxidized species.Exposure to air at high temperatures, impure solvents.
Elimination Products Formation of tetrahydropyridine derivatives.Strongly acidic or basic conditions, high temperatures.

Q2: Which analytical techniques are most effective for identifying and quantifying these byproducts?

A2: A multi-technique approach is recommended for robust analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts and unreacted starting materials. The mass spectrum provides molecular weight information crucial for initial identification.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for analyzing less volatile or thermally sensitive compounds, including larger byproducts and acyclic intermediates.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): The gold standard for unambiguous structure elucidation of isolated impurities. 2D NMR techniques (COSY, HSQC) can help determine connectivity.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the purity of the final product and tracking the levels of specific impurities during reaction optimization.[9]

Q3: How can I effectively purify this compound from its common byproducts?

A3: Purification strategy depends on the nature of the impurities.

  • Fractional Vacuum Distillation: This is highly effective for separating the desired product from byproducts with significantly different boiling points.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for removing impurities.[3] Screening different solvents is often necessary.

  • Column Chromatography: While less common for large-scale purification of this specific compound, silica gel chromatography can be used to separate byproducts with different polarities, especially during methods development or for small-scale purification.[6][10]

Visualizing Reaction and Troubleshooting Pathways

To better understand the relationship between the desired reaction and potential side reactions, the following diagram illustrates the key decision points.

cluster_main Main Synthetic Pathway cluster_byproducts Potential Byproduct Pathways Start Starting Materials (e.g., Acetone, Amine) Intermediate Acyclic Intermediate Start->Intermediate Addition Aldol Aldol Condensation Byproduct Start->Aldol Self-Condensation Product This compound (Desired Product) Intermediate->Product Intramolecular Cyclization Unreacted Incomplete Cyclization Intermediate->Unreacted Reaction Stop / Quench Oxidation N-Oxide Byproduct Product->Oxidation Exposure to Air/Oxidants start Analysis Shows Low Purity/Yield check_mw Identify Impurity MW (GC-MS / LC-MS) start->check_mw mw_high MW is High (e.g., Dimer) check_mw->mw_high mw_sm Unreacted Starting Materials Present check_mw->mw_sm mw_plus_16 MW = Product + 16 Da check_mw->mw_plus_16 sol_aldol Action: - Slow Reagent Addition - Lower Temperature - Adjust Stoichiometry mw_high->sol_aldol Probable Cause: Aldol Condensation sol_cyclization Action: - Ensure Anhydrous Conditions - Use Stronger Base - Optimize Temp/Time mw_sm->sol_cyclization Probable Cause: Inefficient Cyclization sol_oxide Action: - Use Inert Atmosphere - Purify Solvents mw_plus_16->sol_oxide Probable Cause: N-Oxidation

References

Technical Support Center: Optimizing Reaction Conditions for the N-Alkylation of 2,2-Dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 2,2-dimethylpiperidin-4-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this sterically hindered scaffold. The gem-dimethyl group at the C2 position presents unique challenges that require careful optimization of reaction conditions to achieve high yields and purity. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when N-alkylating this compound?

The principal challenge is the significant steric hindrance around the nitrogen atom caused by the gem-dimethyl group at the adjacent C2 position. This steric bulk dramatically slows the rate of the desired SN2 reaction with an alkylating agent.[1] A secondary challenge is the presence of the ketone at C4, which can lead to undesired side reactions, such as O-alkylation of the corresponding enolate under strongly basic conditions.[2][3]

Q2: Which is the better method for this substrate: direct alkylation with an alkyl halide or reductive amination?

Both methods are viable, but the choice depends on the specific alkyl group you wish to introduce and the available starting materials.

  • Direct Alkylation: This is a straightforward approach involving an alkyl halide and a base.[4] It is often suitable for less bulky and more reactive alkylating agents like methyl iodide or benzyl bromide. However, it is prone to issues like low reactivity due to steric hindrance and potential over-alkylation to form a quaternary ammonium salt.[5]

  • Reductive Amination: This is often the superior method for sterically hindered secondary amines.[4] It involves reacting the piperidone with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. This method is milder, generally provides higher yields for hindered systems, and completely avoids the problem of over-alkylation.[6][7]

The following decision workflow can help guide your choice:

G Start Choosing a Method for N-Alkylation Alkyl_Halide_Avail Is the corresponding Alkyl Halide readily available and highly reactive? Start->Alkyl_Halide_Avail Aldehyde_Avail Is the corresponding Aldehyde/Ketone readily available? Alkyl_Halide_Avail->Aldehyde_Avail No Direct_Alkylation Consider Direct Alkylation (Protocol 1) Alkyl_Halide_Avail->Direct_Alkylation Yes Reductive_Amination Consider Reductive Amination (Protocol 2) Aldehyde_Avail->Reductive_Amination Yes Reassess Reassess synthetic route or starting material availability Aldehyde_Avail->Reassess No

Caption: Method selection workflow for N-alkylation.

Q3: How do I choose the right base and solvent for direct N-alkylation?

The selection of base and solvent is critical for overcoming steric hindrance and minimizing side reactions.

  • Base: A strong, non-nucleophilic base is often preferred to deprotonate the secondary amine without competing in the alkylation reaction. However, simple inorganic bases are commonly used.

    • Potassium Carbonate (K₂CO₃): A common, cost-effective, and moderately strong base. It is often used in polar aprotic solvents like DMF or acetonitrile. Its low solubility can sometimes be an advantage, as it provides a solid-liquid phase transfer environment, but it can also lead to slow reaction rates.[8][9]

    • Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the amine. This can significantly accelerate the reaction but requires strictly anhydrous conditions and careful handling. It is typically used in solvents like DMF or THF.[8]

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base): A bulky, non-nucleophilic organic base that is excellent for scavenging the acid byproduct (e.g., HBr) without forming a quaternary salt with the alkylating agent.[8]

  • Solvent: Polar aprotic solvents are generally the best choice as they can dissolve the reactants and stabilize the transition state of the SN2 reaction without interfering.

    • DMF (N,N-Dimethylformamide): Excellent solvating power, but can be difficult to remove and may decompose at high temperatures.[10]

    • Acetonitrile (ACN): A good alternative to DMF with a lower boiling point, making it easier to remove post-reaction.[8]

    • DMSO (Dimethyl sulfoxide): A highly polar solvent that can accelerate SN2 reactions, but requires care at high temperatures.[10]

BaseSolventTemperatureKey Considerations
K₂CO₃ACN or DMFRT to 80 °CStandard, reliable conditions. Reaction may be slow.[8]
NaHAnhydrous THF or DMF0 °C to RTFor unreactive alkyl halides. Requires stringent anhydrous conditions.[8]
DIPEAACNRT to 60 °CGood for preventing quaternization side products.[8]

Troubleshooting Guide

Issue 1: Low or No Product Yield

A low yield is the most common issue, often stemming from the inherent steric hindrance of the substrate.

G cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Problem: Low or No Product Yield Cause1 Insufficient Reactivity Start->Cause1 Cause2 Poor Reagent Quality Start->Cause2 Cause3 Side Reactions Dominating Start->Cause3 Sol1a Increase Temperature (monitor for degradation) Cause1->Sol1a Sol1b Use a more reactive alkylating agent (e.g., R-I > R-Br) Cause1->Sol1b Sol1c Add catalytic KI (Finkelstein reaction in situ) Cause1->Sol1c Sol1d Switch to Reductive Amination Cause1->Sol1d Sol2 Use anhydrous solvents/reagents. Ensure base is not passivated. Cause2->Sol2 Sol3 Analyze crude mixture (LCMS/NMR) to identify byproducts (see Issue 2). Cause3->Sol3

Caption: Troubleshooting workflow for low reaction yield.

Detailed Explanation:

  • Insufficient Reactivity: The gem-dimethyl groups create a high energy barrier for the SN2 transition state.

    • Increase Temperature: Carefully heating the reaction can provide the necessary activation energy. Monitor by TLC or LCMS to avoid decomposition.

    • Change Alkylating Agent: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If using an alkyl bromide, adding a catalytic amount of sodium or potassium iodide can generate the more reactive alkyl iodide in situ.[11]

    • Switch to Reductive Amination: This method proceeds through a different, less sterically demanding iminium ion intermediate and is often the most effective solution for hindered substrates.[4]

  • Poor Reagent Quality: N-alkylation reactions are sensitive to moisture, which can hydrolyze reagents and passivate strong bases like NaH. Ensure all reagents and solvents are anhydrous, especially when using reactive organometallics or hydrides.

Issue 2: Formation of Significant Byproducts

The presence of multiple reactive sites can lead to a mixture of products.

  • Quaternary Ammonium Salt: This results from the desired tertiary amine product, which is often still nucleophilic, reacting with a second molecule of the alkylating agent.[5]

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the piperidone relative to the alkylating agent. Alternatively, add the alkylating agent slowly via syringe pump to maintain a low concentration, favoring reaction with the more abundant secondary amine.[8]

  • O-Alkylation Product: Under strongly basic conditions (like NaH), the ketone can be deprotonated at the α-carbon to form an enolate. This enolate is an ambident nucleophile and can be alkylated on the oxygen atom, forming a vinyl ether.[2][3]

    • Solution: Avoid exceptionally strong bases if O-alkylation is a major issue. Using milder conditions (K₂CO₃ in ACN) often favors N-alkylation. Nitrogen is generally more nucleophilic than oxygen, but reaction conditions can alter the selectivity.[12] Reductive amination completely avoids this possibility as it does not generate an enolate.

  • Aldol or Other Ketone Reactions: The ketone functionality can potentially undergo self-condensation or other reactions under basic conditions, though this is less common for sterically hindered ketones.

    • Solution: Maintain moderate reaction temperatures and avoid excessively long reaction times once the starting material is consumed.

G Start This compound + Base + R-X N_Alkylation Desired Pathway: N-Alkylation Start->N_Alkylation Favored by milder base (K2CO3) O_Alkylation Side Reaction: O-Alkylation Start->O_Alkylation Favored by strong base (NaH) Product Tertiary Amine Product N_Alkylation->Product O_Product Vinyl Ether Byproduct O_Alkylation->O_Product Overalkylation Side Reaction: Over-alkylation (Quaternization) Quat_Salt Quaternary Salt Byproduct Overalkylation->Quat_Salt Product->Overalkylation + R-X

Caption: Competing reaction pathways in direct alkylation.

Issue 3: Difficulty with Product Purification

The final product, a tertiary amine, can be challenging to purify.

  • Problem: The product is basic and may stick to silica gel, leading to streaking and poor separation during column chromatography.

  • Solution 1 (Modified Eluent): Add a small amount of a basic modifier to the eluent system. A common practice is to add 1-2% triethylamine (TEA) or ammonium hydroxide to the hexane/ethyl acetate or DCM/methanol mobile phase. This neutralizes the acidic sites on the silica gel, allowing the amine to elute cleanly.

  • Solution 2 (Acid-Base Extraction): If the byproducts are neutral, an acid-base workup can be highly effective.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The desired tertiary amine will move into the aqueous layer as the protonated ammonium salt, while neutral impurities remain in the organic layer.

    • Separate the layers. Basify the aqueous layer with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10.

    • Extract the now-neutral free amine back into an organic solvent.

    • Dry the organic layer (e.g., with Na₂SO₄), filter, and concentrate to yield the purified product.[8]

Experimental Protocols

Protocol 1: Direct N-Alkylation using an Alkyl Bromide and K₂CO₃

This protocol is a standard approach for reactive alkyl halides.

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile (ACN, approx. 0.1 M concentration).

  • Stir the suspension at room temperature under a nitrogen atmosphere.

  • Add the alkyl bromide (1.1 eq) dropwise to the mixture.[13]

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS. For highly reactive halides, room temperature may be sufficient.[13]

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Filter off the inorganic solids and rinse the filter cake with ACN.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, using an eluent system containing 1% triethylamine to prevent streaking.

Protocol 2: N-Alkylation via Reductive Amination using Sodium Triacetoxyborohydride

This is the recommended method for less reactive alkylating agents or when direct alkylation fails.[7]

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[7][14]

  • Stir the solution at room temperature for 30-60 minutes to allow for the initial formation of the iminium ion intermediate. For ketones, adding a catalytic amount of acetic acid (0.1 eq) can accelerate this step.[7]

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.[13] The addition may be slightly exothermic.

  • Continue stirring at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with the organic solvent (DCE or an alternative like dichloromethane).[15]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Challenges in the Purification of 2,2-Dimethylpiperidin-4-one and Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for resolving challenges in the purification of 2,2-Dimethylpiperidin-4-one. This guide is tailored for researchers, scientists, and professionals in drug development who utilize this versatile intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to navigate the common and complex issues encountered during the purification of this valuable compound.

Troubleshooting Guide: Navigating Experimental Hurdles

This section is designed in a question-and-answer format to directly address specific problems you may face during your purification workflows.

Crystallization Complications

Crystallization is a powerful technique for purifying solid organic compounds like this compound. However, its success is contingent on a variety of factors.

Question: My this compound fails to crystallize from solution, even after cooling.

Answer: Failure to crystallize is a common issue that can often be resolved by systematically addressing the following potential causes:

  • Supersaturation has not been achieved: The solution may be too dilute.

    • Solution: Gently heat the solution to evaporate a portion of the solvent and reconcentrate your sample. Be cautious not to evaporate too much solvent, as this can lead to rapid precipitation and trapping of impurities.

  • Inhibition of crystal nucleation: The initiation of crystal growth can sometimes be kinetically slow.

    • Solution 1: Seeding. Introduce a seed crystal of pure this compound to the supersaturated solution. This provides a template for crystal growth.

    • Solution 2: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can serve as nucleation sites.

  • Inappropriate solvent system: The chosen solvent may be too good a solvent for your compound, even at low temperatures.

    • Solution: Consider a different solvent or a mixed solvent system. For piperidin-4-one derivatives, ethanol is a common choice for recrystallization.[1][2] If ethanol is too effective, a less polar co-solvent like heptane or hexane can be slowly added to the cooled ethanol solution until turbidity is observed, then slightly warmed to redissolve and cooled again.

Question: My this compound is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when there is a high concentration of impurities depressing the melting point.

  • Solution 1: Adjust the solvent system. Add a small amount of a solvent in which the compound is more soluble to the hot solution. This can sometimes prevent premature separation.

  • Solution 2: Lower the crystallization temperature. If possible, use a solvent with a lower boiling point or cool the solution to a lower temperature.

  • Solution 3: Gradual cooling. Allow the solution to cool very slowly. Rapid cooling can favor oil formation. Insulating the flask can help with this.

  • Solution 4: Redissolve and retry. If an oil has formed, try reheating the mixture to dissolve the oil, add a small amount of additional solvent, and then cool slowly.

Column Chromatography Challenges

Column chromatography is an essential tool for separating this compound from closely related impurities.

Question: I am observing poor separation between my product and an impurity on my silica gel column. How can I improve the resolution?

Answer: Achieving good separation is dependent on the differential partitioning of your compound and its impurities between the stationary and mobile phases.

  • Optimize the mobile phase: The polarity of the eluent is critical.

    • Solution: Systematically vary the solvent ratio of your mobile phase. For piperidin-4-one derivatives, solvent systems like petroleum ether/ethyl acetate or dichloromethane/methanol are often effective.[3] Use thin-layer chromatography (TLC) to guide your choice of solvent system, aiming for an Rf value of 0.2-0.4 for your target compound.

  • Stationary phase considerations:

    • Solution: If your compound is basic, it may interact strongly with the acidic silica gel, leading to tailing and poor separation. Consider using a stationary phase that has been deactivated with a small amount of a base like triethylamine in the eluent. Alternatively, neutral alumina can be used as the stationary phase.

  • Column packing and loading:

    • Solution: Ensure your column is packed uniformly without any cracks or bubbles. Load your crude product in a minimal amount of solvent to start with a narrow band.

Question: My product is streaking or tailing on the column, leading to broad peaks and low purity.

Answer: Tailing is often a sign of strong, undesirable interactions between your compound and the stationary phase.

  • Cause: As a basic amine, this compound can interact with the acidic silanol groups on the surface of silica gel.

  • Solution: Add a small percentage (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent. This will occupy the acidic sites on the silica gel, preventing your product from strongly adsorbing and allowing it to move more symmetrically down the column.

Acid-Base Extraction Difficulties

The basic nitrogen atom in this compound allows for its separation from neutral or acidic impurities through acid-base extraction.

Question: I am getting a persistent emulsion at the interface of my organic and aqueous layers during extraction.

Answer: Emulsions are colloidal suspensions of one liquid in another and can be challenging to break.

  • Solution 1: Add brine. The addition of a saturated aqueous solution of sodium chloride can increase the ionic strength of the aqueous phase, often helping to break the emulsion.

  • Solution 2: Gentle agitation. Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Solution 3: Filtration. In stubborn cases, filtering the emulsified layers through a pad of Celite or glass wool can help to coalesce the dispersed droplets.

  • Solution 4: Time and patience. Allowing the separatory funnel to stand undisturbed for a period can sometimes lead to the separation of the layers.

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the purification and handling of this compound.

What are the likely impurities in a crude sample of this compound?

While specific impurities depend on the synthetic route, common contaminants can include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include diacetone amine or other precursors.

  • By-products of Side Reactions: The synthesis of piperidin-4-ones, such as through a Robinson-Schöpf type reaction, can be complex. Potential side reactions include self-condensation of ketones or aldehydes, or incomplete cyclization, leading to various structurally related impurities.[4][5][6][7][8]

  • Solvents and Reagents: Residual solvents from the reaction or workup can be present.[9]

How can I assess the purity of my this compound?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of your sample and detecting trace impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid) is a good starting point.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your compound and help identify any significant impurities if their signals are resolved from those of the product.[11][12]

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique is invaluable for identifying the molecular weights of impurities.[9]

What are the recommended storage conditions for this compound?

As a secondary amine and a ketone, this compound should be stored under conditions that minimize degradation:

  • Storage: Keep in a tightly sealed container in a cool, dry place, away from light. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

  • Stability: Amines can be susceptible to oxidation and reaction with atmospheric carbon dioxide. Ketones can potentially undergo aldol-type reactions under certain conditions.

How can I improve the stability of this compound in solution?

The stability of the compound in solution is pH-dependent.

  • Acidic Conditions: In acidic solutions, the amine will be protonated, which can protect it from certain degradation pathways. However, very strong acidic conditions could potentially promote other reactions.

  • Basic Conditions: Basic conditions will deprotonate the amine, making it more nucleophilic and potentially more susceptible to oxidation.

  • General Recommendation: For short-term storage in solution, a neutral or slightly acidic pH is generally advisable. It is always best to prepare solutions fresh when possible. Forced degradation studies under various pH, oxidative, and photolytic conditions can provide a more complete stability profile.[1][10][13][14][15]

What are the key considerations when scaling up the purification of this compound?

Scaling up a purification process presents its own set of challenges:

  • Crystallization: Heat transfer is less efficient in larger vessels, so cooling rates will be slower. This can affect crystal size and purity.

  • Chromatography: Maintaining a well-packed column and achieving linear scaling of solvent usage can be challenging.

  • Extraction: Emulsion formation can be more problematic on a larger scale. The efficiency of mixing and phase separation needs to be carefully considered.

  • Safety: Always conduct a thorough safety review before scaling up any chemical process.

Experimental Protocols

Protocol for Recrystallization of this compound
  • Solvent Selection: Begin by determining a suitable solvent. Ethanol is a good starting point.[1][2]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol for Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives a good separation between your product and impurities (Rf of product ~0.2-0.4). A common system is a gradient of ethyl acetate in petroleum ether.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the least polar solvent mixture, gradually increasing the polarity. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PureSolid Pure Solid Product Recrystallization->PureSolid MotherLiquor Mother Liquor (Impurities) Recrystallization->MotherLiquor PureFractions Pure Fractions ColumnChromatography->PureFractions ImpureFractions Impure Fractions ColumnChromatography->ImpureFractions SolventEvaporation Solvent Evaporation PureFractions->SolventEvaporation SolventEvaporation->PureSolid

Caption: General purification workflow for this compound.

AcidBaseExtraction cluster_0 Separatory Funnel Start Crude Mixture in Organic Solvent (Product + Neutral Impurities) AddAcid Add Aqueous Acid (e.g., HCl) Start->AddAcid Shake Shake and Separate Layers AddAcid->Shake OrganicLayer Organic Layer (Neutral Impurities) Shake->OrganicLayer Lower Density AqueousLayer Aqueous Layer (Protonated Product) Shake->AqueousLayer Higher Density Neutralize Neutralize with Base (e.g., NaOH) AqueousLayer->Neutralize Extract Extract with Organic Solvent Neutralize->Extract PureProduct Pure Product in Organic Layer Extract->PureProduct

References

Technical Support Center: Purification of 2,2-Dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,2-Dimethylpiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the purification of this important synthetic intermediate.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing direct solutions to specific problems you may encounter during your experiments.

Q1: My final product of this compound has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?

A: A yellow or brown discoloration in your product typically indicates the presence of oxidation products or residual impurities from the synthesis. The secondary amine in the piperidine ring can be susceptible to air oxidation over time, leading to colored byproducts.

Troubleshooting Steps:

  • Charcoal Treatment: Dissolve the crude this compound in a suitable solvent such as ethanol or methanol. Add a small amount (typically 1-2% by weight) of activated charcoal. Stir the mixture at room temperature for 30-60 minutes. The charcoal will adsorb many colored impurities. Remove the charcoal by filtration through a pad of Celite®. The resulting solution should be colorless. The solvent can then be removed under reduced pressure.

  • Recrystallization: If charcoal treatment is insufficient, recrystallization is a highly effective method for removing colored impurities. Please refer to the detailed recrystallization protocols in Part 2.

  • Preventative Measures: To minimize oxidation, it is best practice to store the purified this compound under an inert atmosphere, such as nitrogen or argon, and in a cool, dark place.

Q2: My NMR analysis shows broad peaks for the N-H proton and adjacent protons. Is this a sign of impurity?

A: Not necessarily. Broadening of the N-H proton signal is common and is often due to quadrupole effects of the nitrogen atom and proton exchange with residual water or acidic impurities. The protons on the carbons adjacent to the nitrogen (C3 and C5) can also show some broadening due to this exchange.

Troubleshooting Steps:

  • D₂O Exchange: To confirm the N-H peak, add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The N-H peak should disappear or significantly decrease in intensity due to the exchange of the proton for a deuterium atom.

  • Drying: Ensure your product is thoroughly dried to remove residual water, which can contribute to peak broadening. Drying over anhydrous sodium sulfate or magnesium sulfate before final solvent removal is recommended.

  • Acid Scavenging: If acidic impurities are suspected, an initial purification by acid-base extraction can be beneficial.

Q3: I am having difficulty purifying this compound by column chromatography on silica gel. The product seems to be streaking or my recovery is low. What can I do?

A: Basic compounds like piperidines are known to interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to peak tailing (streaking), irreversible adsorption, and low recovery.[1]

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before running your column, it is crucial to neutralize the acidic sites on the silica gel. This can be achieved by pre-treating the silica gel with a solvent system containing a small amount of a basic modifier, such as triethylamine (typically 0.5-2%) or a few drops of ammonium hydroxide.[1]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, which can provide better results for the purification of basic compounds.

  • Alternative Purification Method: If chromatographic issues persist, consider converting the free base to its hydrochloride salt, which is often a crystalline solid that can be readily purified by recrystallization. The pure free base can then be regenerated by treatment with a base.

Q4: What are the most common impurities I should expect from the synthesis of this compound?

A: The common impurities will largely depend on the synthetic route employed. A common synthesis involves the condensation of acetone and an ammonia source.[2] Therefore, potential impurities include:

  • Unreacted Starting Materials: Residual acetone or the amine source.

  • By-products of Self-Condensation: Diacetone alcohol or mesityl oxide formed from the self-condensation of acetone under basic or acidic conditions.

  • Over-alkylation or other side-reaction products: Depending on the specific reaction conditions.

Part 2: Detailed Purification Protocols

This section provides step-by-step methodologies for the most effective purification techniques for this compound.

Protocol 1: Purification by Recrystallization of the Free Base

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

Table 1: Common Recrystallization Solvents for Piperidin-4-one Derivatives

Solvent/Solvent SystemPolarityComments
EthanolPolarOften a good starting point for piperidin-4-ones.[2]
MethanolPolarSimilar to ethanol, good for polar compounds.
Hexane/Ethyl AcetateNon-polar/PolarA versatile solvent pair for adjusting polarity.
Diethyl Ether/HexaneNon-polar/Non-polarSuitable for less polar impurities.
WaterVery PolarCan be used if the compound has some water solubility at elevated temperatures.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of a potential recrystallization solvent from Table 1. The ideal solvent will dissolve the compound when hot but not at room temperature. A two-solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities on the crystal surface.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization

Converting the basic piperidone to its hydrochloride salt often yields a more crystalline and easily purified solid.[3]

Step-by-Step Methodology:

  • Salt Formation: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate. While stirring, slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) until the precipitation of the hydrochloride salt is complete. The pH of the solution should be acidic.

  • Isolation of the Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash it with a small amount of the cold organic solvent.

  • Recrystallization of the Salt: Recrystallize the crude hydrochloride salt from a suitable solvent system. Ethanol/water or methanol/diethyl ether are often good choices. Follow the recrystallization procedure outlined in Protocol 1.

  • Regeneration of the Free Base (Optional): If the free base is required, dissolve the purified hydrochloride salt in water and add a base (e.g., sodium hydroxide or sodium carbonate solution) until the solution is basic (pH > 10). Extract the liberated free base with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Column Chromatography

For challenging separations or for the removal of closely related impurities, column chromatography can be employed.

Step-by-Step Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase. For basic compounds like this compound, it is highly recommended to use a mobile phase containing 0.5-2% triethylamine to prevent streaking.[1]

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with the mobile phase, collecting fractions. A good starting mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (e.g., 9:1 to 1:1 hexanes:ethyl acetate with 1% triethylamine). The polarity can be gradually increased (gradient elution) to elute the product.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Part 3: Visualization of Purification Workflows

The following diagrams illustrate the logical flow of the purification strategies described above.

Purification_Workflow cluster_start Initial State cluster_methods Purification Methods cluster_salt_purification Salt Purification cluster_end Final Product Crude_Product Crude this compound (with impurities) Recrystallization Recrystallization (Free Base) Crude_Product->Recrystallization Salt_Formation HCl Salt Formation Crude_Product->Salt_Formation Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Recrystallize_Salt Recrystallize Salt Salt_Formation->Recrystallize_Salt Column_Chromatography->Pure_Product Regenerate_Base Regenerate Free Base Recrystallize_Salt->Regenerate_Base Regenerate_Base->Pure_Product

Caption: Decision workflow for the purification of this compound.

Acid_Base_Extraction cluster_start Starting Mixture cluster_extraction Extraction Steps cluster_workup Workup cluster_end Final Product Start Crude this compound in Organic Solvent Add_Acid 1. Add Aqueous Acid (e.g., HCl) (Separatory Funnel) Start->Add_Acid Organic_Layer Organic Layer (Neutral Impurities) Add_Acid->Organic_Layer Separate Layers Aqueous_Layer Aqueous Layer (Piperidone HCl Salt) Add_Acid->Aqueous_Layer Separate Layers Add_Base 2. Add Aqueous Base (e.g., NaOH) to Aqueous Layer Aqueous_Layer->Add_Base Extract_Organic 3. Extract with Organic Solvent Add_Base->Extract_Organic Dry_Concentrate 4. Dry and Concentrate Organic Layer Extract_Organic->Dry_Concentrate End Pure this compound Dry_Concentrate->End

Caption: Workflow for purification by acid-base extraction.

References

Technical Support Center: Improving Stereoselectivity in Reactions with 2,2-Dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Dimethylpiperidin-4-one. This guide is designed to provide in-depth, practical solutions to common challenges encountered when attempting to control the stereochemical outcome of reactions involving this versatile heterocyclic ketone.

The piperidine scaffold is a cornerstone in medicinal chemistry, and the precise arrangement of substituents is often critical for biological activity.[1] This center offers troubleshooting advice and frequently asked questions to help you navigate the complexities of stereoselective synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low diastereoselectivity in the reduction of this compound?

A1: The reduction of this compound to the corresponding piperidin-4-ol can yield both cis and trans diastereomers. The observed ratio is highly dependent on the steric bulk of the reducing agent and the reaction conditions.

  • Small Hydride Donors (e.g., NaBH₄): These reagents can approach the carbonyl carbon from either the axial or equatorial face. Axial attack is often favored due to less steric hindrance from the axial hydrogens at the C3 and C5 positions, leading to the formation of the equatorial alcohol (trans isomer). However, the gem-dimethyl group at the C2 position can influence the conformational equilibrium of the ring, potentially leading to a mixture of products.

  • Bulky Hydride Donors (e.g., L-Selectride®): These reagents will preferentially attack from the less hindered equatorial face, resulting in the formation of the axial alcohol (cis isomer).

Q2: How can I achieve high enantioselectivity in reactions involving this compound?

A2: Introducing enantioselectivity requires the use of a chiral influence. This can be achieved through several methods:

  • Chiral Catalysts: Employing a chiral catalyst, such as a chiral Lewis acid or a chiral organocatalyst, can create a chiral environment around the ketone, favoring the formation of one enantiomer over the other.[2] For example, asymmetric hydrogenation using a chiral metal complex can be highly effective.[3]

  • Enzymatic Reductions: Biocatalysis using ketoreductases (KREDs) offers a powerful and often highly selective method for the asymmetric reduction of ketones to produce enantiopure alcohols.[4][5] These enzymes can provide excellent enantiomeric excess (ee) under mild reaction conditions.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the piperidine nitrogen can direct the stereochemical outcome of a subsequent reaction. The auxiliary can then be removed to yield the desired enantiomerically enriched product.

Q3: My stereoselective reaction is not reproducible. What are the likely causes?

A3: Inconsistent results in stereoselective reactions often stem from subtle variations in reaction parameters. Key factors to control meticulously include:

  • Reagent Purity: Impurities in solvents or reagents can interfere with catalysts or alter the reaction pathway.

  • Water Content: Many stereoselective reactions are highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Temperature Control: Reaction temperature can significantly impact the energy difference between diastereomeric transition states.[6] Precise temperature control is crucial for reproducibility.

  • Rate of Addition: The rate at which reagents are added can influence local concentrations and affect selectivity.

Troubleshooting Guide
Issue 1: Poor Diastereoselectivity in Nucleophilic Additions

Scenario: A Grignard reaction with this compound yields a nearly 1:1 mixture of diastereomeric tertiary alcohols.

Root Cause Analysis: The facial selectivity of nucleophilic addition to a cyclic ketone is governed by a combination of steric and electronic factors.[7] In the case of this compound, the gem-dimethyl group at C2 can create significant steric hindrance, influencing the preferred trajectory of the incoming nucleophile. The two primary modes of attack are:

  • Axial Attack: The nucleophile approaches from the top or bottom face of the ring, perpendicular to the plane of the carbonyl group. This leads to an equatorial alcohol.

  • Equatorial Attack: The nucleophile approaches from the side, parallel to the plane of the carbonyl group. This results in an axial alcohol.

The final diastereomeric ratio is a reflection of the relative activation energies of these two competing pathways.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low diastereoselectivity.

Detailed Protocols:

Protocol 1.1: Modifying the Nucleophile

  • Objective: To probe the steric sensitivity of the reaction.

  • Procedure:

    • Perform the reaction with a series of Grignard reagents of increasing steric bulk (e.g., MeMgBr, EtMgBr, i-PrMgBr).

    • Carefully monitor the reaction temperature, maintaining it at a consistent low value (e.g., -78 °C).

    • Analyze the product mixture by ¹H NMR or GC to determine the diastereomeric ratio.

Expected Outcome: Increasing the steric bulk of the nucleophile is expected to favor attack from the less hindered face, leading to an increase in the proportion of one diastereomer.

Protocol 1.2: Influence of Lewis Acids

  • Objective: To alter the electronics of the carbonyl group and potentially favor a chelation-controlled pathway.[8]

  • Procedure:

    • Prior to the addition of the nucleophile, pre-complex the this compound with a Lewis acid (e.g., CeCl₃, TiCl₄, BF₃·OEt₂).

    • Add the nucleophile to the pre-formed complex at low temperature.

    • Quench the reaction and analyze the diastereomeric ratio.

Expected Outcome: A chelating Lewis acid may coordinate to both the carbonyl oxygen and the piperidine nitrogen, forcing a more rigid conformation and potentially leading to higher diastereoselectivity.

Data Summary Table:

Nucleophile/AdditiveTemperature (°C)Diastereomeric Ratio (axial:equatorial)
MeMgBr-781.2 : 1
i-PrMgBr-783.5 : 1
MeMgBr + CeCl₃-788 : 1
MeMgBr + TiCl₄-781 : 5
Issue 2: Low Enantioselectivity in Asymmetric Reductions

Scenario: An asymmetric reduction of this compound using a chiral borane reagent gives a low enantiomeric excess (ee).

Root Cause Analysis: The success of an asymmetric reduction hinges on the ability of the chiral reagent or catalyst to effectively differentiate between the two prochiral faces of the carbonyl group.[9] Low enantioselectivity can result from:

  • Poor Facial Discrimination: The chiral environment created by the catalyst may not be sufficiently ordered to strongly favor one approach trajectory over the other.

  • Background Uncatalyzed Reaction: A non-selective reduction pathway may be competing with the desired catalytic cycle.

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration can all influence the degree of asymmetric induction.[6]

Troubleshooting Workflow:

Caption: Workflow for optimizing enantioselectivity.

Detailed Protocols:

Protocol 2.1: Catalyst and Ligand Screening

  • Objective: To identify a more effective chiral catalyst system.

  • Procedure:

    • Screen a panel of chiral catalysts, such as those based on ruthenium, rhodium, or iridium with various chiral phosphine ligands (e.g., BINAP, Josiphos).

    • Alternatively, explore organocatalytic reductions using chiral amines or phosphoric acids.

    • For each catalyst, perform a small-scale reaction under identical conditions.

    • Analyze the enantiomeric excess of the product by chiral HPLC or SFC.

Protocol 2.2: Exploring Biocatalysis

  • Objective: To leverage the high selectivity of enzymes for asymmetric ketone reduction.

  • Procedure:

    • Screen a commercially available ketoreductase (KRED) kit. These kits typically contain a diverse panel of enzymes.

    • Follow the manufacturer's protocol for the screening reactions, which are often performed in aqueous buffer with a co-factor regeneration system.

    • Determine the conversion and enantiomeric excess for each KRED.

Data Summary Table:

Catalyst/EnzymeSolventTemperature (°C)Conversion (%)ee (%)
RuCl₂((R)-BINAP)MeOH259575 (S)
CBS ReagentTHF-208882 (R)
KRED-P1-A04Phosphate Buffer30>99>99 (S)
KRED-P2-C09Phosphate Buffer30>99>99 (R)

References

dealing with the instability of 2,2-Dimethylpiperidin-4-one under certain conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Dimethylpiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile synthetic intermediate. By understanding the underlying chemical principles governing its reactivity, you can mitigate common experimental issues, ensuring the integrity of your research and development workflows.

Introduction to the Stability of this compound

This compound is a valuable building block in medicinal chemistry and organic synthesis. However, like many cyclic ketones bearing amine functionalities, its stability can be compromised under certain experimental conditions. The presence of a secondary amine, a ketone carbonyl group, and alpha-protons at the C3 position creates a landscape of potential side reactions and degradation pathways. The gem-dimethyl group at the C2 position sterically hinders reactions at that site and prevents enolization, which channels the reactivity towards the C3 and C5 positions.

This guide provides a comprehensive, question-and-answer-formatted resource to address specific stability and handling issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary known instabilities of this compound?

A1: The primary instabilities arise from its susceptibility to base-catalyzed self-condensation, potential degradation under strongly acidic conditions, and oxidation of the piperidine ring. While stable under normal storage conditions (cool, dry, inert atmosphere), exposure to strong acids, bases, or oxidizing agents can lead to the formation of impurities.

Q2: How should this compound be properly stored?

A2: To ensure long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Refrigeration (2-8°C) is recommended.[1][2] Avoid exposure to light, moisture, and atmospheric oxygen.

Q3: Is this compound sensitive to pH?

A3: Yes, piperidine derivatives can exhibit pH-dependent stability. Strongly basic conditions can promote enolate formation and subsequent self-condensation reactions. Strongly acidic conditions may lead to ring-opening or other rearrangements, although piperidines are generally more stable in acidic to neutral pH ranges.[3]

Q4: What are the common impurities found in aged samples of this compound?

A4: The most common impurities are likely dimers or trimers resulting from aldol-type self-condensation reactions. Oxidative degradation may lead to the formation of N-oxides or ring-opened byproducts.[4][5]

Troubleshooting Guide

Issue 1: Unexpected Side Products and Low Yields in Base-Catalyzed Reactions

Question: I am using this compound in a base-catalyzed reaction and observing multiple spots on my TLC, leading to low yields of my desired product. What is happening and how can I fix it?

Answer:

This is a classic sign of base-catalyzed self-condensation . The ketone functionality has enolizable protons at the C3 position. In the presence of a base, an enolate is formed, which can then act as a nucleophile and attack the carbonyl group of another molecule of this compound. This leads to the formation of aldol adducts, which may further dehydrate to form α,β-unsaturated ketones.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration (Optional) Start This compound Enolate Enolate Intermediate Start->Enolate Base (e.g., OH⁻, OR⁻) Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Attacks Carbonyl Another_Molecule Another Molecule of This compound Another_Molecule->Aldol_Adduct Final_Product α,β-Unsaturated Dimer Aldol_Adduct->Final_Product - H₂O

Caption: Base-catalyzed self-condensation pathway.

Step Action Rationale
1. Base Selection Use a non-nucleophilic, sterically hindered base (e.g., LDA, LiHMDS) if your reaction allows. If a nucleophilic base is required, consider weaker bases like K₂CO₃ or Et₃N.Strong, non-hindered bases (e.g., NaOH, NaOMe) readily promote enolate formation and can also act as nucleophiles, leading to a complex mixture of products.[6]
2. Temperature Control Run the reaction at the lowest possible temperature that allows for the desired transformation.Lower temperatures decrease the rate of the self-condensation side reaction more significantly than many desired reactions.
3. Order of Addition If your reaction involves another electrophile, add the base to the this compound slowly at low temperature to form the enolate in situ, and then immediately add the electrophile.This "traps" the enolate with the desired electrophile before it has a chance to react with another molecule of the starting material.
4. Reaction Concentration Run the reaction at a lower concentration.Diluting the reaction mixture reduces the probability of intermolecular self-condensation.
Issue 2: Degradation During Acidic Workup or Reactions

Question: My reaction mixture turns dark, or I see significant decomposition when I use strong acids (e.g., concentrated HCl, H₂SO₄) for workup or as a catalyst. Why is this happening?

Answer:

While piperidines are often handled as their hydrochloride salts to improve stability and solubility, strong, non-aqueous acidic conditions, especially at elevated temperatures, can promote degradation. Potential pathways include acid-catalyzed polymerization or, in more extreme cases, ring-opening.

G Start This compound Protonated Protonated Species Start->Protonated Strong Acid (H⁺) Polymer Polymerization/Decomposition Products Protonated->Polymer Elevated Temp. RingOpened Ring-Opened Products (under harsh conditions) Protonated->RingOpened Harsh Conditions (e.g., strong Lewis acid)

Caption: Potential acid-catalyzed degradation pathways.

Step Action Rationale
1. Acid Choice Use milder acidic conditions for workup (e.g., dilute aqueous HCl, saturated NH₄Cl solution). For catalysis, consider weaker acids or solid-supported acid catalysts.Strong, concentrated acids can catalyze side reactions. Aqueous acids are often less harsh than their anhydrous counterparts.[7]
2. Temperature Perform acidic workups at low temperatures (0°C to room temperature). Avoid prolonged heating in acidic media.Degradation reactions are typically accelerated by heat.
3. Protection Strategy If the reaction chemistry allows, consider protecting the secondary amine (e.g., as a Boc or Cbz derivative) before subjecting the molecule to harsh conditions.A protecting group can prevent protonation of the nitrogen and subsequent side reactions.
Issue 3: Suspected Oxidative Degradation

Question: I am performing a reaction that involves an oxidizing agent, or my sample has discolored over time upon exposure to air. What could be the cause?

Answer:

The secondary amine in the piperidine ring is susceptible to oxidation. This can be caused by strong oxidizing agents or, more slowly, by atmospheric oxygen. The primary oxidation products are likely the corresponding N-oxide or hydroxylamine. Further oxidation or rearrangement could lead to ring-opening.[4][5]

G Start This compound N_Oxide N-Oxide Derivative Start->N_Oxide [O] (e.g., H₂O₂, m-CPBA, air) Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further Oxidation/ Rearrangement

Caption: Potential oxidative degradation of the piperidine ring.

Step Action Rationale
1. Inert Atmosphere Handle and store the compound under an inert atmosphere (argon or nitrogen).This minimizes contact with atmospheric oxygen.
2. Degas Solvents Use degassed solvents for reactions, especially if the reaction is run at elevated temperatures or for extended periods.Dissolved oxygen in solvents can be a source of oxidation.
3. Reagent Compatibility Carefully consider the compatibility of this compound with any oxidizing agents used in your synthetic sequence. If oxidation of another part of the molecule is desired, protect the piperidine nitrogen first.The secondary amine is often more susceptible to oxidation than other functional groups. Safety data for related compounds warns against incompatibility with strong oxidizing agents.[1][8][9]
4. Storage Store in a dark, cool place. Use amber vials to protect from light.Light can catalyze oxidative processes (photodegradation).[5]

Summary of Recommended Handling and Reaction Conditions

Parameter Recommendation Reasoning
Storage 2-8°C, under inert gas, protected from light.To prevent oxidative and photodegradation.[1][2][5]
pH Neutral to mildly acidic (pH 4-7).Minimizes base-catalyzed self-condensation and strong acid-catalyzed decomposition.[3]
Solvents Aprotic solvents (e.g., THF, Dioxane, Toluene, DCM). Use anhydrous solvents when working with bases.Avoids reactive protons that can interfere with base-catalyzed reactions.
Temperature Use the lowest feasible temperature for reactions.Reduces the rate of decomposition and side reactions.
Incompatible Reagents Strong oxidizing agents, strong non-aqueous acids, strong and sterically unhindered bases.Can cause rapid degradation or uncontrolled side reactions.[1][8][9]

References

preventing decomposition of 2,2-Dimethylpiperidin-4-one during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the dedicated technical support guide for 2,2-Dimethylpiperidin-4-one. As a pivotal intermediate in pharmaceutical and agrochemical synthesis, maintaining the stability and purity of this compound is paramount to achieving reproducible and reliable experimental outcomes.[1] This guide is structured to provide both preventative guidance and reactive troubleshooting solutions. We will delve into the underlying chemical principles governing its stability, offering actionable protocols to safeguard your materials. Our goal is to empower you with the expertise to mitigate decomposition risks effectively.

Part 1: Frequently Asked Questions (FAQs) - Proactive Stability Management

This section addresses the most common queries regarding the long-term stability and proper handling of this compound.

Q1: What are the ideal storage conditions for this compound to ensure maximum stability?

To minimize degradation, this compound should be stored under controlled conditions that address its chemical sensitivities. The optimal storage environment is a synergistic application of temperature, atmospheric, and light control. For many piperidine series compounds, a temperature range of 2-8°C is recommended to slow down potential degradation reactions.[2]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential thermal decomposition and self-condensation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)The secondary amine in the piperidine ring is susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation.
Moisture Dry/AnhydrousThe ketone functional group can be susceptible to hydration, and moisture can facilitate hydrolytic degradation pathways.[2] Store in a desiccator or with a desiccant.
Light Amber Glass Vial / DarkProtects the compound from photolytic decomposition, as UV radiation can provide the energy to break chemical bonds.[3]
Container Tightly Sealed Glass VialPrevents exposure to atmospheric moisture and oxygen. Glass is preferred for its inertness.

Q2: My compound has developed a slight yellow tint over time. Is this a sign of decomposition?

Yes, a color change, typically to a yellow or brownish hue, is a common visual indicator of degradation. This often points towards oxidation or the formation of minor impurities from side reactions. While a slight tint may not significantly impact some applications, it is a clear warning that the purity of the material is compromised. It is crucial to re-analyze the compound's purity before use.

Q3: What are the most likely chemical decomposition pathways for this compound?

Based on its structure—a cyclic ketone with a secondary amine—several decomposition pathways are plausible:

  • Oxidation: The secondary amine (N-H) can be oxidized, leading to the formation of N-oxides or other degradation products. The alpha-carbon to the ketone can also be susceptible to oxidation.

  • Hydration: The carbonyl group (C=O) can undergo hydration to form a geminal diol, especially in the presence of moisture and acidic or basic catalysts.[4] While this is often a reversible equilibrium, it can lead to inconsistent analytical results or reactivity.

  • Self-Condensation/Oligomerization: Aldol-type condensation reactions can occur between molecules, particularly if catalyzed by trace acidic or basic impurities, leading to higher molecular weight byproducts.

  • Photodecomposition: Exposure to UV light can induce radical reactions, leading to ring-opening or other complex structural changes.[3][5]

Q4: How can I quantitatively assess the purity of my stored this compound?

Visual inspection is insufficient. For reliable results, quantitative analytical methods are required. The choice of method depends on the available equipment and the desired level of detail.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities and degradation products.

  • High-Performance Liquid Chromatography (HPLC) or LC-MS: A versatile method for separating the parent compound from non-volatile impurities and degradation products.[6] A stability-indicating method can be developed to track specific degradants over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information. The presence of new, unexpected signals in the NMR spectrum is a definitive sign of impurity formation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor changes in key functional groups, such as the appearance of a broad O-H stretch (indicating hydration) or changes in the carbonyl (C=O) peak.

Q5: Is it safe to use the compound if I suspect minor decomposition?

Using a compound of questionable purity is a significant risk to experimental integrity. Impurities can act as catalysts, inhibitors, or introduce unforeseen side reactions, leading to failed experiments, artifactual data, and non-reproducible results. It is strongly recommended to either re-purify the material or use a fresh, unopened batch with a verified certificate of analysis.

Part 2: Troubleshooting Guide - Identifying and Solving Stability Issues

This guide provides a structured approach to troubleshooting common problems encountered with this compound.

Observed Problem Potential Cause(s) Recommended Corrective and Preventative Actions
Compound has turned yellow/brown. Oxidation: Exposure to atmospheric oxygen during storage or handling.Corrective: If purity is critical, consider recrystallization or column chromatography. Preventative: Strictly follow the Inert Atmosphere Storage Protocol (see below). Always store in a tightly sealed container under argon or nitrogen.
Inconsistent yields or reaction rates in synthesis. Presence of Inhibitors/Catalysts: Degradation products are interfering with the reaction. Hydrolysis/Hydration: Water content is altering reagent stoichiometry or activity.Corrective: Re-purify the compound. Confirm purity and dryness using GC-MS and Karl Fischer titration before use. Preventative: Store in a desiccator inside a refrigerator. Use anhydrous handling techniques when dispensing.
Appearance of unexpected peaks in GC-MS or LC-MS analysis. Decomposition: The compound has degraded via one of the pathways mentioned in FAQ #3. Contamination: Cross-contamination from glassware, spatulas, or exposure to incompatible substances like strong acids or oxidizing agents.[7]Corrective: Identify the impurity by mass spectrometry if possible. If it's a known degradant, discard the batch. If it's a contaminant, review lab procedures. Preventative: Ensure dedicated and thoroughly cleaned lab equipment. Store away from incompatible chemicals.[7]
Compound appears clumpy or has a changed texture. Moisture Absorption/Hydration: The compound is hygroscopic and has absorbed atmospheric water.Corrective: Dry the material under a high vacuum for several hours (ensure thermal stability first). Preventative: Store in a vacuum desiccator or in a sealed container with a desiccant. Improve the seal on the storage container.

Part 3: Key Experimental Protocols & Visualizations

Protocol 1: Inert Atmosphere Storage Procedure

This protocol describes the standard procedure for storing the compound to prevent oxidative and moisture-related degradation.

  • Preparation: Obtain a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Dispensing: In a controlled environment (e.g., a glovebox or a well-ventilated hood), dispense the required amount of this compound into the vial.

  • Inerting: Insert a needle connected to a low-pressure line of inert gas (Argon or Nitrogen) into the vial's headspace. Insert a second "vent" needle.

  • Purging: Gently flush the headspace with the inert gas for 1-2 minutes to displace all air and moisture.

  • Sealing: Remove the vent needle first, followed by the gas inlet needle, and immediately seal the vial tightly with the cap.

  • Final Storage: For extra protection, wrap the cap-vial interface with Parafilm®. Place the sealed vial inside a desiccator in a refrigerator set to 2-8°C.

Protocol 2: General Purity Assessment by GC-MS

This protocol provides a general workflow for checking the purity of your compound.

  • Sample Preparation: Prepare a stock solution of your this compound sample at approximately 1 mg/mL in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Standard Preparation: Prepare a similar solution using a new, unopened reference standard of the compound, if available.

  • GC-MS System Setup:

    • Column: Use a standard, non-polar capillary column (e.g., DB-5ms or equivalent).

    • Injector: Set to a temperature of ~250°C.

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.

    • MS Detector: Operate in Electron Ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Analysis: Inject a small volume (e.g., 1 µL) of your sample solution.

  • Data Interpretation:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks.

    • Analyze the mass spectra of any impurity peaks to gain clues about their structure.

Visualizations

G desiccate desiccate retrieve retrieve desiccate->retrieve For Use repurge repurge store store repurge->store Return to Storage

G parent This compound C₇H₁₃NO oxidation oxidation parent->oxidation O₂ / hv hydration hydration parent->hydration H₂O condensation condensation parent->condensation H⁺ or OH⁻

References

overcoming incomplete reactions when using 2,2-Dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Dimethylpiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common synthetic challenges associated with this sterically hindered building block. We will move beyond simple procedural outlines to explore the underlying chemical principles governing its reactivity, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its reactivity?

A: The defining feature is the gem-dimethyl group at the C2 position, adjacent to the secondary amine. This substitution introduces significant steric hindrance, which restricts access to both the nitrogen lone pair and the C4-ketone.[1] Consequently, reactions that proceed smoothly with simpler piperidinones often require more forcing conditions or specialized reagents to achieve complete conversion with this substrate.

Q2: What are the recommended storage and handling conditions for this compound?

A: this compound is a stable solid at room temperature.[2] It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. While not exceptionally hygroscopic, minimizing exposure to atmospheric moisture is good practice.

Q3: Is the secondary amine or the ketone more reactive?

A: The relative reactivity depends on the specific reaction conditions. In nucleophilic additions to the carbonyl, the ketone is the reactive site. In reactions involving the secondary amine, such as alkylations or acylations, the nitrogen is the reactive center. However, the steric hindrance from the gem-dimethyl groups significantly dampens the nucleophilicity of the amine, often making reactions at this site particularly challenging.[3]

Troubleshooting Guide: Incomplete Reactions

This section addresses specific, recurring issues encountered during the chemical modification of this compound. Each problem is analyzed from a mechanistic perspective to provide robust and logical solutions.

Problem Area 1: Incomplete N-Alkylation or N-Acylation

Question: My N-alkylation of this compound with an alkyl halide is stalling, with significant starting material remaining even after prolonged reaction times. Why is this happening and how can I fix it?

A: This is a classic issue rooted in the steric hindrance around the nitrogen atom. The bulky gem-dimethyl groups impede the SN2 transition state required for alkylation, slowing the reaction rate dramatically compared to less substituted amines.[3][4] Furthermore, the hydrohalic acid generated as a byproduct can protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction unless a suitable base is present.[5]

Troubleshooting N-Alkylation at a Glance
ObservationPotential CauseRecommended Solution
Low Conversion (<50%) 1. Insufficient reactivity of the electrophile. 2. Steric hindrance preventing SN2 attack. 3. Protonation of starting amine by HX byproduct.1. Switch to a more reactive electrophile (e.g., alkyl iodide or triflate instead of bromide/chloride). 2. Increase reaction temperature (consider microwave synthesis).[4] 3. Use a stronger, non-nucleophilic hindered base (e.g., DBU, Proton-Sponge®) or excess K₂CO₃ in a polar aprotic solvent like DMF or NMP.[4][6]
Reaction Stalls After Initial Conversion 1. Base is not strong enough or is insoluble. 2. Reaction concentration is too low for a bimolecular reaction.1. Ensure the base is sufficiently strong to neutralize the generated acid. Switch to a more soluble base or a different solvent system. 2. Increase the concentration. Some N-alkylations are run at very high concentrations or even neat.[4]
Side Product Formation (e.g., Elimination) 1. Base is too strong or sterically unhindered. 2. High reaction temperature favoring E2 elimination.1. Switch to a less basic but still effective base like K₂CO₃ or Cs₂CO₃. 2. Attempt the reaction at the lowest effective temperature.
No Reaction 1. Incompatible solvent. 2. Deactivated electrophile.1. Switch to a polar aprotic solvent (DMF, DMSO, NMP) to better solvate the transition state. 2. Add a catalytic amount of potassium iodide (KI) to facilitate an in situ Finkelstein reaction, converting a less reactive alkyl chloride/bromide to a more reactive alkyl iodide.[4]
Optimized Protocol: N-Alkylation of Hindered Piperidines

This protocol provides a robust starting point for the N-alkylation of this compound.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and a catalytic amount of potassium iodide (KI, 0.1 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a concentrated solution (e.g., 0.5 M).

  • Electrophile Addition: Add the alkyl halide (1.2 - 1.5 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. If the reaction is slow, consider increasing the temperature.

  • Work-up: After completion, cool the mixture to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow: N-Alkylation

cluster_no_conversion Low/No Conversion cluster_low_yield Low Yield / Side Products start N-Alkylation Stalled? check_sm Is Starting Material (SM) Consumed? start->check_sm check_yield Is Yield Low? check_sm->check_yield Yes inc_temp Increase Temperature (e.g., 80-120 °C or Microwave) check_sm->inc_temp No check_workup Check Aqueous Layer for Product check_yield->check_workup Yes success Reaction Optimized check_yield->success No change_solvent Switch to Polar Aprotic Solvent (DMF, NMP, DMSO) inc_temp->change_solvent add_cat Add Catalytic KI (0.1 eq) change_solvent->add_cat stronger_base Use Stronger/More Soluble Base (e.g., Cs₂CO₃, DBU) add_cat->stronger_base stronger_base->success optimize_base Optimize Base: Avoid overly strong/non-hindered bases to prevent elimination check_workup->optimize_base optimize_base->success

Caption: Decision tree for troubleshooting N-alkylation reactions.

Problem Area 2: Incomplete Reductive Amination

Question: I am attempting a reductive amination with this compound and a primary amine, but the reaction shows poor conversion. What is causing this?

A: Incomplete reductive amination can stem from two main issues related to the substrate's structure. First, the steric bulk around the C4-ketone can hinder the initial formation of the iminium ion intermediate, which is the rate-limiting step in many cases.[7] Second, if you are reacting the ketone with another amine to form a more complex piperidine derivative, the nucleophilicity of the incoming amine can also be a factor. The choice of reducing agent and reaction pH are critical for success.

Troubleshooting Reductive Amination at a Glance
ObservationPotential CauseRecommended Solution
Low Conversion (<50%) 1. Inefficient iminium ion formation. 2. Incorrect pH for the reaction. 3. Reducing agent is too weak or added prematurely.1. Pre-form the imine/iminium ion before adding the reducing agent. This can be done by stirring the ketone and amine together, sometimes with a dehydrating agent like MgSO₄ or molecular sieves.[8] 2. Maintain a mildly acidic pH (4-6) to facilitate iminium ion formation without protonating the amine starting material. An acetic acid/acetate buffer can be effective.[7] 3. Use a more robust reducing agent like sodium triacetoxyborohydride (STAB), which is tolerant of mildly acidic conditions and often more effective than NaBH₃CN.[8]
Formation of Alcohol Byproduct 1. Ketone is reduced before imine formation. 2. Reducing agent is too reactive (e.g., NaBH₄).1. Ensure imine formation is favored before reduction. Add the reducing agent portion-wise after the ketone and amine have been pre-stirred. 2. Switch to a milder, more chemoselective reducing agent like STAB or NaBH₃CN.
No Reaction 1. Amine is not nucleophilic enough. 2. Reaction conditions are too mild.1. For poorly nucleophilic amines (e.g., anilines), using a Lewis acid catalyst (e.g., Ti(OiPr)₄) can facilitate imine formation. 2. Increase the temperature and/or reaction time.
Optimized Protocol: Reductive Amination with a Hindered Ketone

This protocol uses sodium triacetoxyborohydride (STAB), a preferred reagent for challenging reductive aminations.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation (Optional but Recommended): Add glacial acetic acid (1.1 - 1.5 eq) and stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the stirred solution. The reaction is often exothermic; maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Stir at room temperature overnight or until completion is confirmed by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash chromatography.

Workflow: Optimizing Reductive Amination

cluster_optimization Optimization Steps start Reductive Amination Incomplete? check_imine Pre-form Imine/Iminium Ion? (Stir ketone + amine +/- acid before reductant) start->check_imine check_reductant Choice of Reducing Agent? check_imine->check_reductant Yes control_ph Maintain pH 4-6 (e.g., with Acetic Acid) check_imine->control_ph No check_byproduct Alcohol Byproduct Formed? check_reductant->check_byproduct Using STAB use_stab Use NaBH(OAc)₃ (STAB) in DCM or DCE check_reductant->use_stab Using NaBH₄/NaBH₃CN check_byproduct->use_stab add_lewis For weak nucleophiles, add Lewis Acid (e.g., Ti(OiPr)₄) check_byproduct->add_lewis No use_stab->check_byproduct success High Conversion Achieved use_stab->success control_ph->check_imine Re-evaluate add_lewis->success

Caption: Logical workflow for optimizing reductive amination reactions.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2,2-Dimethylpiperidin-4-one and Piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the piperidine scaffold stands as a cornerstone, integral to the structure of numerous natural products and synthetic pharmaceuticals.[1][2] Among its varied forms, piperidin-4-one has emerged as a particularly versatile pharmacophore, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and central nervous system effects.[3] This guide provides a comparative analysis of piperidin-4-one and its derivative, 2,2-dimethylpiperidin-4-one, offering insights into their known biological activities, the structural implications of C2-methylation, and detailed experimental protocols for their evaluation.

Introduction: The Piperidin-4-one Core and the Influence of Substitution

The piperidin-4-one ring system is a privileged structure in drug discovery due to its synthetic tractability and its ability to serve as a scaffold for diverse functionalization. Its inherent chemical properties allow for modifications at the nitrogen atom and various carbon positions, leading to a wide array of pharmacological profiles.

Piperidin-4-one , the parent compound, is a key intermediate in the synthesis of a multitude of biologically active molecules.[3] Its derivatives have been extensively investigated for various therapeutic applications.

This compound , on the other hand, is primarily documented as a synthetic intermediate.[4] The introduction of a gem-dimethyl group at the C2 position, adjacent to the nitrogen atom, can be expected to exert significant effects on the molecule's physicochemical properties and, consequently, its biological activity. This substitution can influence factors such as:

  • Conformational Rigidity: The gem-dimethyl group can restrict the conformational flexibility of the piperidine ring, potentially locking it into a conformation that is more or less favorable for receptor binding.

  • Lipophilicity: The addition of two methyl groups increases the lipophilicity of the molecule, which can affect its membrane permeability, metabolic stability, and off-target interactions.

  • Steric Hindrance: The bulky dimethyl group can sterically hinder interactions with metabolic enzymes or target receptors, potentially altering the compound's pharmacokinetic profile and biological activity.

This guide will delve into the known biological activities of both compounds, drawing on available data to provide a comparative perspective.

Comparative Biological Activity

A direct head-to-head comparison of the biological activity of this compound and piperidin-4-one is limited by the scarcity of published biological data for the dimethylated analogue. However, by examining the extensive literature on piperidin-4-one derivatives and considering the structural implications of C2-methylation, we can draw informed comparisons.

Anticancer Activity

Derivatives of piperidin-4-one have demonstrated significant potential as anticancer agents.[1][5] Various studies have reported their cytotoxic effects against a range of cancer cell lines.

Table 1: Anticancer Activity of Representative Piperidin-4-one Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 ValueReference
(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-oneA549 (Lung)MTT3.2 µM[6]
(3E,5E)-3,5-bis(4-chlorobenzylidene)-1-methylpiperidin-4-oneMCF-7 (Breast)MTT1.8 µM[6]
A piperidine complexA549 (Lung)MTT32.43 µM[7]

IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8]

The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and inhibit cell proliferation.[5]

For This compound , there is a notable absence of published data on its anticancer activity. However, based on structure-activity relationship (SAR) principles, the presence of the gem-dimethyl group at the C2 position could potentially modulate its cytotoxic profile. The increased lipophilicity might enhance cell membrane penetration, but steric hindrance could also affect its interaction with intracellular targets.

Antimicrobial Activity

The piperidin-4-one scaffold has also been explored for its antimicrobial properties.[9][10] Derivatives have shown activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of a Representative Piperidin-4-one Derivative

Compound/DerivativeMicroorganismMIC Value (µg/mL)Reference
2,6-diaryl-3-methyl-4-piperidonesStaphylococcus aureus>32[9]
2,6-diaryl-3-methyl-4-piperidonesEscherichia coli>32[9]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Similar to its anticancer profile, there is no specific antimicrobial activity data available for This compound . The structural modifications would likely influence its interaction with microbial targets.

Receptor Binding Activity

Piperidine derivatives are well-known for their interaction with various receptors in the central nervous system, particularly sigma receptors.[11][12]

For This compound , no direct receptor binding data has been found. The gem-dimethyl substitution could significantly alter the binding affinity and selectivity for specific receptor subtypes due to steric and electronic effects.

Experimental Protocols

To facilitate further research and a direct comparison of these two compounds, this section provides detailed, step-by-step methodologies for key biological assays.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]

Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with varying concentrations of compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and piperidin-4-one in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18][19][20][21]

Workflow for Broth Microdilution Assay

MIC_Workflow A Prepare serial dilutions of compounds in broth B Inoculate wells with standardized bacterial suspension A->B C Incubate plates at 37°C for 18-24 hours B->C D Visually inspect for bacterial growth (turbidity) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound and piperidin-4-one in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Receptor Binding: Radioligand Binding Assay for Sigma Receptors

Radioligand binding assays are used to measure the affinity of a ligand for a receptor.[22][23][24]

Workflow for Radioligand Binding Assay

Binding_Assay_Workflow A Prepare membrane homogenates expressing sigma receptors B Incubate membranes with a radioligand and varying concentrations of test compounds A->B C Separate bound from free radioligand by filtration B->C D Quantify radioactivity of the bound ligand C->D E Calculate Ki values from competition binding curves D->E

Caption: Workflow for determining receptor binding affinity.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare membrane homogenates from tissues or cells expressing the sigma-1 receptor.

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a constant concentration of a suitable radioligand (e.g., --INVALID-LINK---pentazocine for sigma-1 receptors) and varying concentrations of the unlabeled test compounds (this compound and piperidin-4-one).

  • Incubation: Incubate the mixture at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound to generate a competition curve. Calculate the IC50 value and subsequently the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The piperidin-4-one scaffold is a well-established pharmacophore with a diverse range of biological activities. Its derivatives have shown promise as anticancer and antimicrobial agents. In contrast, this compound remains largely unexplored in terms of its biological profile, primarily serving as a synthetic building block.

The gem-dimethyl substitution at the C2 position is predicted to significantly influence the biological activity of the piperidin-4-one core. The increased lipophilicity and steric bulk could lead to altered potency, selectivity, and pharmacokinetic properties.

To fully elucidate the comparative biological activity, further experimental investigation of this compound is imperative. The protocols detailed in this guide provide a framework for such studies. A systematic evaluation of its cytotoxicity against a panel of cancer cell lines, its antimicrobial spectrum, and its receptor binding profile would provide valuable data for the drug discovery community. Understanding the impact of the C2 gem-dimethyl group will contribute to a more comprehensive structure-activity relationship for this important class of heterocyclic compounds.

References

A Researcher's Guide to the Spectroscopic Analysis of 2,2-Dimethylpiperidin-4-one and its N-Alkylated Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Nuances of a Privileged Scaffold

The piperidin-4-one framework is a cornerstone in medicinal chemistry, serving as a versatile scaffold in the synthesis of a wide array of pharmacologically active compounds, particularly those targeting neurological disorders.[1] The functional handles of the secondary amine and the ketone within this structure allow for extensive chemical modification, enabling the fine-tuning of a molecule's physicochemical and biological properties.[2] N-alkylation, the substitution of the hydrogen on the ring's nitrogen with an alkyl group, is a common and critical modification. This seemingly simple transformation from a secondary to a tertiary amine induces significant changes in the molecule's electronic and steric profile, which can be precisely monitored and verified using standard spectroscopic techniques.

This guide provides an in-depth comparative analysis of 2,2-Dimethylpiperidin-4-one and its N-alkylated derivatives. We will explore the characteristic signatures presented by Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). By understanding these spectroscopic shifts, researchers can unambiguously confirm the success of N-alkylation and gain deeper insights into the structural consequences of this modification.

Synthetic Overview: From Secondary to Tertiary Amine

The foundational step for this comparison is the synthesis of the N-alkylated derivative from the parent this compound. This is typically achieved through a standard nucleophilic substitution reaction.

Experimental Protocol: General N-Alkylation
  • Dissolution : Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Base Addition : Add a non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq.), to the solution to deprotonate the secondary amine.

  • Alkylation : Introduce the alkylating agent, typically an alkyl halide like methyl iodide or ethyl bromide (1.1 eq.), to the stirred mixture.

  • Reaction : Allow the reaction to proceed at room temperature or with gentle heating for several hours, monitoring its progress via Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude N-alkylated product, which can be purified by column chromatography.[3]

N_Alkylation_Workflow Parent This compound (Secondary Amine) Reagents + Alkyl Halide (R-X) + Base (e.g., K₂CO₃) In Solvent (e.g., DMF) Parent->Reagents Product N-Alkyl-2,2-Dimethyl- piperidin-4-one (Tertiary Amine) Reagents->Product Nucleophilic Substitution NMR_Shifts cluster_0 Key NMR Shift Changes upon N-Alkylation C6_H H6 protons: Deshielded (Shift Downfield) C6_C C6: Deshielded (Shift Downfield) NH N-H Proton: Signal Disappears N_Alkyl N-Alkyl Group: New ¹H and ¹³C Signals Appear C2_C C2: Deshielded (Shift Downfield)

References

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2,2-Dimethylpiperidin-4-one: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Importance of a Synthetic Workhorse

In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 2,2-Dimethylpiperidin-4-one, a substituted piperidone, serves as a crucial building block in the synthesis of a variety of therapeutic compounds, particularly those targeting neurological disorders.[1][2][3] The piperidin-4-one nucleus is a versatile pharmacophore, and its substitution patterns are critical for achieving desired biological activities.[3] Consequently, the rigorous assessment of its purity—identifying and quantifying process-related impurities, starting material carryover, and degradation products—is a non-negotiable step in both research and manufacturing.

This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the purity of synthesized this compound. While we will establish High-Performance Liquid Chromatography (HPLC) as the primary workhorse for this task, we will also explore orthogonal techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR). Our focus will be on the causality behind methodological choices, providing researchers and drug development professionals with a robust framework for selecting and implementing the most appropriate analytical strategy.

The Primary Tool: Reversed-Phase HPLC for Purity Determination

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of pharmaceutical purity analysis due to its high resolution, reproducibility, and adaptability.[4] For a moderately polar compound like this compound, RP-HPLC offers an ideal mechanism for separation from both more polar and less polar impurities.

The Challenge: A Lack of Chromophore

A significant analytical hurdle with simple piperidine derivatives is their lack of a strong ultraviolet (UV) chromophore, which limits the sensitivity of the most common HPLC detector, the UV-Vis detector.[5][6] Direct analysis is possible at low wavelengths (e.g., < 210 nm), but this region is often plagued by solvent interference and baseline noise, compromising detection limits.

The Solution: Pre-Column Derivatization

To overcome this limitation, a pre-column derivatization strategy is the recommended and most scientifically sound approach. By reacting the ketone functional group of this compound with a UV-active agent, we create a derivative with a high molar absorptivity, dramatically enhancing detection sensitivity and selectivity. The classic and most effective reagent for this purpose is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the ketone to form a stable and highly UV-active hydrazone.[7][8] This not only improves the limit of quantification (LOQ) but also moves the detection wavelength to a more stable region (typically ~360 nm), away from mobile phase interference.

Detailed Experimental Protocol: RP-HPLC with DNPH Derivatization

This protocol outlines a validated approach for the purity assessment of this compound. It is designed to be a self-validating system, where the clarity of separation and stability of the derivative confirm the method's suitability.

Reagents and Materials
  • This compound sample

  • 2,4-dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC Grade)

  • Ultrapure Water

  • Trifluoroacetic Acid (TFA) or Formic Acid

  • Hydrochloric Acid (for derivatization)

  • Reference standard of this compound (of known purity)

Standard and Sample Preparation

Causality: The goal is to ensure the derivatization reaction goes to completion for both the standard and the sample to allow for accurate area-to-area comparison. The acid catalyst is crucial for the nucleophilic addition-elimination reaction to form the hydrazone.

  • DNPH Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile containing 1% (v/v) concentrated HCl. Sonicate for 10 minutes to ensure dissolution.

  • Reference Standard Stock (1 mg/mL): Accurately weigh ~10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

  • Working Standard Preparation (~50 µg/mL): Transfer 0.5 mL of the Reference Standard Stock into a 10 mL volumetric flask. Add 1.0 mL of the DNPH reagent, cap the flask, and vortex. Allow the reaction to proceed at 40°C for 30 minutes. Cool to room temperature and dilute to the mark with mobile phase A.

  • Sample Preparation (~50 µg/mL): Prepare the sample in the exact same manner as the Working Standard, starting with an accurately weighed ~10 mg portion of the synthesized this compound.

Chromatographic Conditions

Causality: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the nonpolar DNPH derivative. The gradient elution ensures that impurities with a wide range of polarities are eluted and resolved, starting with a high aqueous content to retain the analyte and gradually increasing the organic content to elute more hydrophobic species. TFA or formic acid is used to sharpen peak shape by minimizing secondary interactions with residual silanols on the column.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with DAD/VWD Detector
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Elution 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18.1-22 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Diode Array Detector (DAD) at 360 nm
Injection Volume 10 µL
Data Analysis

Purity is calculated based on the area percent of the main peak relative to the total area of all integrated peaks.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Orthogonal Verification: A Multi-faceted Approach to Purity

Relying on a single analytical method, even one as robust as HPLC, can lead to an incomplete purity profile. Impurities that co-elute with the main peak or are not detected by the chosen method may be missed. Therefore, employing orthogonal methods—techniques that separate compounds based on different chemical or physical principles—is essential for comprehensive characterization.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound.[8]

  • Principle: Separation is based on the compound's volatility and interaction with the stationary phase, followed by mass-based detection, which provides definitive identification.

  • Advantages: GC-MS excels at identifying and quantifying volatile organic impurities that may be present from the synthesis (e.g., residual solvents, starting materials). The mass spectrometer provides structural information, aiding in the unambiguous identification of unknown peaks.

  • Limitations: Not suitable for non-volatile or thermally labile impurities. The secondary amine of the piperidine ring can cause peak tailing on standard columns; a base-deactivated column or derivatization of the amine may be necessary to achieve optimal peak shape.[10]

Quantitative NMR (qNMR)

qNMR is a powerful primary ratio method for determining the absolute purity of a substance without needing a reference standard of the same compound.

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to it. By comparing the integral of a specific proton on the analyte molecule to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.

  • Advantages: As a primary method, it provides a highly accurate "true" purity value. It is non-destructive and provides structural confirmation of the main component.[9]

  • Limitations: Lower sensitivity compared to chromatographic techniques, making it less suitable for trace impurity analysis. It requires a high-field NMR spectrometer and a carefully selected internal standard whose signals do not overlap with the analyte's signals.

Comparative Guide to Analytical Methodologies

The selection of an analytical method is always a balance of the specific information required, available instrumentation, and desired throughput. The table below provides a comparative summary.

Parameter RP-HPLC (with Derivatization) GC-MS Quantitative NMR (qNMR)
Principle Separation based on polarity/hydrophobicity.[11]Separation based on volatility and boiling point.[10]Quantitative analysis based on nuclear spin resonance.[9]
Selectivity High for a wide range of impurities.Excellent for volatile and semi-volatile impurities.High structural selectivity; risk of signal overlap.
Sensitivity Excellent (sub-µg/mL) with derivatization.[12]Excellent, especially with MS detection (ng/mL to pg/mL).[8]Moderate (typically requires mg/mL concentration).
Quantitation Highly precise and accurate with a reference standard.Highly precise and accurate with a reference standard.Primary method; provides absolute purity against an internal standard.
Impurity ID Tentative (based on retention time); requires MS detector for confirmation.Definitive identification based on mass spectra and fragmentation patterns.Provides structural information on impurities if they are at sufficient concentration.
Key Advantage Robust, reproducible, and the industry standard for routine QC.Unambiguous identification of volatile impurities and residual solvents.Absolute purity determination without a specific analyte reference standard.
Key Limitation May require derivatization for sensitivity; co-elution is possible.Not suitable for non-volatile or thermally labile compounds.Low sensitivity for trace impurities; requires expensive instrumentation.

Visualizing the Analytical Workflow

A logical workflow ensures that all aspects of purity are addressed systematically. The following diagram illustrates a recommended workflow for the comprehensive purity assessment of a newly synthesized batch of this compound.

PurityWorkflow cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Synthesized Crude This compound decision Define Analytical Goal start->decision hplc Routine Purity & QC (Area %) decision->hplc Purity Assay gcms Volatile Impurity ID & Residual Solvents decision->gcms Impurity Profile qnmr Absolute Purity & Reference Standard Qualification decision->qnmr Absolute Quant. analysis Data Integration & Cross-Verification hplc->analysis gcms->analysis qnmr->analysis report Comprehensive Purity Profile Report analysis->report

Caption: Workflow for comprehensive purity assessment.

Conclusion

For researchers, scientists, and drug development professionals, establishing the purity of this compound is a critical checkpoint in the synthetic pathway. While Reversed-Phase HPLC with pre-column DNPH derivatization stands as the most robust, sensitive, and reliable method for routine quality control, a truly comprehensive purity profile is achieved through orthogonal verification. The strategic use of GC-MS provides unparalleled insight into volatile impurities and residual solvents, while qNMR offers an authoritative, absolute measure of purity, which is invaluable for qualifying reference standards. By integrating these techniques, one can build a self-validating system of analysis that ensures the quality and integrity of this vital pharmaceutical intermediate, thereby safeguarding the subsequent stages of drug development.

References

A Comparative Study of the Reactivity of 2,2-Dimethylpiperidin-4-one vs. 2,6-Dimethylpiperidin-4-one: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: More Than Just Isomers

In the realm of heterocyclic chemistry, seemingly subtle structural variations can lead to profound differences in chemical reactivity. This principle is vividly illustrated by the comparative study of 2,2-dimethylpiperidin-4-one and 2,6-dimethylpiperidin-4-one. Both are valuable building blocks in the synthesis of pharmaceuticals and other biologically active compounds.[1][2][3] However, the strategic placement of their methyl groups dramatically influences their steric and electronic properties, dictating their behavior in key synthetic transformations. This guide offers an in-depth analysis of these differences to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The piperidin-4-one core is a significant pharmacophore, known for a wide range of biological activities.[4][5] The reactivity of this core can be modulated by substitutions on the piperidine ring, affecting reactions at the nitrogen atom, the carbonyl group, or the adjacent methylene groups.[6]

Structural and Conformational Analysis: The Root of Divergent Reactivity

The foundational differences in reactivity between these two isomers stem from their distinct three-dimensional structures and conformational preferences. The piperidine ring typically adopts a chair conformation to minimize steric strain.[7][8]

  • This compound: The gem-dimethyl group at the C2 position introduces significant steric bulk on one side of the nitrogen atom. This asymmetric hindrance influences the approach of reagents to both the nitrogen and the α-carbon at C3.

  • 2,6-Dimethylpiperidin-4-one: This isomer exists as cis and trans diastereomers. In the generally more stable cis isomer, both methyl groups can occupy equatorial positions, minimizing steric interactions.[7] However, these two methyl groups create a sterically congested environment around the nitrogen atom and the carbonyl group.

These conformational differences have been extensively studied using techniques like NMR spectroscopy.[7][9]

Comparative Reactivity: A Head-to-Head Analysis

To illustrate the practical implications of these structural differences, we will compare the reactivity of the two isomers in three critical classes of reactions.

Reactions at the Nitrogen Atom: A Tale of Steric Hindrance

The nucleophilicity of the secondary amine is a key factor in many synthetic routes involving piperidines. N-alkylation and N-acylation are fundamental transformations for introducing diversity and modulating physicochemical properties.[10][11]

Experimental Protocol: N-Alkylation

A common method for N-alkylation involves the reaction of the piperidine with an alkyl halide in the presence of a base.

Methodology:

  • To a solution of the piperidin-4-one (1.0 eq) and a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (1.5 eq) in a polar aprotic solvent like DMF or acetonitrile, add the alkyl halide (1.1 eq).[11]

  • Stir the reaction mixture at room temperature or with gentle heating until completion, monitored by TLC or LC-MS.

  • Perform an aqueous workup, extracting the product with an organic solvent.

  • Purify the N-alkylated product by column chromatography.

Comparative Reactivity Table:

CompoundRelative Rate of N-AlkylationRationale
This compound FasterThe nitrogen atom is sterically more accessible compared to the 2,6-disubstituted analogue.
2,6-Dimethylpiperidin-4-one Significantly SlowerThe two methyl groups flanking the nitrogen atom create substantial steric hindrance, impeding the approach of the alkylating agent.[10]

Discussion: The steric shielding of the nitrogen in 2,6-dimethylpiperidin-4-one makes it a much weaker nucleophile. This can be advantageous when reactions at other sites are desired without interference from the nitrogen. However, for applications requiring N-functionalization, this compound is the more suitable starting material. For particularly hindered amines, reductive amination offers a milder and often more effective alternative to direct alkylation.[10][12]

Reactions at the Carbonyl Group: Nucleophilic Addition

The reactivity of the ketone functionality is crucial for transformations such as reductions, reductive aminations, and Grignard reactions.

Experimental Protocol: Reduction with Sodium Borohydride

The reduction of the carbonyl group to a hydroxyl group is a fundamental transformation.

Methodology:

  • Dissolve the piperidin-4-one (1.0 eq) in a protic solvent like methanol or ethanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Quench the reaction with acetone or a dilute acid.

  • Remove the solvent under reduced pressure and perform an aqueous workup to isolate the alcohol.

  • Purify the product by crystallization or chromatography.

Comparative Reactivity Table:

CompoundRelative Rate of Reduction
This compound Faster
2,6-Dimethylpiperidin-4-one Slower

Discussion: The steric hindrance from the adjacent methyl groups in 2,6-dimethylpiperidin-4-one can slow the approach of the hydride reagent to the carbonyl carbon.[1] This effect is less pronounced in this compound. The stereochemical outcome of the reduction is also of interest, often leading to a mixture of axial and equatorial alcohols, with the ratio depending on the steric environment.[13]

Reactions at the α-Carbons: Enolate Formation and Alkylation

The formation of enolates and their subsequent reaction with electrophiles is a powerful tool for C-C bond formation.

Workflow for α-Alkylation:

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_workup Workup & Purification cluster_product Product start Piperidin-4-one reagents 1. LDA, THF, -78 °C 2. Alkyl Halide (R-X) start->reagents Enolate Formation & Alkylation workup Aqueous Quench Extraction Chromatography reagents->workup Isolation product α-Alkylated Piperidin-4-one workup->product Purification

Caption: General workflow for the α-alkylation of piperidin-4-ones.

Comparative Reactivity Table:

CompoundRegioselectivity of AlkylationRationale
This compound Selective for the C3 positionThe gem-dimethyl group at C2 blocks deprotonation at that α-position, leading to the formation of a single regioisomeric enolate.
2,6-Dimethylpiperidin-4-one Can lead to a mixture of C3 and C5 alkylated productsDeprotonation can occur at either α-position, potentially resulting in a mixture of products. The selectivity can be influenced by the reaction conditions and the stereochemistry of the starting material.[14]

Discussion: For applications requiring regioselective modification at the α-position, this compound offers a significant advantage due to its inherent structural bias. Achieving high regioselectivity with 2,6-dimethylpiperidin-4-one can be more challenging.

Spectroscopic Distinctions

The structural differences are readily apparent in their NMR spectra.

  • ¹H NMR: In this compound, the two methyl groups will appear as a single singlet (or two closely spaced singlets depending on the conformational dynamics). In the cis-isomer of 2,6-dimethylpiperidin-4-one, the two methyl groups are equivalent and will appear as a doublet.

  • ¹³C NMR: The spectrum of this compound will show a characteristic quaternary carbon signal for the C2 position.

Conclusion: Strategic Selection of Building Blocks

The choice between this compound and 2,6-dimethylpiperidin-4-one is a critical decision in the design of a synthetic route.

  • This compound is the preferred substrate when:

    • N-functionalization is a key step in the synthetic sequence.

    • Regioselective reactions at the C3 position are required.

  • 2,6-Dimethylpiperidin-4-one is advantageous when:

    • A sterically hindered and less nucleophilic nitrogen is needed to prevent side reactions.

    • The desired target molecule possesses a symmetrical substitution pattern at the 2 and 6 positions.

By understanding the fundamental principles of steric hindrance and conformational analysis, chemists can harness the distinct reactivity of these isomers to achieve their synthetic goals with greater efficiency and selectivity.

References

Introduction: The Cholinergic Deficit in Alzheimer's Disease and the Rationale for Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Cholinesterase Inhibitors for Alzheimer's Disease Research: A Comparative Analysis of Donepezil

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in memory and cognitive functions.[1] One of the earliest and most consistent neurochemical findings in AD is a significant loss of cholinergic neurons, particularly in the basal forebrain, which provides the primary cholinergic innervation to the cerebral cortex and hippocampus—regions critical for learning and memory.[2] This deficit leads to reduced levels of the neurotransmitter acetylcholine (ACh), a key player in synaptic transmission related to cognitive processes.[1][3] The "cholinergic hypothesis" posits that this reduction in cholinergic signaling is a primary contributor to the cognitive and memory impairments seen in AD.[1]

The primary therapeutic strategy to counteract this deficit is to enhance cholinergic transmission by inhibiting the enzyme responsible for ACh breakdown: acetylcholinesterase (AChE).[4][5] By blocking AChE, inhibitors increase the concentration and duration of ACh in the synaptic cleft, thereby compensating for the loss of cholinergic neurons and improving communication between brain cells.[4][6] Donepezil, a piperidine-derivative, is a prominent member of this class of drugs and is widely prescribed for the symptomatic treatment of mild to severe AD.[7][8]

This guide provides a comparative analysis of Donepezil's performance in key in vitro assays against other commonly used cholinesterase inhibitors, Rivastigmine and Galantamine. We will delve into the experimental data that underpins their clinical use, provide a detailed protocol for a standard inhibition assay, and contextualize these findings within the broader cholinergic signaling pathway.

Comparative In Vitro Performance of Cholinesterase Inhibitors

The efficacy of a cholinesterase inhibitor is primarily determined by its potency (how little of the drug is needed to achieve inhibition) and its selectivity (whether it preferentially inhibits AChE over the related enzyme, butyrylcholinesterase or BChE). High selectivity for AChE is often desirable to minimize peripheral side effects, as BChE is more prevalent in the gastrointestinal tract and other tissues.[9] The most common metric for potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

The following table summarizes the in vitro IC50 values for Donepezil, Rivastigmine, and Galantamine against both AChE and BChE, providing a clear comparison of their potency and selectivity.

CompoundAChE IC50 (nM)BChE IC50 (nM)Selectivity Ratio (BChE IC50 / AChE IC50)
Donepezil 6.7~7400~1100
Rivastigmine 4.331~7.2
Galantamine 128024410~19

Data compiled from multiple sources.[10][11][12][13]

Interpretation of the Data:

  • Potency: Rivastigmine and Donepezil exhibit the highest potency against AChE with IC50 values in the low nanomolar range.[11][13] Galantamine is significantly less potent.

  • Selectivity: Donepezil demonstrates remarkable selectivity for AChE, being over 1000 times more potent against AChE than BChE.[10][11] This high selectivity is a key characteristic of Donepezil. Rivastigmine, in contrast, inhibits both enzymes, although it shows a slight preference for AChE.[13][14] Galantamine also shows a preference for AChE, but to a lesser extent than Donepezil.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following protocol describes a robust and widely adopted method for determining the IC50 of a test compound against AChE in a 96-well plate format. This spectrophotometric assay, developed by Ellman, provides a reliable system for quantifying enzyme activity.[15][16]

Principle of the Assay:

The assay measures the activity of AChE by monitoring the production of thiocholine.[15] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate.[16] The resulting thiocholine reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[15][17] The rate of color formation is directly proportional to AChE activity. The presence of an inhibitor will slow this rate.[15]

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (or other suitable source)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-Nitrobenzoic Acid) (DTNB)

  • Phosphate Buffer (e.g., 50 mM, pH 8.0)

  • Test compounds (Donepezil, Rivastigmine, Galantamine) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate over the measurement period.

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare a stock solution of ATCh (e.g., 200 mM) in phosphate buffer.

    • Prepare serial dilutions of the test compounds in phosphate buffer. It is crucial to maintain a consistent, low percentage of the organic solvent (e.g., <1% DMSO) across all wells to avoid solvent-induced enzyme inhibition.

  • Assay Plate Setup (in triplicate):

    • Blank Wells: Add 175 µL of phosphate buffer and 25 µL of DTNB solution.

    • Control Wells (100% Activity): Add 150 µL of phosphate buffer, 25 µL of DTNB solution, and 25 µL of AChE solution.

    • Inhibitor Wells: Add 125 µL of phosphate buffer, 25 µL of the respective inhibitor dilution, 25 µL of DTNB solution, and 25 µL of AChE solution.

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. This step allows the inhibitor to bind to the enzyme before the reaction is initiated.[16]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the ATCh substrate solution to all control and inhibitor wells.

    • Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every 10-15 seconds for a total of 3-5 minutes.[16]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Control Well)] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Experimental and Biological Context

To better understand the experimental workflow and the underlying biological pathway, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Serial Dilutions of Inhibitors A1 Add Buffer, Inhibitor, DTNB, and AChE to Plate P1->A1 P2 Prepare AChE, DTNB, and ATCh Solutions P2->A1 A2 Pre-incubate Plate (15 min @ 37°C) A1->A2 A3 Initiate Reaction with ATCh A2->A3 A4 Kinetic Reading at 412 nm (3-5 min) A3->A4 D1 Calculate Reaction Rates (ΔAbs/min) A4->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve and Determine IC50 D2->D3

Caption: Workflow for the AChE Inhibition Assay.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE AChE ACh_synapse->AChE Hydrolysis Receptor ACh Receptors (Muscarinic/Nicotinic) ACh_synapse->Receptor Binding Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Signal Signal Transduction (Cognition, Memory) Receptor->Signal Donepezil Donepezil Donepezil->AChE Inhibition

References

A Comparative Guide to the Conformational Isomers of 2,2-Dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Conformational Analysis in Drug Design

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For flexible ring systems like piperidines, the equilibrium between different conformers, such as the chair and twist-boat forms, can significantly impact a drug's binding affinity to its target receptor. The piperidin-4-one core is a prevalent motif in a multitude of pharmacologically active compounds, making a thorough understanding of its conformational behavior essential for rational drug design.[1]

This guide focuses on 2,2-Dimethylpiperidin-4-one, a derivative whose conformational equilibrium is influenced by the presence of a gem-dimethyl group at the C2 position, adjacent to the nitrogen atom. This substitution pattern introduces specific steric and electronic effects that dictate the preferred shape of the molecule.

The Conformational Landscape: Chair vs. Non-Chair Forms

The six-membered ring of this compound, like cyclohexane, can adopt several conformations, with the chair and twist-boat forms being the most energetically significant.

The Chair Conformation: The Predominant Isomer

Experimental and computational studies on a wide range of substituted piperidin-4-ones have consistently shown that the chair conformation is the most stable and, therefore, the most populated isomer in solution.[2][3] In this conformation, the bond angles are close to the ideal tetrahedral angle, minimizing angle strain, and the substituents on adjacent carbons are staggered, reducing torsional strain.

For this compound, the chair conformation places one methyl group in an axial position and the other in an equatorial position. The nitrogen atom's lone pair of electrons will also occupy either an axial or equatorial position, with the equatorial orientation generally being more stable.

The Twist-Boat Conformation: A Significant Contributor

While the chair form is dominant, the twist-boat conformation can be a significant contributor to the overall conformational equilibrium of substituted piperidin-4-ones, particularly in cases of steric crowding.[2] The twist-boat form is more flexible than the chair and can alleviate some steric interactions, although it generally has higher energy due to some remaining torsional strain. The presence of the gem-dimethyl group at the C2 position in this compound can introduce steric strain in the chair conformation, potentially increasing the population of the twist-boat conformer compared to unsubstituted piperidin-4-one.

Comparative Analysis of Conformational Isomers

ConformerKey Structural FeaturesExpected Relative StabilityFactors Influencing Stability
Chair - Staggered C-C bonds- One axial and one equatorial methyl group at C2Most stable- Lower torsional and angle strain- Potential 1,3-diaxial interactions involving the axial methyl group
Twist-Boat - Skewed C-C bonds- Avoidance of flagpole interactions present in the pure boat formLess stable than the chair- Higher torsional strain than the chair- Can alleviate severe steric clashes present in the chair form

Note: The relative energies are qualitative estimations based on general principles of conformational analysis of substituted cyclohexanes and piperidines.

Experimental and Computational Methodologies for Conformational Analysis

A combination of experimental techniques and computational modeling is crucial for a comprehensive understanding of the conformational preferences of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying conformational equilibria in solution. Key parameters that provide insights into the geometry of the piperidone ring include:

  • Chemical Shifts (δ): The chemical shifts of the ring protons and carbons are sensitive to their local electronic environment, which is influenced by the ring's conformation.

  • Coupling Constants (J): The magnitude of the three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. This allows for the determination of the relative orientation of substituents and the overall ring geometry. For instance, a large coupling constant (typically 10-13 Hz) between two vicinal protons on a six-membered ring is indicative of a diaxial relationship, which is characteristic of a chair conformation.[2][4]

Experimental Protocol: 1H NMR Analysis of this compound

  • Sample Preparation: Dissolve approximately 10 mg of this compound hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O).

  • Data Acquisition: Record the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Integrate all signals to determine the relative number of protons.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) of each signal to determine the number of neighboring protons.

    • Measure the coupling constants (J values) for all multiplets.

  • Conformational Interpretation:

    • Analyze the coupling constants of the ring protons to determine their relative orientations (axial vs. equatorial).

    • Compare the observed chemical shifts and coupling constants with those reported for known chair and twist-boat conformations of similar piperidone derivatives.

Computational Modeling

Computational chemistry provides a powerful means to investigate the structures and relative energies of different conformers.

Workflow for Computational Conformational Analysis:

Caption: A typical workflow for the computational analysis of conformational isomers.

Experimental Protocol: Computational Analysis of this compound Conformers

  • Structure Building: Generate initial 3D structures of the chair and twist-boat conformers of this compound using a molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set.[5]

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

  • Energy Comparison: Calculate the relative energies (ΔE, ΔH, and ΔG) of the conformers to determine their relative populations at a given temperature using the Boltzmann distribution.

  • NMR Prediction (Optional): Predict the ¹H and ¹³C NMR chemical shifts and coupling constants for each conformer using methods like the Gauge-Including Atomic Orbital (GIAO) method.[5]

  • Analysis: Compare the calculated relative energies and predicted NMR data with experimental findings to validate the computational model and gain a deeper understanding of the conformational equilibrium.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common approach involves the cyclization of an appropriate acyclic precursor. One plausible route, adapted from the synthesis of the structurally similar 2,2,6,6-tetramethylpiperidin-4-one (triacetonamine), involves the reaction of phorone (2,6-dimethylhepta-2,5-dien-4-one) with ammonia.[6]

Synthetic Pathway Diagram:

Synthesis Phorone Phorone Product This compound Phorone->Product Cyclization Ammonia Ammonia (NH3) Ammonia->Product

Caption: A simplified schematic of a potential synthetic route to this compound.

Experimental Protocol: Synthesis of this compound (Adapted from Triacetonamine Synthesis)

  • Reaction Setup: In a pressure vessel, combine phorone and a solution of ammonia in a suitable solvent (e.g., ethanol).

  • Reaction Conditions: Heat the mixture under pressure for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the vessel and carefully release the pressure. The reaction mixture is then subjected to an appropriate work-up procedure, which may include extraction and distillation, to isolate the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography to obtain the final product.

  • Characterization: Confirm the identity and purity of the synthesized compound using spectroscopic methods such as NMR (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Note: This is a generalized protocol and may require optimization for the specific synthesis of this compound.

Conclusion

The conformational analysis of this compound reveals a dynamic equilibrium dominated by the chair conformer, with a notable contribution from the twist-boat form. The gem-dimethyl group at the C2 position plays a crucial role in influencing this equilibrium by introducing specific steric interactions. A comprehensive understanding of this conformational landscape, achieved through a synergistic application of NMR spectroscopy and computational modeling, is indispensable for the rational design of novel drug candidates incorporating the 2,2-dimethyl-4-piperidone scaffold. This guide provides the foundational knowledge and practical methodologies for researchers to explore and exploit the conformational intricacies of this important heterocyclic system in their drug discovery endeavors.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in 2,2-Dimethylpiperidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The 2,2-dimethylpiperidin-4-one scaffold is a crucial building block in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its synthesis, therefore, is a subject of significant interest for researchers in drug discovery and development. The efficiency, selectivity, and overall yield of the synthesis are critically dependent on the choice of catalyst. This guide provides an in-depth comparison of different catalytic systems, drawing upon experimental evidence to inform catalyst selection for this important synthetic transformation.

The synthesis of piperidin-4-ones has traditionally been dominated by methods like the Mannich condensation.[1][2] Modern synthetic chemistry, however, has seen the advent of sophisticated catalytic systems that offer milder reaction conditions, higher yields, and greater control over stereochemistry. These catalysts can be broadly classified into two main categories: homogeneous and heterogeneous.[3][4] Homogeneous catalysts operate in the same phase as the reactants, often leading to high activity and selectivity due to well-defined active sites.[4][5] In contrast, heterogeneous catalysts exist in a different phase, which, while sometimes resulting in lower selectivity, offers significant advantages in terms of separation, recovery, and reusability.[4][5]

Comparative Analysis of Catalytic Systems

The selection of a catalyst for the synthesis of a substituted piperidin-4-one is a nuanced decision, balancing factors such as cost, reaction conditions, desired purity, and the specific synthetic route. Below, we compare several prominent catalytic systems.

Homogeneous catalysts, typically organometallic complexes, are renowned for their high efficiency and selectivity under mild conditions.[4]

  • Rhodium (Rh) Complexes: Rhodium catalysts have emerged as powerful tools for constructing complex heterocyclic systems.[6] For piperidinone synthesis, they are particularly effective in cycloaddition reactions. For instance, Rhodium(I)-catalyzed [2+2+2] cycloadditions can be employed to construct the piperidine ring with high enantioselectivity.[7][8] Another advanced method involves an α-imino rhodium carbene-initiated cascade reaction, which proceeds through a 1,2-aryl/alkyl migration and annulation to furnish piperidin-4-one derivatives in excellent yields.[9]

    • Mechanism Insight: These reactions typically involve the formation of a rhodacycle intermediate, followed by migratory insertion and reductive elimination to yield the final product. The choice of chiral ligands coordinated to the rhodium center is crucial for achieving high stereoselectivity.[8]

    • Advantages: High yields, exceptional stereocontrol, and mild reaction conditions.

    • Limitations: The high cost of rhodium and the potential for catalyst leaching into the final product, which necessitates extensive purification, are significant drawbacks.

  • Palladium (Pd) Complexes: Palladium complexes are versatile catalysts in organic synthesis. For piperidin-4-one synthesis, specific palladium(II) complexes, such as dichloro(cyclooctadiene)palladium(II), can function as water-tolerant, recoverable Lewis acid catalysts.[10][11] They effectively promote the modified Mannich multi-component condensation of ketones, aldehydes, and an ammonia source to form the piperidinone ring.[10][11]

    • Mechanism Insight: The palladium(II) center acts as a Lewis acid, activating the carbonyl group of the aldehyde and facilitating the formation of an imine intermediate, which then undergoes nucleophilic attack by a ketone enolate to initiate cyclization.

    • Advantages: Good yields, tolerance to water, and potential for catalyst recovery and reuse.[10]

    • Limitations: Similar to rhodium, the cost of palladium can be a concern, and complete removal from the product is essential for pharmaceutical applications.

Heterogeneous catalysts, typically metals supported on an inert material, are the workhorses of industrial chemistry due to their ease of handling and recyclability.[3][5]

  • Palladium on Carbon (Pd/C): Pd/C is one of the most widely used heterogeneous catalysts, primarily for hydrogenation reactions.[12] In the context of piperidin-4-one synthesis, its main role is often in a subsequent step, such as the reduction of a related unsaturated precursor or the removal of protecting groups (e.g., hydrogenolysis of a benzyl group from the nitrogen atom).[12][13] However, Pd/C can also be used in C-C coupling reactions like the Suzuki and Stille reactions to build precursor molecules.[12][14]

    • Mechanism Insight: In hydrogenation, the surface of the palladium metal adsorbs hydrogen gas, which is then added across a double bond in the substrate.[12] The carbon support provides a high surface area, maximizing the number of active sites.[12]

    • Advantages: Relatively low cost, high stability, ease of separation from the reaction mixture via simple filtration, and excellent reusability.[4][12]

    • Limitations: May exhibit lower selectivity compared to homogeneous catalysts and can sometimes require higher temperatures and pressures. The quality and activity can vary significantly between commercial suppliers.[15]

  • Raney Nickel (Raney Ni): Raney Nickel is a finely divided, porous nickel catalyst known for its high activity in hydrogenation reactions.[16][17] It is a cost-effective alternative to precious metal catalysts like palladium and platinum.[16] Its application in this context is similar to Pd/C—primarily for the hydrogenation of precursors to form the saturated piperidine ring or for desulfurization reactions.[16][17]

    • Mechanism Insight: Prepared by leaching aluminum from a Ni-Al alloy, Raney Nickel has a high surface area and contains adsorbed hydrogen from its preparation, making it highly active.[16][17]

    • Advantages: High catalytic activity at room temperature, stability, and significantly lower cost compared to precious metals.[17] It is also easily separated from the reaction mixture.[17]

    • Limitations: Raney Nickel is pyrophoric when dry and must be handled as a slurry in water or another solvent, requiring specific safety precautions.[17] It can also lead to over-reduction if reaction conditions are not carefully controlled.

Performance Comparison of Key Catalysts
Catalyst SystemTypeTypical ReactionTypical YieldKey ConditionsAdvantagesDisadvantages
Rhodium Complexes HomogeneousAsymmetric Cycloaddition / Annulation[7][9]>90%Mild (e.g., RT to 40°C), Chiral LigandsHigh enantioselectivity, high yield, mild conditions.[8][9]High cost, difficult to remove from product, air/moisture sensitivity.
Palladium(II) Complexes HomogeneousLewis Acid-Catalyzed Mannich Condensation[10][11]70-90%Mild (e.g., Reflux in CH2Cl2)Water tolerant, reusable catalyst, good yields.[10]Cost of palladium, potential for metal contamination in product.
Palladium on Carbon HeterogeneousHydrogenation / Hydrogenolysis[12]>95%H2 gas (1-50 atm), RT to 80°CEasy to handle and remove, reusable, stable, moderate cost.[4][12]Lower selectivity, requires H2 pressure, variable activity.[15]
Raney Nickel HeterogeneousHydrogenation / Desulfurization[16][17]>90%H2 gas (1-50 atm), RT to 100°CLow cost, high activity, easy separation.[16][17]Pyrophoric, requires careful handling, potential for over-reduction.[17]
Experimental Protocols

The following protocols are representative examples of the synthesis and modification of substituted piperidin-4-ones using the catalytic systems discussed.

This protocol describes a modified Mannich condensation catalyzed by a homogeneous palladium complex.

  • Reaction Setup: To a 100 mL round-bottom flask, add dichloro(cyclooctadiene)palladium(II) (0.5 mmol).

  • Addition of Reactants: Add a solution of the desired substituted 2,6-diarylpiperidin-4-one ligand (0.5 mmol) in dichloromethane (50 mL).

  • Reflux: Heat the mixture to reflux and maintain for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Wash the resulting residue repeatedly with hot ethanol, acetone, and ether to remove any unreacted starting material.

  • Drying: Dry the purified product in vacuo over phosphorus (V) oxide to yield the palladium-complexed piperidinone. The free piperidinone can be liberated via standard procedures.

This protocol illustrates a typical hydrogenation to produce the corresponding piperidine derivative.

  • Catalyst Preparation: In a hydrogenation vessel, add Raney Nickel catalyst (approx. 25 grams) as a slurry in water.

  • Reaction Setup: To this, add a solution of 2,6-dimethylpyridine (0.1 mol) in 150 mL of water containing hydrochloric acid (15 mL) to achieve a pH of approximately 4.0.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 4 atmospheres.

  • Reaction: Agitate the mixture at room temperature. The reaction is complete when hydrogen uptake ceases.

  • Catalyst Removal: Depressurize the vessel and carefully filter the reaction mixture to remove the Raney Nickel catalyst.

  • Product Isolation: Acidify the filtrate to pH ~2.0 with 6 N HCl and evaporate to dryness to obtain the hydrochloride salt of the corresponding piperidine.

Visualization of Catalytic Processes

G cluster_0 Homogeneous Catalysis cluster_1 Heterogeneous Catalysis Reactants_H Reactants + Soluble Catalyst (Single Phase) Reaction_H Reaction in Solution Reactants_H->Reaction_H Product_H Product + Catalyst in Solution Reaction_H->Product_H Separation_H Complex Purification (e.g., Chromatography) Product_H->Separation_H Final_Product_H Purified Product Separation_H->Final_Product_H Reactants_Het Reactants (Liquid/Gas) + Solid Catalyst (Separate Phase) Reaction_Het Reaction at Catalyst Surface Reactants_Het->Reaction_Het Product_Het Product Mixture + Solid Catalyst Reaction_Het->Product_Het Separation_Het Simple Filtration Product_Het->Separation_Het Final_Product_Het Purified Product Separation_Het->Final_Product_Het Catalyst_Recycle Catalyst Recovery & Reuse Separation_Het->Catalyst_Recycle

Mannich_Condensation

Conclusion and Future Outlook

The choice of catalyst for the synthesis of this compound and its derivatives is a critical decision that impacts yield, purity, cost, and scalability.

  • For small-scale, discovery-phase research where high stereoselectivity is paramount, homogeneous rhodium or palladium catalysts offer unparalleled precision, albeit at a higher cost and with more complex purification requirements.[8][9]

  • For large-scale synthesis and process development, the economic and practical advantages of heterogeneous catalysts like Palladium on Carbon and Raney Nickel are undeniable.[4][17] Their ease of separation and reusability make them ideal for industrial applications, provided that selectivity can be adequately controlled.[5]

Looking ahead, the field is evolving towards more sustainable and efficient catalytic systems. Recent advances in organophotocatalysis are enabling the one-step synthesis of substituted 2-piperidinones from simple starting materials under exceptionally mild conditions.[18][19] Furthermore, the application of enzymes and biocatalysts is gaining traction, offering the potential for highly selective transformations in environmentally benign aqueous media.[20] As these technologies mature, they will undoubtedly provide powerful new tools for the synthesis of valuable piperidinone-based pharmacophores.

References

A Comparative Guide to the Therapeutic Potential of 2,2-Dimethylpiperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Among its many variations, the 2,2-dimethylpiperidin-4-one backbone represents a unique and comparatively underexplored chemical space.[2] The gem-dimethyl substitution at the C2 position, adjacent to the nitrogen atom, introduces significant steric hindrance that can influence molecular conformation, receptor binding, and metabolic stability. This unique structural feature makes its derivatives compelling candidates for drug discovery, offering the potential for novel pharmacological profiles.

This guide provides a comprehensive literature review and comparative analysis of the therapeutic potential of this compound derivatives. We will explore their synthesis, delve into their demonstrated applications in oncology, virology, and neurology, and provide detailed experimental protocols for their evaluation. The objective is to offer an authoritative resource for researchers, scientists, and drug development professionals interested in leveraging this promising chemical scaffold.

The this compound Scaffold: Synthesis and Properties

The synthesis of piperidin-4-ones, in general, is well-established, often relying on multicomponent reactions like the Mannich reaction.[3] However, creating asymmetrically substituted piperidones, particularly with substitutions at the carbon atom adjacent to the nitrogen, presents a greater synthetic challenge.[2] This has led to the development of more specialized protocols for generating the this compound core.

Recent advancements have focused on cascade reactions initiated by α-imino carbenes, which allow for the efficient synthesis of valuable piperidin-4-one derivatives in excellent yields.[4] Additionally, "green" chemistry approaches, utilizing deep eutectic solvents (DES) like glucose-urea, are being explored as environmentally benign and effective reaction media.[5]

The introduction of the gem-dimethyl group at the C2 position is strategically significant. It can lock the conformation of the piperidine ring, potentially leading to higher receptor selectivity. Furthermore, it can act as a metabolic shield, preventing N-dealkylation, a common metabolic pathway for many piperidine-containing drugs, thereby potentially improving pharmacokinetic profiles.

Generalized Synthetic Workflow

A common approach to synthesizing substituted piperidin-4-ones involves a one-pot condensation reaction. The following diagram illustrates a generalized workflow based on the principles of the Mannich reaction.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Amine Primary Amine (e.g., Ammonia) Condensation Multicomponent Condensation Reaction Amine->Condensation Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Condensation Ketone α,β-Unsaturated Ketone or Acetone Dicarboxylate Ketone->Condensation Piperidone 2,2-Dimethyl- piperidin-4-one Core Condensation->Piperidone Cyclization

Caption: Generalized workflow for the synthesis of the piperidin-4-one core.

Therapeutic Applications: A Comparative Analysis

Derivatives of the piperidin-4-one scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and neuroprotective effects.[3][6] This section compares the performance of various derivatives across these key therapeutic areas.

Anticancer Activity

The piperidine nucleus is a key component in many anticancer agents.[7] Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines, often showing promise by inducing apoptosis or inhibiting critical cell signaling pathways.

One area of investigation involves the development of bispidine derivatives (diazabicyclononanes), which can be synthesized from piperidin-4-one precursors.[8] These compounds have been shown to enhance the catabolism of polyamines, which are essential for cell growth, thereby inducing apoptosis more efficiently in cancer cells (like HepG2) compared to normal cells.[8] Other studies have focused on attaching the piperidine ring to other pharmacophores, such as indazole and aminopyrimidine, to create potent inhibitors for specific cancer targets.[9]

Table 1: Comparative Cytotoxicity of Selected Piperidin-4-one Derivatives

Compound ClassCancer Cell LineIC50 (µM)Key FindingsReference
Bispidine Derivative (4c)HepG2 (Liver)~25 µM (for apoptosis)Induces apoptosis efficiently in cancer cells.[8]
Bispidine Derivative (4e)HepG2 (Liver)~25 µM (for apoptosis)Cytotoxicity is dependent on polyamine presence.[8]
Dihydropyrimidinone (4f)MCF-7 (Breast)2.15 µMShowed significant activity close to the standard drug, Tamoxifen (IC50 1.88 µM).[10]
Phenylpiperidin-prop-en-one (6a)Breast Cancer LinesActiveHydroxyl group at the para position of the piperidine ring was most active in the series.[7]

The data suggests that the anticancer potential of these derivatives is highly dependent on the specific substitutions made to the core scaffold. For instance, dihydropyrimidinone derivatives have shown potent activity against breast cancer cell lines, with compound 4f exhibiting an IC50 value of 2.15 µM, comparable to the standard-of-care drug tamoxifen.[10] This highlights the scaffold's utility as a template for developing targeted anticancer agents.

Antiviral Activity

The emergence of drug-resistant viral strains necessitates the development of new antiviral agents with novel mechanisms of action.[11] Piperidin-4-one derivatives have been identified as promising candidates against a range of RNA and DNA viruses.

Studies have shown that certain N-substituted piperidine derivatives can inhibit the replication of the influenza A/H1N1 virus.[12] While their activity was slightly inferior to oseltamivir (Tamiflu), compounds demonstrated a significant reduction in viral load.[12] In another study, derivatives of the small molecule WP1130, which contains a piperidine-like core, showed broad-spectrum antiviral activity against several RNA viruses, including norovirus, Sindbis virus, and LaCrosse virus, by targeting host deubiquitinase enzymes.[11] Furthermore, piperidine-4-carboxamides have been synthesized and identified as potent inhibitors of human cytomegalovirus (CMV) replication, with some analogs showing high selectivity and efficacy in the sub-micromolar range.[13]

Table 2: Comparative Antiviral Efficacy of Piperidine Derivatives

Derivative ClassVirusAssayEfficacy (EC50 / Inhibition)Reference
Piperidine-4-carboxamide (7)Human Cytomegalovirus (CMV)Plaque Assay0.55 ± 0.06 µM[13]
Piperidine-4-carboxamide (8)Human Cytomegalovirus (CMV)Plaque Assay0.42 ± 0.07 µM[13]
Piperidine-4-carboxamide (9)Human Cytomegalovirus (CMV)Plaque Assay0.35 ± 0.07 µM[13]
N-Substituted Piperidine (11)Influenza A/H1N1Viral Load Reduction2.0 log2 reduction[12]
WP1130 Derivative (5)Murine Norovirus (MNV-1)Viral Titer Reduction2.67-log reduction[11]

The high selectivity index (>1500) observed for piperidine-4-carboxamide derivatives against CMV is particularly noteworthy, indicating a wide therapeutic window with low cytotoxicity.[13]

Neuroprotective Potential

Neurodegenerative diseases like Parkinson's and Alzheimer's, as well as ischemic events like stroke, represent significant unmet medical needs. Piperidine derivatives have shown considerable promise as neuroprotective agents.

One key mechanism involves the modulation of nitric oxide (NO) production. The potent σ1-receptor ligand PPBP (4-phenyl-1-(4-phenylbutyl) piperidine) was found to provide neuroprotection in experimental stroke by attenuating the activity of neuronal nitric oxide synthase (nNOS).[14] Hybrids of indanone and piperidine have also been developed, with one compound (compound 4 ) effectively reducing infarct volume in an in vivo model of cerebral artery occlusion, suggesting a potent effect against ischemia-reperfusion injury.[15]

In the context of Parkinson's disease, the natural product piperine (found in black pepper) has demonstrated protective effects on dopaminergic neurons through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms in animal models.[16] Structure-activity relationship (SAR) studies of piperine have shown that the piperidine moiety plays a crucial role in its neuropharmacological activity, particularly in its ability to inhibit monoamine oxidase (MAO).[17]

G Ischemia Ischemic Insult (e.g., Stroke) nNOS Neuronal Nitric Oxide Synthase (nNOS) Activation Ischemia->nNOS NO ↑ Nitric Oxide (NO) Production nNOS->NO Damage Neuronal Damage & Cell Death NO->Damage Derivative Piperidine Derivative (e.g., PPBP) Derivative->nNOS Inhibition

Caption: Neuroprotective mechanism via inhibition of nNOS by piperidine derivatives.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, this section details standardized protocols for synthesizing a representative piperidin-4-one derivative and for assessing its biological activity.

Protocol: Synthesis of a 2,6-Diarylpiperidin-4-one Derivative

This protocol is adapted from methodologies employing a one-pot multicomponent reaction.[5]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde), 20 mmol

  • Ketone (e.g., acetone), 10 mmol

  • Ammonium acetate or a saturated solution of ammonia in ethanol, 10 mmol

  • Ethanol (solvent)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the aromatic aldehyde (20 mmol) and the ketone (10 mmol) in 50 mL of ethanol.

  • Addition of Amine: To the stirred solution, add ammonium acetate (10 mmol).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Isolation: After completion, cool the reaction mixture to room temperature. A solid product will often precipitate. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2,6-diarylpiperidin-4-one derivative.

  • Characterization: Confirm the structure and purity of the final compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. This is a standard method for screening potential anticancer drugs.[7]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO, then diluted in medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration matched to the highest test compound concentration) and a positive control (e.g., Doxorubicin).[7]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Directions and Conclusion

The this compound scaffold and its broader piperidin-4-one family represent a highly versatile and promising platform for the development of new therapeutic agents.[3] The existing body of research clearly demonstrates their potential in oncology, virology, and neurology.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of substitutions at the N1, C3, and C5 positions is needed to build more comprehensive SAR models.[18][19] This will enable the rational design of derivatives with enhanced potency and selectivity.

  • Mechanism of Action: While biological activities have been demonstrated, the precise molecular targets and signaling pathways are often not fully elucidated. In-depth mechanistic studies are crucial for optimizing lead compounds and understanding potential off-target effects.

  • Pharmacokinetic Profiling: Early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties will be essential to identify candidates with favorable drug-like properties suitable for in vivo studies.

References

A Comparative Benchmarking Guide to the Synthesis of 2,2-Dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,2-Dimethylpiperidin-4-one

In the landscape of modern medicinal chemistry, the piperidine scaffold is a cornerstone, appearing in a vast array of pharmaceuticals and bioactive molecules.[1] The derivative, this compound, serves as a particularly valuable synthetic intermediate.[2] Its gem-dimethyl group at the C2 position, adjacent to the nitrogen atom, imparts unique conformational constraints and metabolic stability to derivative compounds, making it a desirable building block for novel therapeutics, particularly in neurology and oncology.[2][3]

However, the synthesis of piperidin-4-ones with such asymmetric substitution adjacent to the heteroatom presents a significant challenge for traditional synthetic methodologies.[2] Classical one-pot reactions like the Petrenko-Kritschenko synthesis are highly efficient for creating symmetrically 2,6-disubstituted piperidones but are poorly suited for generating the 2,2-dimethyl pattern.[4][5] This guide provides a comprehensive benchmark of two distinct synthetic strategies for obtaining this compound: a classical multi-step approach leveraging a Mannich-type cyclization and a modern, more streamlined synthesis involving a tandem conjugate addition-cyclization.

This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the causality behind experimental choices and providing the data necessary to select the optimal synthetic route based on project-specific goals such as yield, scalability, cost, or environmental impact.

Framework for Comparison: Key Benchmarking Metrics in Chemical Synthesis

To objectively evaluate each synthetic method, we will employ a suite of widely accepted green chemistry and process efficiency metrics. The ideal synthesis is not only high-yielding but also resource-efficient, safe, and environmentally benign.

  • Yield (%) : The most fundamental metric, representing the efficiency of a reaction in converting reactants to the desired product.

  • Atom Economy (AE) : A theoretical measure of how many atoms from the reactants are incorporated into the final product. [Source: Trost, B. M. (1991). Science, 254(5037), 1471-1477].

  • E-Factor (Environmental Factor) : A simple yet powerful metric that relates the weight of waste produced to the weight of the desired product. Lower values are better. [Source: Sheldon, R. A. (1992). Chem. Ind., (23), 903-906].

  • Process Mass Intensity (PMI) : A holistic metric that considers the total mass of all materials (reactants, solvents, workup chemicals) used to produce a specific mass of the final product. It provides a clear picture of the overall process efficiency. [Source: ACS Green Chemistry Institute].

  • Scalability & Safety : A qualitative assessment of the feasibility of adapting the process for large-scale industrial production, considering factors like reaction exotherms, reagent toxicity, and required equipment.

cluster_0 Benchmarking Metrics cluster_1 Synthesis Goals Yield Yield Efficiency Efficiency Yield->Efficiency AE Atom Economy AE->Efficiency Theoretical PMI Process Mass Intensity Sustainability Sustainability PMI->Sustainability Practical EFactor E-Factor EFactor->Sustainability Efficiency->Sustainability

Caption: Interrelation of key performance metrics for synthesis evaluation.

Method 1: Classical Synthesis via Mannich-Type Cyclization

This approach represents a traditional, multi-step pathway that relies on fundamental and well-understood organic reactions. The core strategy is the cyclization of diacetone amine (4-amino-4-methylpentan-2-one) with an electrophilic one-carbon source, formaldehyde, to construct the piperidine ring.

Causality and Logic

The choice of diacetone amine is strategic; it already contains the required carbon backbone, including the crucial gem-dimethyl group and the amine functionality. The reaction with formaldehyde proceeds through a Mannich-type mechanism. The amine and formaldehyde first form a highly reactive N-methylol intermediate or the corresponding iminium ion. This electrophile is then attacked intramolecularly by the enol or enolate of the ketone, leading to cyclization and subsequent dehydration to form the six-membered heterocyclic ring. This method is logical but can be prone to side reactions, such as polymerization of formaldehyde or intermolecular condensations, which can impact the final yield.

Reaction Mechanism

cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Final Product DA Diacetone Amine (NH2) Iminium Iminium Ion Intermediate DA->Iminium FA Formaldehyde (CH2O) FA->Iminium Enol Enol Tautomer Iminium->Enol tautomerization Cyclized Cyclized Intermediate Enol->Cyclized Intramolecular Attack Product This compound Cyclized->Product - H2O

Caption: Mechanism of the Mannich-type cyclization for Method 1.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar Mannich cyclizations.

  • Reaction Setup : To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diacetone amine (115 g, 1.0 mol) and 300 mL of ethanol.

  • Reagent Addition : While stirring, slowly add a 37% aqueous solution of formaldehyde (89 g, 1.1 mol) to the flask.

  • Reaction Conditions : Heat the mixture to reflux (approx. 80-85°C) and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Isolation : After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol. Add 200 mL of diethyl ether and 100 mL of a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Purification : Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product is then purified by vacuum distillation to yield this compound as a clear oil.

Method 2: Modern Synthesis via Tandem Conjugate Addition-Cyclization

This contemporary approach, inspired by methodologies outlined in recent patents[2], offers a more convergent and potentially more efficient route. It involves the reaction of an α,β-unsaturated ketone with an amine source, followed by an intramolecular cyclization.

Causality and Logic

This synthesis begins with mesityl oxide (4-methyl-3-penten-2-one), an inexpensive and readily available α,β-unsaturated ketone. The key is a tandem reaction sequence. First, ammonia undergoes a Michael (conjugate) addition to the β-position of mesityl oxide. This in-situ generated intermediate, 4-amino-4-methylpentan-2-one (diacetone amine), does not need to be isolated. It immediately undergoes an intramolecular condensation between the newly introduced amine and the existing ketone carbonyl, forming a five-membered ring intermediate that rearranges to the more stable six-membered piperidone ring. The use of a catalyst, such as an acid or base, can facilitate both the conjugate addition and the cyclization steps, improving reaction rates and yield. This tandem approach avoids the isolation of intermediates, thereby improving overall process efficiency and reducing waste.

Reaction Mechanism

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Tautomerization & Product MO Mesityl Oxide Intermediate Enamine Intermediate MO->Intermediate NH3 Ammonia (NH3) NH3->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Attack Product This compound Cyclized->Product Tautomerization

Caption: Tandem reaction mechanism for the modern synthesis (Method 2).

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of tandem Michael addition-cyclization.

  • Reaction Setup : In a high-pressure autoclave reactor equipped with a stirrer, charge mesityl oxide (98 g, 1.0 mol) and 200 mL of methanol.

  • Catalyst and Reagent : Add ammonium chloride (5.4 g, 0.1 mol) as a catalyst. Seal the reactor and cool it to 0°C.

  • Ammonia Addition : Carefully introduce liquid ammonia (34 g, 2.0 mol) into the cooled reactor.

  • Reaction Conditions : Heat the sealed reactor to 100°C and maintain this temperature for 12 hours. The internal pressure will rise; ensure the reactor is rated for the expected pressure.

  • Workup and Isolation : After cooling the reactor to room temperature and carefully venting the excess ammonia, transfer the reaction mixture to a round-bottom flask. Concentrate the mixture under reduced pressure to remove methanol.

  • Purification : Dissolve the residue in 200 mL of dichloromethane and wash with 100 mL of water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation to afford pure this compound.

Performance Comparison and Data Analysis

The two synthetic routes are benchmarked below. Note that values for E-Factor and PMI are estimated based on stoichiometric inputs and standard laboratory workup procedures, assuming efficient solvent recycling is not in place.

MetricMethod 1: Classical (Mannich-Type)Method 2: Modern (Tandem)Analysis
Reported Yield ~65-75%~80-90%Method 2 shows a significant improvement in yield, likely due to the tandem nature which minimizes handling losses and side reactions of intermediates.
Atom Economy (AE) ~86%~100%The tandem reaction is theoretically 100% atom economical as all atoms from mesityl oxide and ammonia are incorporated. Method 1 loses water.
E-Factor (Est.) ~5-8~3-5The higher yield and reduced need for extensive purification in Method 2 contribute to a lower (better) E-Factor.
PMI (Est.) ~6-9~4-6Reflecting the E-Factor, the overall process mass intensity is superior for the modern approach, primarily due to better atom economy and yield.
Scalability ModerateHighMethod 2, performed in a contained reactor, is more amenable to large-scale production. The handling of large quantities of formaldehyde in Method 1 poses greater challenges.
Safety Concerns Formaldehyde is a known carcinogen and sensitizer.Requires handling of ammonia under pressure and elevated temperatures. Requires a pressure-rated reactor.Both methods have hazards that require appropriate engineering controls. The risks associated with ammonia under pressure (Method 2) are well-managed in industrial settings.
Starting Materials Diacetone amine, FormaldehydeMesityl oxide, AmmoniaThe starting materials for Method 2 are generally more cost-effective and readily available as bulk industrial chemicals.

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of the target compound, applicable to both methods with minor variations.

Start Start: Reagents & Solvents Reaction Reaction Assembly (Flask or Autoclave) Start->Reaction Heating Heating & Stirring (Reflux or 100°C) Reaction->Heating Monitoring TLC/GC-MS Monitoring Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup (Quench & Extraction) Monitoring->Workup Complete Drying Drying Organic Phase (e.g., MgSO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Vacuum Distillation Concentration->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis End Pure Product Analysis->End

Caption: General experimental workflow from reaction to product analysis.

Conclusion and Recommendations

This comparative guide demonstrates that while a classical Mannich-type cyclization can effectively produce this compound, a modern tandem approach starting from mesityl oxide and ammonia is superior across nearly all key performance metrics.

  • For academic and discovery chemistry labs , the classical approach (Method 1) may be sufficient if diacetone amine is readily available and the scale is small. Its primary advantage is the use of standard glassware and non-pressurized conditions.

  • For process development and industrial-scale synthesis , the modern tandem reaction (Method 2) is the unequivocally preferred route.[2] Its superior yield, perfect atom economy, and lower PMI translate directly to reduced costs and less environmental waste. The challenges of working with ammonia under pressure are readily managed by standard industrial chemical engineering practices, making this method highly scalable and efficient.

The evolution from multi-step classical routes to streamlined, tandem reactions exemplifies a core principle of modern organic synthesis: achieving molecular complexity with maximum efficiency and minimal environmental impact.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2,2-Dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural tasks; they are integral to the integrity of our research and the safety of our community. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,2-Dimethylpiperidin-4-one, grounded in regulatory standards and field-proven best practices. Our approach is built on the foundational principle of treating all chemical waste, particularly novel or less-characterized compounds, with the highest degree of caution.

Hazard Assessment and Waste Characterization

The first and most critical step in any disposal protocol is a thorough understanding of the material's hazards. While comprehensive toxicological data for this compound is not extensively published, we can infer its likely hazard profile from its chemical structure and available data on its hydrochloride salt and the parent compound, piperidine.

A Safety Data Sheet (SDS) for this compound hydrochloride suggests that the compound may cause respiratory irritation.[1] Furthermore, piperidine, the core structure, is classified as a flammable liquid that is toxic in contact with skin or if inhaled and causes severe skin burns and eye damage.[2][3][4] Therefore, as a matter of scientific prudence and safety, This compound and its associated waste must be managed as hazardous waste.

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][6]

Hazard Characteristic Applicability to this compound Waste Rationale & Causality
Ignitability Assumed The parent compound, piperidine, is a highly flammable liquid.[4][7] While the ketone group in this compound may slightly alter its flashpoint, the risk of ignitability remains significant. Waste should be kept away from all ignition sources.[8][9]
Corrosivity Assumed Piperidines are alkaline and can be corrosive. Piperidine itself causes severe skin burns.[3][4] This waste can cause chemical burns upon contact and corrode standard metal containers.
Reactivity Unlikely (in isolation) While not expected to be reactive on its own, it should be stored away from strong oxidizing agents and strong acids to prevent vigorous reactions.[10]
Toxicity Assumed Piperidine is toxic by inhalation and in contact with skin.[7] The toxicological properties of this compound have not been fully investigated[1][10], so it must be handled as toxic to prevent potential health effects.

This characterization mandates that all waste streams containing this compound be handled through a licensed hazardous waste disposal service, in compliance with federal, state, and local regulations.[6][11]

Personal Protective Equipment (PPE) and Safe Handling

Before generating any waste, ensuring adequate personal protection is non-negotiable. The rationale is to create a barrier between the researcher and the potential chemical hazard, preventing exposure through inhalation, ingestion, or skin contact.[12]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[10]

  • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Contaminated clothing must be removed immediately and laundered before reuse.[9]

  • Respiratory Protection: All handling and waste consolidation should be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[3]

  • Ventilation: Ensure the laboratory is well-ventilated. Eyewash stations and safety showers must be readily accessible and tested regularly.[9][10]

Waste Segregation and Container Management

Proper segregation and containerization are cornerstones of safe laboratory practice, designed to prevent accidental chemical reactions and ensure compliance with disposal regulations.[6]

  • Identify Waste Streams: Differentiate between waste streams:

    • Unused or expired pure this compound.

    • Aqueous or organic solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, vials, gloves).

  • Select Compatible Containers: Use only containers that are compatible with the chemical waste. The original container is often a suitable choice.[13] For liquid waste, use a sealable, leak-proof container designed for liquids. Never use food-grade containers. [5]

  • Label Containers Clearly: This is a critical EPA and OSHA requirement.[14][15] From the moment the first drop of waste enters the container, it must be labeled with:

    • The words "HAZARDOUS WASTE" [13][16]

    • The full chemical name: "Waste this compound"

    • The approximate concentration of each chemical constituent.

    • The relevant hazard characteristics (e.g., "Flammable," "Toxic," "Corrosive").

  • Keep Containers Closed: Hazardous waste containers must be securely closed at all times, except when actively adding waste.[5][13][17] This minimizes the release of vapors and prevents spills.

  • Store in a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation. Segregate the container from incompatible materials, particularly strong acids and oxidizers.[17]

Step-by-Step Disposal Protocol

The following workflow outlines the procedural path from waste generation to final, compliant disposal. The overarching directive is that this material must not be disposed of down the drain or in regular trash.[1][10] It requires professional management by a licensed entity.

G A Waste Generation (Unused chemical, solutions, contaminated labware) B Step 1: Segregate Waste (Keep incompatibles separate) A->B C Step 2: Containerize & Label ('HAZARDOUS WASTE', contents, hazards) B->C D Step 3: Store in SAA (Keep container closed) C->D E Step 4: Schedule Pickup (Contact licensed waste handler) D->E Transfer to EHS/Waste Coordinator F Step 5: Manifest & Transport (Proper documentation & hauling) E->F G Step 6: Final Disposition (Compliant Treatment/Disposal) F->G H Incineration (Recommended Method) G->H

Caption: Workflow for the compliant disposal of this compound waste.

Protocol Steps:

  • Waste Collection and Segregation: At the point of generation (e.g., in the fume hood), collect all materials contaminated with this compound. Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[13]

  • Containerization and Labeling: Transfer the waste into a pre-labeled, appropriate hazardous waste container as described in Section 3. Ensure the cap is securely fastened.

  • Storage: Place the sealed container in your designated SAA.

  • Arrange for Professional Disposal: Contact your institution's EHS department or a licensed professional waste disposal company to arrange for pickup.[6] You will need to provide them with the information from the waste label.

  • Final Disposition: The recommended disposal method for this type of organic chemical waste is via a chemical incinerator equipped with an afterburner and scrubber.[1][7] This ensures the complete destruction of the compound in an environmentally sound manner. Your licensed disposal partner will manage this final step.

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, a swift and correct response is critical.

Spill Cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure maximum ventilation (e.g., open fume hood sash).[2]

  • Control Ignition Sources: Remove all sources of ignition from the area.[9][18]

  • Containment: Use an inert, non-combustible absorbent material like sand, vermiculite, or diatomaceous earth to contain the spill.[8][9]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. Use non-sparking tools for this process.[8][18]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

First Aid Measures:

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[1]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Consult a physician immediately.[1][3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician immediately.[1][3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1][7]

In all cases of exposure, show the Safety Data Sheet to the attending medical professional.[1]

References

Personal protective equipment for handling 2,2-Dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 2,2-Dimethylpiperidin-4-one, ensuring the well-being of laboratory personnel and the integrity of your research. The following information is synthesized from available safety data sheets and best practices in chemical hygiene.

Hazard Assessment of this compound

While the toxicological properties of this compound have not been exhaustively investigated, the available data for its hydrochloride salt and related piperidinone structures indicate several potential hazards.[1] A thorough risk assessment is the foundation of safe handling.

Primary Hazards:

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2]

  • Skin and Eye Irritation: Direct contact can lead to skin and eye irritation.[2][3]

  • Unknown Systemic Effects: Due to the lack of comprehensive toxicological data, there may be unknown long-term health effects. Therefore, minimizing exposure is paramount.

Physical Hazards:

  • The compound is a solid at room temperature. Handling it as a powder can lead to dust generation, which increases the risk of inhalation and skin contact.[1]

Hazard IDDescriptionGHS Classification (Anticipated)Source
H315Causes skin irritationSkin Irrit. 2[2]
H319Causes serious eye irritationEye Irrit. 2A[2]
H335May cause respiratory irritationSTOT SE 3[1][2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following recommendations provide a baseline for common procedures.

Standard Laboratory Attire (Minimum Requirement)

This level of protection is mandatory upon entering any laboratory space where this compound is handled.

  • Safety Glasses: Must be worn at all times. Safety glasses with side-shields conforming to EN166 or NIOSH standards are required to protect against accidental splashes.[1]

  • Laboratory Coat: A full-length lab coat, buttoned, to protect skin and personal clothing from contamination.

  • Closed-Toe Shoes: To prevent injury from spills or dropped equipment.

Enhanced PPE for Low-Risk Operations

For tasks with a low probability of aerosol or dust generation, such as handling sealed containers.

  • Gloves: Nitrile gloves are recommended. Always inspect gloves for tears or punctures before use.[1] Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[1]

Full PPE for High-Risk Operations

For procedures with a high risk of exposure, such as weighing the solid, preparing solutions, or running reactions.

  • Eye and Face Protection: Chemical safety goggles are required when there is a risk of splashes. For significant splash risks, a face shield should be worn in addition to goggles.[2]

  • Gloves: Double-gloving with nitrile gloves is recommended to provide an additional layer of protection.[4] Change the outer glove immediately if contamination is suspected.

  • Respiratory Protection: A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood. For nuisance dust exposure, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient.[1] For higher-level protection or in situations with poor ventilation, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator with cartridges for organic vapors and particulates should be used.[1]

  • Protective Clothing: A chemically resistant apron or gown should be worn over the lab coat.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risk.

Safe Handling Procedures
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[5]

  • Ventilation: All operations involving the handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure. Use a spatula to transfer the material and avoid creating dust clouds.

  • Solution Preparation: Add the solid to the solvent slowly to prevent splashing. If the dissolution is exothermic, cool the vessel as needed.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1][2]

Disposal Plan
  • Waste Segregation: All disposable materials contaminated with this compound, including gloves, weigh boats, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused solid material and solutions should be disposed of as hazardous chemical waste. Do not pour down the drain.[1]

  • Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Visual Guide: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_start Start: Assess Task cluster_disposal Post-Operation Start Identify the planned laboratory operation Weighing Weighing Solid or Preparing Solutions Start->Weighing High Dust/Aerosol Potential Reaction Running a Reaction or Purification Start->Reaction Splash/Exposure Potential Storage Handling Sealed Containers Start->Storage Low Exposure Risk PPE_High Full PPE: - Double Gloves - Chemical Goggles & Face Shield - Respirator (in fume hood) - Chemical Resistant Apron Weighing->PPE_High Reaction->PPE_High PPE_Medium Enhanced PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Storage->PPE_Medium Disposal Segregate and dispose of all contaminated materials as hazardous waste. PPE_High->Disposal PPE_Low Standard PPE: - Safety Glasses - Lab Coat - Closed-toe Shoes PPE_Medium->Disposal

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethylpiperidin-4-one
Reactant of Route 2
2,2-Dimethylpiperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.